molecular formula C30H50N+ B1242653 Anibamine

Anibamine

Cat. No.: B1242653
M. Wt: 424.7 g/mol
InChI Key: LOTZSYKJMYSNJV-IKJQKJQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anibamine is a novel pyridine quaternary alkaloid, first isolated from plants of the Aniba genus, and is distinguished as the first known natural product antagonist of the chemokine receptor CCR5 . Its unique structural skeleton provides a valuable template for drug discovery, differing significantly from synthetic CCR5 antagonists . Originally identified for its binding to CCR5, this compound demonstrated an IC50 of 1 μM in competitive binding assays, positioning it as a promising lead compound for development . Subsequent research has revealed its significant potential in multiple therapeutic areas. In oncology, this compound has shown potent activity against prostate cancer, producing significant inhibition of cancer cell proliferation at micromolar to submicromolar concentrations . Preclinical studies demonstrate that it suppresses the adhesion and invasion of highly metastatic prostate cancer cells and can reduce subcutaneous tumor growth in mouse models by approximately 50% . The compound acts by targeting the CCR5/CCL5 axis, which is involved in cancer proliferation and metastasis . In infectious disease research, this compound exhibits potent antiplasmodial activity. It has been reported to show activity against the drug-resistant Dd2 strain of Plasmodium falciparum , the parasite that causes malaria, with IC50 values in the submicromolar range (e.g., 0.170 μM) . Structure-activity relationship studies of its analogs indicate that the charged quaternary nitrogen and the aliphatic side chains are critical for this activity . Researchers should note that while this compound shows no toxicity in assays like hemolysis of red blood cells at concentrations at or below 1 μM, its high calculated lipophilicity (log Kow = 9.129) presents a challenge for drug-likeness and requires consideration for further pharmacokinetic optimization . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H50N+

Molecular Weight

424.7 g/mol

IUPAC Name

6,8-bis[(Z)-dec-1-enyl]-5,7-dimethyl-2,3-dihydro-1H-indolizin-4-ium

InChI

InChI=1S/C30H50N/c1-5-7-9-11-13-15-17-19-22-28-26(3)29(30-24-21-25-31(30)27(28)4)23-20-18-16-14-12-10-8-6-2/h19-20,22-23H,5-18,21,24-25H2,1-4H3/q+1/b22-19-,23-20-

InChI Key

LOTZSYKJMYSNJV-IKJQKJQYSA-N

SMILES

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C

Isomeric SMILES

CCCCCCCC/C=C\C1=C(C(=C2CCC[N+]2=C1C)/C=C\CCCCCCCC)C

Canonical SMILES

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C

Synonyms

anibamine

Origin of Product

United States

Foundational & Exploratory

Anibamine: A Technical Guide to its Discovery, Isolation, and Characterization from Aniba citrifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anibamine, a novel pyridinium quaternary alkaloid, has been identified as a significant natural product with a range of biological activities. Isolated from the plant Aniba citrifolia, it has demonstrated potent antagonist activity against the C-C chemokine receptor 5 (CCR5), a critical co-receptor for HIV entry into host cells. This activity positions this compound as a promising lead compound for the development of new therapeutics for HIV/AIDS. Furthermore, research has revealed its potential in cancer therapy, specifically in prostate cancer, and as an antiplasmodial agent against Plasmodium falciparum. This document provides a comprehensive technical overview of the discovery, detailed isolation protocols, and physicochemical characterization of this compound.

Discovery and Biological Activity

This compound was first isolated from an extract of Aniba citrifolia during a search for novel natural products with antiplasmodial activity.[1] Bioassay-directed fractionation of the plant extract led to the identification of this compound as a major bioactive constituent.[1]

Subsequent studies have elucidated its role as the first natural product identified as a CCR5 antagonist. This discovery is significant as CCR5 is a key co-receptor for HIV entry into T-cells. This compound's ability to block this receptor suggests its potential as an anti-HIV agent.

Further research has expanded the known biological activities of this compound to include anti-prostate cancer and potent antiplasmodial effects against the drug-resistant Dd2 strain of Plasmodium falciparum.[2][3]

Table 1: Biological Activity of this compound
Biological Target/ActivityIC₅₀/EC₅₀Reference
CCR5 Receptor Binding (HIV co-receptor)1 µM (IC₅₀)
Antiplasmodial (vs. P. falciparum Dd2 strain)0.170 µM (IC₅₀)[2]
Prostate Cancer Cell Proliferation InhibitionMicromolar to submicromolar concentrations[3]

Experimental Protocols: Isolation of this compound

The isolation of this compound from Aniba citrifolia is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on published literature.

Plant Material

Dried and ground plant material of Aniba citrifolia is the starting point for the extraction process.

Extraction

An exhaustive extraction of the plant material is performed to obtain the crude extract containing a mixture of secondary metabolites, including this compound.

  • Solvent: Dichloromethane (CH₂Cl₂) followed by Methanol (MeOH)

  • Procedure:

    • The ground plant material is sequentially macerated with CH₂Cl₂ and then with MeOH at room temperature.

    • The solvents are filtered and evaporated under reduced pressure to yield the crude CH₂Cl₂ and MeOH extracts.

Bioassay-Directed Fractionation

The crude extract is subjected to a bioassay-directed fractionation to isolate the active compounds. This involves a series of liquid-liquid partitioning and chromatographic steps.

  • Initial Fractionation:

    • The crude extract is partitioned between solvents of varying polarity, such as hexane, ethyl acetate, and water, to achieve initial separation of compounds based on their polarity.

    • Each fraction is tested for the desired biological activity (e.g., antiplasmodial activity) to identify the fraction containing the active compound(s).

Chromatographic Purification

The active fraction is further purified using a combination of chromatographic techniques to isolate pure this compound.

  • Column Chromatography:

    • Stationary Phase: Silica gel or a polymeric resin.

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A C18 reversed-phase column is commonly used.[2]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detection: UV detection at a wavelength suitable for the chromophore of this compound.

Figure 1: this compound Isolation Workflow

Anibamine_Isolation_Workflow Plant Dried & Ground Aniba citrifolia Extraction Extraction (Dichloromethane & Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, H₂O) CrudeExtract->Partitioning Bioassay Bioassay (Identify Active Fraction) Partitioning->Bioassay ActiveFraction Active Fraction Bioassay->ActiveFraction Selection ColumnChrom Column Chromatography (e.g., Silica Gel) ActiveFraction->ColumnChrom SemiPure Semi-Pure Fractions ColumnChrom->SemiPure RPHPLC Reversed-Phase HPLC (C18 Column) SemiPure->RPHPLC Purethis compound Pure this compound RPHPLC->Purethis compound

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Physicochemical Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR Specific chemical shifts (δ) and coupling constants (J) for each proton are determined to establish the proton environment and connectivity.
¹³C NMR Provides the chemical shifts for each carbon atom in the molecule, revealing the carbon skeleton.
HRESIMS High-Resolution Electrospray Ionization Mass Spectrometry is used to determine the exact mass and molecular formula of the compound.
2D NMR Techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the overall structure.

(Note: For detailed, specific peak assignments, please refer to the supplementary information of the cited literature.)

Signaling Pathway Involvement

This compound's primary characterized mechanism of action is its antagonism of the CCR5 receptor. This interaction blocks the binding of the HIV envelope protein gp120 to the receptor, thereby inhibiting the entry of the virus into the host cell.

Figure 2: this compound's Mechanism of Action at the CCR5 Receptor

Anibamine_CCR5_Pathway HIV HIV (gp120) Binding Binding HIV->Binding CCR5 CCR5 Receptor CCR5->Binding NoEntry HIV Entry Blocked HostCell Host Cell (e.g., T-cell) This compound This compound This compound->CCR5 Antagonist Binding Binding->HostCell Viral Entry

Caption: Diagram showing this compound's antagonistic effect on the CCR5 receptor.

Conclusion and Future Directions

This compound represents a unique molecular scaffold with significant therapeutic potential. Its discovery as a natural product CCR5 antagonist opens new avenues for the development of anti-HIV drugs. Furthermore, its demonstrated anti-prostate cancer and antiplasmodial activities warrant further investigation. The detailed isolation and characterization protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound and its analogues. Future research should focus on elucidating the detailed mechanisms of its anticancer and antiplasmodial activities, as well as on structure-activity relationship studies to optimize its potency and pharmacokinetic properties.

References

Anibamine: A Natural Product CCR5 Antagonist for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anibamine, a novel pyridine quaternary alkaloid isolated from the plant genus Aniba, is the first identified natural product to act as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] This discovery has positioned this compound as a significant lead compound in the development of therapeutics targeting CCR5-mediated pathologies, including HIV-1 entry and prostate cancer progression.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and CCR5

This compound is distinguished by its unique chemical structure, a pyridine quaternary ion embedded in a fused five-membered ring, which is a departure from the skeletons of other known CCR5 antagonists typically identified through high-throughput screening.[2][3][5] The CCR5 receptor, a G-protein coupled receptor (GPCR), is a critical coreceptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2] Furthermore, the CCR5/CCL5 signaling axis has been implicated in the proliferation and metastasis of various cancers, including prostate cancer.[4][6] By binding to CCR5, this compound competitively inhibits the binding of natural ligands and viral envelope proteins, thereby blocking downstream signaling pathways.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound's activity as a CCR5 antagonist and its effects on prostate cancer cell lines.

Assay Target/Cell Line Metric Value Reference
CCR5 Binding AffinityCCR5IC501 µM[1]
HIV-1 Attachment InhibitionGHOST R5 cells (HIV-1BaL)EC500.6 µM[3]
Prostate Cancer Cell ProliferationPC-3IC50~1 µM[6]
Prostate Cancer Cell ProliferationDU145IC50Sub-micromolar[6]
Prostate Cancer Cell ProliferationM12IC50Sub-micromolar[6]
M12 Cell Invasion InhibitionM12% Inhibition42% - 65%[6]
M12 Cell Adhesion InhibitionM12% Inhibitionup to 26%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

CCR5 Competitive Binding Assay

This protocol is adapted from methods used for determining the binding affinity of CCR5 antagonists.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing CCR5

  • This compound

  • 125I-gp120 (radiolabeled HIV-1 envelope protein)

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash Buffer (Binding Buffer with 0.5 M NaCl)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Culture CCR5-expressing HEK293 cells to confluency.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a constant concentration of 125I-gp120 to each well.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Transfer the contents of each well to a filter plate and wash with ice-cold Wash Buffer to separate bound and free radioligand.

  • Add scintillation fluid to each well of the dried filter plate.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each this compound concentration and determine the IC50 value by non-linear regression analysis.

WST-1 Cell Proliferation Assay

This protocol is based on the methodology used to assess the anti-proliferative effects of this compound on prostate cancer cells.[6]

Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines (e.g., PC-3, DU145, M12).

Materials:

  • Prostate cancer cell lines (PC-3, DU145, M12)

  • This compound

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.

  • Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to untreated control cells.

  • Determine the IC50 value for each cell line.

Calcium Flux Assay

This protocol outlines a functional assay to measure the antagonist activity of this compound on CCR5 signaling.[1]

Objective: To assess the ability of this compound to inhibit CCR5-mediated intracellular calcium mobilization.

Materials:

  • CHO-K1 or U-87 MG cells stably expressing CCR5

  • This compound

  • CCR5 agonist (e.g., RANTES/CCL5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an integrated liquid handler

Procedure:

  • Seed CCR5-expressing cells into a 96-well plate and allow them to attach.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with various concentrations of this compound.

  • Measure the baseline fluorescence.

  • Inject the CCR5 agonist (RANTES/CCL5) into the wells.

  • Immediately measure the kinetic fluorescence response.

  • Calculate the percentage of inhibition of the calcium flux for each this compound concentration and determine the IC50 value.

Transwell Invasion Assay

This protocol is designed to evaluate the effect of this compound on the invasive potential of prostate cancer cells.[6]

Objective: To determine if this compound can inhibit the invasion of prostate cancer cells through a basement membrane matrix.

Materials:

  • Prostate cancer cell line (e.g., M12)

  • This compound

  • Transwell inserts with 8.0 µm pore size

  • Matrigel or other basement membrane extract

  • Serum-free and serum-containing cell culture medium

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend prostate cancer cells in serum-free medium containing various concentrations of this compound.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several fields of view for each insert using a microscope.

  • Calculate the percentage of invasion inhibition relative to the untreated control.

Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by CCR5 upon ligand binding, which is inhibited by this compound.

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/βγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Signaling (e.g., Proliferation, Migration) PKC->Downstream Ligand Ligand (e.g., CCL5, gp120) Ligand->CCR5 Activates This compound This compound This compound->CCR5 Inhibits

Caption: this compound inhibits the CCR5 signaling cascade.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of this compound's anti-cancer properties.

Anibamine_Evaluation_Workflow Workflow for this compound's Anti-Cancer Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BindingAssay CCR5 Binding Assay (Determine IC50) ProliferationAssay Cell Proliferation Assay (WST-1) BindingAssay->ProliferationAssay FunctionalAssay Calcium Flux Assay ProliferationAssay->FunctionalAssay InvasionAssay Transwell Invasion Assay FunctionalAssay->InvasionAssay TumorModel Prostate Cancer Tumor Xenograft Model InvasionAssay->TumorModel Treatment This compound Treatment TumorModel->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity Start This compound Start->BindingAssay

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising natural product scaffold for the development of novel CCR5 antagonists. Its demonstrated activity against HIV-1 entry and prostate cancer cell proliferation, invasion, and adhesion underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize this compound and its analogs for clinical applications. Future research should focus on structure-activity relationship studies to enhance potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant disease models.

References

Anibamine: A Deep Dive into its Mechanism of Action as a CCR5 Antagonist in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anibamine, a naturally occurring pyridine alkaloid, has emerged as a promising therapeutic lead, particularly in the context of prostate cancer. Its primary mechanism of action lies in its function as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2][3][4] By blocking the interaction between CCR5 and its cognate ligand, CCL5 (RANTES), this compound disrupts a critical signaling axis implicated in tumor progression, metastasis, and inflammation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, supported by quantitative data from key experimental studies and detailed methodologies.

Core Mechanism of Action: CCR5 Antagonism

This compound's principal pharmacological effect is the competitive antagonism of the CCR5 receptor.[1][5] This G protein-coupled receptor is a key player in the inflammatory response and has been identified as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1] In the context of cancer, particularly prostate cancer, the overexpression of CCR5 and its ligand CCL5 is associated with more aggressive disease phenotypes.[3][6]

This compound was identified as the first natural product to exhibit CCR5 antagonism, with an IC50 of 1 µM in a competitive binding assay with the HIV-1 viral envelope protein 125I-gp120.[1][5] This discovery has paved the way for the exploration of this compound and its analogs as a novel class of anti-cancer agents.[3][4]

The CCL5-CCR5 Signaling Axis in Prostate Cancer

The CCL5-CCR5 signaling axis plays a multifaceted role in promoting prostate cancer progression through several downstream pathways:

  • Proliferation and Survival: Activation of CCR5 by CCL5 can stimulate cell proliferation through pathways such as the mTOR pathway, leading to the upregulation of key cell cycle regulators like cyclin D1 and c-Myc.[2][7][8]

  • Invasion and Metastasis: This signaling cascade is also heavily implicated in promoting cell migration and invasion. It can lead to the activation of integrins (e.g., αvβ3 integrin), actin cytoskeleton polarization, and the secretion of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix, facilitating metastasis.[7][8] Downstream signaling molecules involved include PI3K/Akt, NF-κB, ERK, and Rac.[7][8]

  • Angiogenesis: The CCL5/CCR5 axis can promote the formation of new blood vessels, which is essential for tumor growth and survival.[6]

  • Immune Evasion: By recruiting regulatory T cells (Tregs) to the tumor microenvironment, this axis can contribute to an immunosuppressive environment that allows cancer cells to evade immune destruction.[7]

This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling events, thereby exerting its anti-cancer effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

ParameterCell LinesValueReference(s)
CCR5 Binding Affinity
IC50 vs. 125I-gp120-1 µM[1][5]
In Vitro Efficacy
Inhibition of ProliferationPC-3, DU145, M12Micromolar to submicromolar concentrations[1]
Inhibition of InvasionM1242% - 65% (dose-dependent)[1]
Inhibition of AdhesionM12Up to 26%[1]
In Vivo Efficacy
Tumor Growth InhibitionM12 Xenograft~50% reduction in tumor size[1]

Table 1: Summary of this compound's Biological Activity

Experimental Protocols

CCR5 Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Competition Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., 125I-gp120) and varying concentrations of this compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Washing: The membranes are washed to remove unbound radioligand.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated.

Cell Proliferation Assay (WST-1)

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cell lines (PC-3, DU145, M12) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound (typically from nanomolar to micromolar) or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 into a soluble formazan dye.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

  • Data Analysis: The absorbance values are corrected for background and the percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of M12 prostate cancer cells.

Methodology:

  • Chamber Preparation: The upper chambers of Transwell inserts (with an 8 µm pore size membrane) are coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.

  • Cell Seeding: M12 cells, pre-treated with various concentrations of this compound or a vehicle control, are seeded into the upper chambers in serum-free medium.

  • Chemoattractant: The lower chambers are filled with medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plates are incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Removal of Non-Invasive Cells: The non-invasive cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The invasive cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of stained cells is counted under a microscope in several random fields, or the stain is eluted and the absorbance is measured.

  • Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invading cells in the this compound-treated groups to the vehicle control.

Adhesion Assay

Objective: To determine the effect of this compound on the adhesion of M12 prostate cancer cells to an extracellular matrix component.

Methodology:

  • Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., laminin or fibronectin) and incubated to allow for protein adsorption. The wells are then blocked to prevent non-specific binding.

  • Cell Treatment: M12 cells are pre-treated with different concentrations of this compound or a vehicle control.

  • Cell Seeding: The treated cells are seeded into the coated wells and incubated for a short period (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification of Adherent Cells: The remaining adherent cells are quantified, for example, by staining with crystal violet, eluting the dye, and measuring the absorbance.

  • Data Analysis: The percentage of adhesion inhibition is calculated by comparing the number of adherent cells in the this compound-treated groups to the vehicle control.

In Vivo Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of this compound in a mouse model of prostate cancer.

Methodology:

  • Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with M12 prostate cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with this compound (e.g., 0.3 mg/kg intravenously) or a vehicle control at regular intervals.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Data Analysis: The tumor growth curves for the this compound-treated and control groups are plotted, and the percentage of tumor growth inhibition is calculated.

Visualizations

Signaling Pathway

Anibamine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL5 CCL5 CCR5 CCR5 Receptor CCL5->CCR5 Binds & Activates This compound This compound This compound->CCR5 Blocks G_Protein G Protein Activation CCR5->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt ERK_Rac ERK/Rac Pathway G_Protein->ERK_Rac mTOR mTOR Activation PI3K_Akt->mTOR NFkB NF-κB Activation PI3K_Akt->NFkB Proliferation Cell Proliferation (Cyclin D1, c-Myc ↑) mTOR->Proliferation ERK_Rac->NFkB Invasion Invasion (MMP-2, MMP-9 ↑) NFkB->Invasion Adhesion Adhesion (Integrin Activation) NFkB->Adhesion

Caption: this compound blocks CCL5 binding to CCR5, inhibiting downstream pro-tumorigenic signaling.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow cluster_proliferation Cell Proliferation Assay (WST-1) cluster_invasion Transwell Invasion Assay cluster_adhesion Adhesion Assay p1 Seed Prostate Cancer Cells p2 Treat with this compound p1->p2 p3 Incubate (48-72h) p2->p3 p4 Add WST-1 Reagent p3->p4 p5 Measure Absorbance p4->p5 i1 Coat Transwell with Basement Membrane Matrix i2 Seed this compound-treated Cells in Upper Chamber i1->i2 i3 Add Chemoattractant to Lower Chamber i2->i3 i4 Incubate (24-48h) i3->i4 i5 Stain & Count Invading Cells i4->i5 a1 Coat Plate with Extracellular Matrix a2 Seed this compound-treated Cells a1->a2 a3 Incubate (30-60 min) a2->a3 a4 Wash Non-adherent Cells a3->a4 a5 Quantify Adherent Cells a4->a5

Caption: Workflow for key in vitro assays to evaluate this compound's anti-cancer effects.

Experimental Workflow: In Vivo Study

In_Vivo_Workflow v1 Subcutaneous Injection of M12 Cells into Nude Mice v2 Allow Tumors to Grow to Palpable Size v1->v2 v3 Administer this compound or Vehicle Control v2->v3 v4 Measure Tumor Volume Periodically v3->v4 v5 Analyze Tumor Growth Inhibition v4->v5

Caption: Workflow for the in vivo evaluation of this compound's anti-tumor efficacy.

Conclusion

This compound represents a compelling natural product-derived lead compound for the development of novel anti-prostate cancer therapeutics. Its well-defined mechanism of action as a CCR5 antagonist provides a strong rationale for its observed efficacy in preclinical models. By inhibiting the pro-tumorigenic signaling cascades initiated by the CCL5-CCR5 axis, this compound effectively reduces cancer cell proliferation, invasion, and adhesion. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and its analogs as a potential new class of cancer therapies.

References

Anibamine: A Promising Natural Product Lead for Prostate Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anibamine, a pyridine quaternary alkaloid originally isolated from the plant Aniba sp., has emerged as a compelling lead compound for the development of novel therapeutics against prostate cancer. This natural product exhibits significant anti-proliferative, anti-invasive, and anti-adhesive properties in preclinical models of prostate cancer. Its primary mechanism of action involves the antagonism of the C-C chemokine receptor 5 (CCR5), a key player in the tumor microenvironment and a mediator of cancer progression. This technical guide provides a comprehensive overview of the current data on this compound's anti-prostate cancer activity, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Core Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in preclinical prostate cancer models.

Table 1: In Vitro Efficacy of this compound against Prostate Cancer Cell Lines

Cell LineAssay TypeEndpointThis compound ConcentrationResultCitation
PC-3Proliferation (WST-1)Inhibition of Cell GrowthMicromolar to submicromolarDose-dependent inhibition[1]
DU145Proliferation (WST-1)Inhibition of Cell GrowthMicromolar to submicromolarDose-dependent inhibition[1]
M12Proliferation (WST-1)Inhibition of Cell GrowthMicromolar to submicromolarDose-dependent inhibition[1]
M12Invasion (Transwell)Inhibition of InvasionDose-dependent42% to 65% inhibition[1]
M12AdhesionInhibition of AdhesionDose-dependentUp to 26% inhibition[1]

Note: Specific IC50 values for proliferation are not explicitly stated in the primary literature but are described as being in the micromolar to submicromolar range.

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Animal ModelCell Line XenograftTreatmentDosage and ScheduleEndpointResultCitation
Athymic nude miceM12This compound0.3 mg/kg, i.v., every 4th day for 4 injectionsTumor Growth RateRoughly 50% reduction[1]

Mechanism of Action: Targeting the CCL5/CCR5 Axis

This compound's primary molecular target is the CCR5 receptor, a G protein-coupled receptor. In the context of prostate cancer, the ligand for CCR5, C-C motif chemokine ligand 5 (CCL5), is often secreted by tumor cells or stromal cells within the tumor microenvironment. The activation of the CCL5/CCR5 signaling axis has been shown to promote tumor cell proliferation, migration, invasion, and survival.[2] By acting as a CCR5 antagonist, this compound blocks these downstream effects.

Signaling Pathway

The binding of CCL5 to CCR5 initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, inhibits these downstream pathways. The diagram below illustrates the CCL5/CCR5 signaling axis and the point of intervention by this compound.

CCL5_CCR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds G_Protein G-protein CCR5->G_Protein Activates This compound This compound This compound->CCR5 Blocks PI3K PI3K G_Protein->PI3K NFkB NF-κB G_Protein->NFkB STAT3 STAT3 G_Protein->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Invasion Invasion NFkB->Invasion STAT3->Proliferation STAT3->Survival

Figure 1. this compound inhibits prostate cancer cell proliferation, invasion, and survival by blocking the CCL5/CCR5 signaling axis.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the anti-prostate cancer activity of this compound.

Cell Proliferation Assay (WST-1)

This protocol is for assessing the effect of this compound on the proliferation of prostate cancer cell lines (e.g., PC-3, DU145, M12).

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed prostate cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm is recommended.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Cell Invasion Assay (Transwell/Matrigel)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Transwell inserts with 8 µm pore size polycarbonate membranes

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattravtant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

  • 24-well plates

Procedure:

  • Thaw Matrigel on ice overnight. Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

  • Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelation.

  • Harvest prostate cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.

  • Add 500 µL of complete culture medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of invaded cells in several random fields of view under a microscope.

Cell Adhesion Assay

This assay quantifies the ability of cancer cells to adhere to an extracellular matrix, another critical step in metastasis.

Materials:

  • 96-well plates coated with an extracellular matrix protein (e.g., fibronectin or collagen)

  • Prostate cancer cells

  • Serum-free medium

  • This compound

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Harvest and resuspend prostate cancer cells in serum-free medium.

  • Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Wash the cells to remove excess dye and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Seed 5 x 10⁴ labeled cells per well into the pre-coated 96-well plate.

  • Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence of the adherent cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Calculate the percentage of cell adhesion relative to the vehicle control.

Synthesis of this compound

The total synthesis of this compound has been reported, providing a renewable source for this natural product and enabling the generation of analogs for structure-activity relationship (SAR) studies.[1] A key strategy involves the construction of the substituted pyridine ring system. One reported synthesis utilizes a multi-step approach starting from commercially available materials.[3] A detailed, step-by-step protocol is extensive and beyond the scope of this guide, but researchers are directed to the primary literature for the full synthetic route.[3]

Anibamine_Synthesis_Workflow Start Starting Materials Step1 Pyridine Ring Formation Start->Step1 Step2 Side Chain Introduction Step1->Step2 Step3 Quaternization Step2->Step3 This compound This compound Step3->this compound

Figure 2. Generalized workflow for the total synthesis of this compound.

Future Directions

This compound stands as a promising lead compound for the development of novel anti-prostate cancer agents. Further research is warranted in several key areas:

  • Lead Optimization: Synthesis and evaluation of this compound analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidation of the precise downstream signaling events affected by this compound and investigation into potential off-target effects.

  • Combination Therapies: Evaluation of this compound in combination with standard-of-care therapies for prostate cancer to assess potential synergistic effects.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound and its optimized analogs.

  • Apoptosis and Cell Cycle Analysis: Further investigation is needed to determine if this compound induces apoptosis or causes cell cycle arrest in prostate cancer cells.

References

Anibamine: A Technical Guide on its Antiplasmodial Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine, a naturally occurring indolizinium alkaloid, has emerged as a promising scaffold for the development of novel antiplasmodial agents. Isolated from Aniba citrifolia, this compound and its synthetic analogues have demonstrated potent activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides an in-depth overview of the antiplasmodial properties of this compound, including its in vitro efficacy, structure-activity relationships, and insights into its potential mechanism of action. The information presented herein is intended to support further research and development of this compound-based antimalarials.

Quantitative Data on Antiplasmodial Activity

The antiplasmodial efficacy of this compound and its analogues has been evaluated against the drug-resistant Dd2 strain of Plasmodium falciparum. The available data highlights the potential of this chemical class.

Compound/AnalogueP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in µM)Cell LineSelectivity Index (SI)Reference
This compound (1)Dd20.170> 1 (No hemolysis observed)Sheep Red Blood Cells> 5.88[1][2]
This compound B (2)Dd20.244Not ReportedNot ReportedNot Reported[1]
Quaternary AnaloguesDd2as low as 0.058Not ReportedNot ReportedNot Reported[1]

Note: A specific CC50 value for this compound against a standard mammalian cell line (e.g., L6, Vero, HepG2) has not been reported in the reviewed literature, preventing the calculation of a precise Selectivity Index (SI). However, the lack of hemolytic activity at 1 µM suggests a favorable preliminary safety profile[2]. The Selectivity Index is a critical parameter, calculated as CC50 / IC50, with a value greater than 10 generally considered promising for further drug development[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiplasmodial properties.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

1. Materials:

  • P. falciparum culture (e.g., Dd2 strain), synchronized to the ring stage.

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • Human red blood cells (O+).

  • 96-well black, clear-bottom microplates.

  • Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin).

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I).

2. Procedure:

  • Prepare serial dilutions of the test compound and control drugs in complete culture medium in the 96-well plates.

  • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.

  • Add the parasite suspension to the wells containing the drug dilutions. Include wells with parasitized red blood cells without any drug (positive growth control) and wells with uninfected red blood cells (background control).

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • After incubation, lyse the cells by adding the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells to determine its cytotoxicity (CC50).

1. Materials:

  • Mammalian cell line (e.g., L6 rat skeletal myoblasts, Vero cells, or HepG2 human liver cancer cells).

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

  • 96-well tissue culture plates.

  • Test compound (this compound) and control (e.g., DMSO as vehicle control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

2. Procedure:

  • Seed the mammalian cells in the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include wells with untreated cells (positive viability control) and wells with medium only (blank).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of the antiplasmodial properties of a compound like this compound.

G cluster_0 In Vitro Evaluation A Compound Preparation (this compound & Analogues) C Antiplasmodial Assay (SYBR Green I) A->C F Cytotoxicity Assay (MTT) A->F B P. falciparum Culture (Drug-Resistant Strain Dd2) B->C D IC50 Determination C->D I Stage-Specificity Assay C->I H Selectivity Index (SI) Calculation (CC50/IC50) D->H E Mammalian Cell Culture (e.g., L6, Vero, HepG2) E->F G CC50 Determination F->G G->H J Mechanism of Action Studies I->J G cluster_0 Proposed Mechanism of this compound Analogues cluster_1 Structure-Activity Relationship cluster_2 Differential Stage-Specific Activity This compound This compound Analogues Quaternary Quaternary Charge This compound->Quaternary Essential for Activity SideChains C-10 Side Chains This compound->SideChains RingStage Ring Stage Inhibition SideChains->RingStage Two Side Chains TrophozoiteStage Trophozoite Stage Inhibition SideChains->TrophozoiteStage One Side Chain

References

Anibamine: A Technical Guide to its Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine is a novel, naturally occurring pyridine quaternary alkaloid first isolated from the wood of Aniba panurensis. It has garnered significant attention within the scientific community as the first natural product identified as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). This receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making this compound a promising lead compound for the development of new anti-HIV therapeutics.[1] Furthermore, emerging research has highlighted the role of the CCR5-CCL5 axis in prostate cancer proliferation and metastasis, positioning this compound and its analogs as potential novel anti-cancer agents.[2][3]

This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its study.

Structure Elucidation

The definitive structure of this compound was determined as 6,8-didec-(1Z)-enyl-5,7-dimethyl-2,3-dihydro-1H-indolizinium . This was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Spectroscopic Data

The structural assignment of this compound was based on the following key spectroscopic data obtained from the isolated natural product.

Mass Spectrometry:

LC-ESIMS analysis of the isolated compound revealed a positive ion peak at m/z 424.4 [M+], with no corresponding signal in the negative ion mode, which is characteristic of a positively charged nitrogen-containing molecule.[1]

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
LC-ESIMSPositive424.4[M+]

NMR Spectroscopy:

Detailed 1D and 2D NMR experiments were conducted to establish the connectivity and spatial arrangement of all atoms in the this compound molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.20t8.5
22.35m
33.30t8.0
5-CH₃2.58s
7-CH₃2.62s
1'2.85t7.5
2'5.45m
3'5.35m
4'-10'1.2-1.4m
11'0.88t7.0
1''2.95t7.5
2''5.50m
3''5.40m
4''-10''1.2-1.4m
11''0.89t7.0

Data extracted from Klausmeyer et al., J. Nat. Prod. 2004, 67, 10, 1732–1735.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
163.5
222.0
350.5
5145.0
6128.0
7140.0
8130.0
8a135.0
5-CH₃15.0
7-CH₃16.0
1'30.0
2'129.0
3'130.5
4'-9'22.7-31.9
10'14.1
1''30.5
2''129.5
3''131.0
4''-9''22.7-31.9
10''14.1

Data extracted from Klausmeyer et al., J. Nat. Prod. 2004, 67, 10, 1732–1735.[1]

Structure Elucidation Workflow

The following diagram illustrates the logical workflow employed in the elucidation of this compound's structure.

G cluster_0 Isolation cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation Isolation Isolation from Aniba panurensis wood Mass_Spec Mass Spectrometry (LC-ESIMS) - Determine Molecular Ion - Suggests Nitrogenous Compound Isolation->Mass_Spec 1H_NMR ¹H NMR - Proton environment - Coupling patterns Mass_Spec->1H_NMR 13C_NMR ¹³C NMR - Carbon skeleton 1H_NMR->13C_NMR COSY COSY - ¹H-¹H correlations - Identify spin systems 13C_NMR->COSY HMBC HMBC - ¹H-¹³C long-range correlations - Establish connectivity COSY->HMBC HSQC HSQC - Direct ¹H-¹³C correlations HMBC->HSQC Structure_Assembly Data Integration & Structure Assembly HSQC->Structure_Assembly Final_Structure This compound Structure 6,8-didec-(1Z)-enyl-5,7-dimethyl- 2,3-dihydro-1H-indolizinium Structure_Assembly->Final_Structure

This compound Structure Elucidation Workflow

Characterization

Biological Activity

This compound exhibits significant biological activity, primarily as a CCR5 antagonist. This has been demonstrated in various in vitro assays.

Table 4: Summary of this compound's Biological Activity

TargetAssay TypeMetricValueReference
CCR5Competitive BindingIC₅₀1 µM[3]
HIV-1 (R5-tropic)Cell Fusion AssayIC₅₀--
Prostate Cancer Cells (PC-3, DU145, M12)Cell Proliferation (WST-1)-Dose-dependent inhibition[3]

IC₅₀ values for HIV-1 entry inhibition are reported for various this compound analogs, demonstrating the potential for optimization.[2]

Signaling Pathway

As a CCR5 antagonist, this compound interferes with the signaling cascade initiated by the binding of the natural chemokine ligands, such as CCL5 (RANTES), to the receptor. This inhibition prevents the conformational changes in the gp120/gp41 viral envelope protein necessary for fusion with the host cell membrane, thereby blocking HIV-1 entry.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds & Activates This compound This compound This compound->CCR5 Blocks Binding No_Fusion Inhibition of Fusion gp120 HIV-1 gp120 gp120->CCR5 Binds for Viral Entry Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) CCR5->Signaling Activates Fusion Viral Fusion & Entry CCR5->Fusion Mediates CCR5->No_Fusion Inhibited by this compound

This compound's Mechanism of Action at the CCR5 Receptor

Experimental Protocols

Isolation of this compound

This compound was isolated from the wood of Aniba panurensis through activity-guided fractionation. The general procedure is as follows:

  • Extraction: The dried and ground plant material is extracted with an organic solvent, typically a mixture of dichloromethane and methanol.

  • Fractionation: The crude extract is subjected to flash chromatography on silica gel, eluting with a gradient of organic solvents to separate components based on polarity.

  • Purification: Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often on a C8 or C18 reversed-phase column, to yield pure this compound.[1]

Total Synthesis of this compound

The total synthesis of this compound has been achieved, providing a means to produce the molecule for further study and for the generation of analogs. A key strategy involves the construction of the substituted pyridine core followed by the introduction of the two decenyl side chains. While specific, detailed step-by-step protocols with characterization of all intermediates are found in the supplementary information of the primary literature, a general outline is as follows:

  • Pyridine Ring Formation: A common approach involves the condensation of a 1,5-diketone derivative with hydroxylamine under acidic conditions to form the 2,4,6-trialkylpyridine core.

  • Side Chain Introduction: The decenyl side chains are typically introduced via cross-coupling reactions, such as the Horner-Wadsworth-Emmons reaction, to install the (Z)-alkenes.

  • Final Cyclization and Quaternization: The final steps involve the formation of the fused five-membered ring and quaternization of the pyridine nitrogen to yield the indolizinium scaffold.

Biological Assays

CCR5 Competitive Binding Assay:

This assay is used to determine the binding affinity of this compound and its analogs to the CCR5 receptor.

  • Cell Preparation: A cell line engineered to express high levels of the CCR5 receptor (e.g., CEM.NKr-CCR5 cells) is used.

  • Radioligand: A radiolabeled CCR5 ligand, such as ¹²⁵I-MIP-1α, is used as a tracer.

  • Competition: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or its analogs).

  • Detection: After incubation, the cells are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration, and the IC₅₀ value is determined.

HIV-1 Entry Inhibition Assay:

This assay measures the ability of this compound to inhibit the entry of R5-tropic HIV-1 into target cells.

  • Cell Culture: Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) are seeded in 96-well plates.

  • Compound Incubation: The cells are pre-incubated with serial dilutions of this compound.

  • Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to the wells.

  • Incubation: The plates are incubated to allow for viral entry and replication.

  • Detection: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase in TZM-bl cells) or by quantifying viral p24 antigen in the supernatant via ELISA.

  • Data Analysis: The percent inhibition of viral entry is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Prostate Cancer Cell Proliferation Assay (WST-1 Assay):

This colorimetric assay is used to assess the effect of this compound on the proliferation of prostate cancer cell lines.

  • Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145, M12) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • WST-1 Reagent Addition: WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.

  • Incubation: The plate is incubated for a short period (e.g., 1-4 hours) to allow for color development.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The effect of this compound on cell proliferation is determined by comparing the absorbance of treated cells to that of untreated control cells.

Conclusion

This compound represents a unique and promising natural product with a novel chemical scaffold and significant biological activity as a CCR5 antagonist. The elucidation of its structure through detailed spectroscopic analysis has paved the way for its total synthesis and the development of analogs with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and related compounds in the fields of HIV and cancer research.

References

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Anibamine in Aniba Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine, a pyridine quaternary alkaloid isolated from plant species of the Aniba genus (family Lauraceae), has garnered interest for its unique chemical structure and potential biological activities. Despite its discovery, the biosynthetic pathway leading to the formation of this compound in these Amazonian plant species remains largely unelucidated. This technical guide aims to provide a comprehensive overview of the current understanding, albeit hypothetical, of this compound biosynthesis. Drawing upon established principles of pyridine alkaloid formation in the plant kingdom, this document proposes a putative biosynthetic pathway, outlines detailed experimental protocols for its investigation, and presents data in a structured format to facilitate future research and drug development endeavors.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic route to this compound is currently unknown. However, based on the well-documented biosynthesis of other pyridine alkaloids, such as nicotine in Nicotiana tabacum, a plausible pathway can be proposed. This hypothetical pathway serves as a foundational framework for experimental validation.

The biosynthesis of pyridine alkaloids generally involves the convergence of two distinct metabolic pathways: one supplying the pyridine ring and another providing the remaining carbon skeleton.

1. Formation of the Pyridine Ring: The pyridine ring of most plant alkaloids is derived from nicotinic acid . Nicotinic acid itself is synthesized via the pyridine nucleotide cycle, with primary precursors being aspartate and a triose phosphate.

2. Origin of the Non-Pyridine Moiety: The structural features of this compound suggest that the non-pyridine portion likely originates from the polyketide pathway. The two aliphatic side chains attached to the pyridine ring are characteristic of fatty acid or polyketide biosynthesis.

A proposed schematic for the biosynthesis of this compound is presented below:

anibamine_biosynthesis Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate Pyridine Nucleotide Cycle Enzymes Triose_P Triose Phosphate Triose_P->Quinolinate Pyridine Nucleotide Cycle Enzymes Acetyl_CoA Acetyl-CoA Polyketide_Chain Polyketide Chain Acetyl_CoA->Polyketide_Chain Polyketide Synthase (PKS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Chain Polyketide Synthase (PKS) Nicotinate Nicotinic Acid Quinolinate->Nicotinate QPRTase Anibamine_Precursor Putative this compound Precursor Nicotinate->Anibamine_Precursor Condensation & Cyclization Enzymes (Hypothetical) Polyketide_Chain->Anibamine_Precursor Condensation & Cyclization Enzymes (Hypothetical) This compound This compound Anibamine_Precursor->this compound Tailoring Enzymes (e.g., Methyltransferases, Oxidoreductases)

A hypothetical biosynthetic pathway for this compound.

Key Putative Enzymes and Genes

While no specific enzymes have been identified for this compound biosynthesis, based on analogous pathways, the following enzyme families are likely involved:

  • Quinolinate Phosphoribosyltransferase (QPRTase): A key enzyme in the pyridine nucleotide cycle leading to nicotinic acid.

  • Polyketide Synthase (PKS): Responsible for the iterative condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone of the non-pyridine moiety.

  • Condensing Enzymes/Cyclases: Hypothetical enzymes that would catalyze the condensation of the nicotinic acid-derived unit with the polyketide chain and subsequent cyclization to form the pyridine ring with its side chains.

  • Tailoring Enzymes: A suite of enzymes such as methyltransferases, oxidoreductases, and hydroxylases that would modify the initial scaffold to produce the final this compound structure.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining tracer studies, enzymology, and molecular biology.

Isotopic Labeling Studies

Objective: To identify the primary precursors of the this compound molecule.

Methodology:

  • Precursor Administration: Administer isotopically labeled precursors (e.g., ¹³C-aspartate, ¹³C-acetate, ¹⁵N-nicotinic acid) to Aniba citrifolia plantlets or cell cultures.

  • Incubation: Allow for a sufficient incubation period for the plant to metabolize the labeled precursors and incorporate them into downstream metabolites.

  • Extraction: Harvest the plant material and perform a targeted extraction of alkaloids, including this compound.

  • Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotopic enrichment.

isotopic_labeling_workflow Start Administer Isotopically Labeled Precursors to Aniba citrifolia Incubation Incubation Period Start->Incubation Extraction Alkaloid Extraction Incubation->Extraction Purification Purification of this compound Extraction->Purification Analysis NMR & Mass Spectrometry Analysis Purification->Analysis Result Determine Precursor Incorporation Analysis->Result

Workflow for isotopic labeling experiments.
Enzyme Assays

Objective: To identify and characterize the enzymes involved in the proposed biosynthetic pathway.

Methodology:

  • Protein Extraction: Prepare crude protein extracts from Aniba citrifolia tissues suspected of this compound biosynthesis (e.g., leaves, roots).

  • Substrate Incubation: Incubate the protein extract with putative substrates (e.g., nicotinic acid, synthetic polyketide mimics) and necessary co-factors.

  • Product Detection: Monitor the formation of expected intermediates or the final product (this compound) using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme Purification: If activity is detected, proceed with protein purification techniques (e.g., column chromatography) to isolate the specific enzyme.

  • Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • RNA Sequencing: Extract RNA from Aniba citrifolia tissues with high and low this compound content and perform transcriptome sequencing (RNA-Seq).

  • Differential Gene Expression Analysis: Compare the transcriptomes to identify genes that are significantly upregulated in the high-anibamine-producing tissues.

  • Homology-Based Gene Identification: Search the transcriptome data for sequences with homology to known alkaloid biosynthetic genes (e.g., QPRTases, PKSs, methyltransferases) from other plant species.

  • Gene Co-expression Analysis: Identify clusters of genes that are co-expressed with known or candidate biosynthetic genes, as they are likely to be involved in the same pathway.

  • Functional Characterization: Functionally characterize candidate genes through heterologous expression in model organisms (e.g., E. coli, yeast, or Nicotiana benthamiana) and subsequent enzyme assays.

gene_discovery_workflow Start RNA Extraction from Aniba citrifolia Tissues RNA_Seq Transcriptome Sequencing (RNA-Seq) Start->RNA_Seq Diff_Exp Differential Expression Analysis RNA_Seq->Diff_Exp Homology Homology-Based Gene Identification RNA_Seq->Homology Candidate_Genes Identification of Candidate Genes Diff_Exp->Candidate_Genes Homology->Candidate_Genes Co_Exp Gene Co-expression Analysis Co_Exp->Candidate_Genes Functional_Char Functional Characterization in Heterologous Systems Candidate_Genes->Functional_Char

Workflow for gene discovery and functional characterization.

Data Presentation

While empirical data on this compound biosynthesis is not yet available, the following tables illustrate how quantitative data from the proposed experiments could be structured.

Table 1: Hypothetical Isotopic Enrichment in this compound Following Labeled Precursor Feeding.

Labeled PrecursorIsotopeProposed Incorporation Site in this compoundExpected Enrichment (%)
[U-¹³C]-Aspartate¹³CPyridine Ring Carbons10-15
[1-¹³C]-Acetate¹³CEven-numbered carbons of side chains20-30
[¹⁵N]-Nicotinic Acid¹⁵NPyridine Ring Nitrogen40-50

Table 2: Hypothetical Kinetic Parameters of a Putative this compound Biosynthetic Enzyme.

Enzyme (Hypothetical)SubstrateKm (µM)Vmax (nmol/mg protein/min)
This compound Synthase 1Nicotinoyl-CoA50 ± 51.2 ± 0.1
(Condensing Enzyme)Hexanoyl-CoA75 ± 81.5 ± 0.2
This compound MethyltransferaseS-Adenosyl Methionine25 ± 35.4 ± 0.4
Desmethyl-anibamine40 ± 54.8 ± 0.3

Conclusion and Future Directions

The biosynthesis of this compound in Aniba species presents an exciting and unexplored area of plant natural product chemistry. The hypothetical pathway and experimental strategies outlined in this guide provide a robust starting point for researchers to unravel this enigmatic process. Successful elucidation of the this compound biosynthetic pathway will not only contribute to our fundamental understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and its analogs for potential pharmaceutical applications. Future research should focus on the systematic application of the described methodologies to identify the true precursors, isolate and characterize the biosynthetic enzymes, and clone the corresponding genes. Such efforts will be instrumental in harnessing the synthetic capabilities of Aniba for the benefit of science and medicine.

Preliminary Cytotoxicity Screening of Anibamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Anibamine, a novel pyridine quaternary alkaloid. This compound has garnered significant interest as the first natural product identified as a C-C chemokine receptor type 5 (CCR5) antagonist, demonstrating potential therapeutic applications in anti-HIV treatment and as an anti-cancer agent, particularly for prostate cancer.[1][2][3][4]

Core Findings & Data Summary

This compound exhibits dose-dependent cytotoxic activity against various cancer cell lines, primarily through the antagonism of the CCR5/CCL5 signaling axis, which is crucial for cancer cell proliferation and metastasis.[1][2] Preclinical studies have demonstrated its ability to inhibit the proliferation of prostate cancer cells at micromolar to submicromolar concentrations.[2][3] Furthermore, this compound has shown potent antiplasmodial activity against drug-resistant strains of Plasmodium falciparum.[1] Importantly, preliminary toxicological assessments indicate a favorable therapeutic window, with no significant hemolysis of red blood cells observed at concentrations effective for its anti-cancer activity.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and other quantitative measures of this compound's bioactivity.

Target/AssayCell Line/OrganismIC50 / ActivityReference
CCR5 Binding Affinity-~ 1 µM[1][2][4]
Prostate Cancer Cell ProliferationPC-3, DU145, M12Micromolar to submicromolar[2]
Antiplasmodial ActivityPlasmodium falciparum (Dd2 strain)0.170 µM[1]
Red Blood Cell HemolysisSheep Red Blood CellsNo significant hemolysis at ≤ 1 µM[1][2]
M12 Tumor Growth Inhibition in vivoAthymic nude mice~50% reduction[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols employed in the cytotoxicity screening of this compound.

Cell Proliferation Assay (WST-1)

This assay is utilized to assess the effect of this compound on the proliferation of prostate cancer cell lines.

  • Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU145, M12) in 96-well plates at a predetermined optimal density and culture for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control group.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • WST-1 Reagent Addition: Add WST-1 Cell Proliferation Reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.[2]

Red Blood Cell Hemolysis Assay

This assay evaluates the hemolytic activity of this compound.

  • Blood Collection: Obtain fresh sheep red blood cells.

  • Cell Preparation: Wash the red blood cells with phosphate-buffered saline (PBS).

  • Compound Treatment: Incubate the red blood cells with various concentrations of this compound in PBS for 60 minutes. Use distilled water as a positive control for complete lysis and PBS as a negative control.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.

  • Data Analysis: Express the hemolytic activity as a percentage of the positive control.[2]

Visualizing Mechanisms and Workflows

This compound's Mechanism of Action: CCR5 Antagonism

This compound's primary mechanism of action involves the blockade of the CCR5 receptor. This prevents the binding of its ligand, CCL5, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation, adhesion, and invasion.

Anibamine_Mechanism cluster_cell Cancer Cell CCR5 CCR5 Receptor Proliferation Proliferation CCR5->Proliferation Activates Adhesion Adhesion CCR5->Adhesion Promotes Invasion Invasion CCR5->Invasion Promotes CCL5 CCL5 Ligand CCL5->CCR5 Binds & Activates This compound This compound This compound->CCR5 Blocks

This compound blocks the CCR5 receptor, inhibiting CCL5-mediated signaling.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock & Dilutions Treatment Cell Treatment with Compound Compound_Prep->Treatment Cell_Culture Cell Line Culture & Seeding Cell_Culture->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., WST-1) Incubation->Viability_Assay Data_Acquisition Absorbance Reading Viability_Assay->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc Report Report Generation IC50_Calc->Report

A generalized workflow for in vitro cytotoxicity screening.

References

Anibamine: A Natural Product Antagonist of Chemokine Receptor CCR5 and its Impact on Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anibamine, a novel pyridine quaternary alkaloid, has emerged as a significant lead compound in chemokine receptor-targeted drug discovery. As the first identified natural product to act as a C-C chemokine receptor type 5 (CCR5) antagonist, this compound presents a unique chemical scaffold with therapeutic potential in several diseases, including cancer, HIV, and malaria. This technical guide provides a comprehensive overview of this compound's role in chemokine receptor signaling, with a focus on its antagonistic effects on CCR5. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate further research and development of this compound and its derivatives.

Introduction to this compound

This compound is a naturally occurring pyridine quaternary alkaloid first isolated from plants of the Aniba genus.[1] Its unique structure distinguishes it from synthetically derived CCR5 antagonists.[1] this compound has been shown to bind to the CCR5 receptor with a half-maximal inhibitory concentration (IC50) of 1 µM in competitive binding assays.[2][3] This antagonistic activity forms the basis of its potential therapeutic applications by blocking the downstream signaling cascades initiated by CCR5 ligands, such as C-C motif chemokine ligand 5 (CCL5).

This compound and the CCR5 Signaling Pathway

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and has been implicated in the pathogenesis of various diseases, including HIV-1 entry into host cells and cancer progression.[1][4] The binding of chemokines like CCL5 to CCR5 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes.[1][5]

This compound exerts its effects by competitively binding to CCR5, thereby preventing the binding of endogenous ligands like CCL5 and inhibiting the subsequent intracellular signaling cascade.[2][3] This blockade disrupts the normal physiological and pathological processes mediated by CCR5 activation.

Downstream Signaling Events Inhibited by this compound

The binding of CCL5 to CCR5 triggers a cascade of intracellular events that are effectively blocked by this compound. This signaling pathway, crucial for cellular responses such as chemotaxis, proliferation, and survival, is initiated by the activation of G proteins.[5][6]

The Gαq subunit, upon activation, stimulates phospholipase Cβ (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] This increase in intracellular calcium concentration is a critical signaling event that this compound and its analogues have been shown to inhibit.[7]

Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[8] Furthermore, both G protein-dependent and independent pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[9][10] By blocking the initial ligand-receptor interaction, this compound effectively prevents the activation of these downstream effectors.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds This compound This compound This compound->CCR5 Blocks G_protein Gαq/βγ CCR5->G_protein Activates PLC PLCβ G_protein->PLC Activates MAPK_cascade MAPK Cascade (e.g., ERK) G_protein->MAPK_cascade Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Proliferation) Ca_release->Cellular_Response Leads to PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response Leads to

Caption: CCR5 Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data on this compound's Biological Activity

The following table summarizes the currently available quantitative data on the biological effects of this compound.

ParameterValueCell Line / SystemReference
CCR5 Binding Affinity (IC50) 1 µMCompetitive binding assay with 125I-gp120[2][3]
Inhibition of Cell Invasion 42% - 65%M12 prostate cancer cells[2]
Inhibition of Cell Adhesion Up to 26%M12 prostate cancer cells[2]

Note: Specific IC50 values for this compound's inhibition of CCL5-induced intracellular calcium mobilization and chemotaxis have not been reported in the reviewed literature. However, studies have qualitatively confirmed that this compound and its analogs do inhibit CCL5-induced intracellular Ca2+ flux.[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a CCR5 antagonist.

CCR5 Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Cells Cells expressing CCR5 (e.g., CHO-K1/CCR5) Incubate Incubate Cells, Radiolabeled Ligand, and this compound together Cells->Incubate Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-CCL5) Radioligand->Incubate This compound This compound (Varying concentrations) This compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Caption: Workflow for a CCR5 Competitive Binding Assay.

Protocol:

  • Cell Preparation: Culture cells stably expressing human CCR5 (e.g., CHO-K1/CCR5) to 80-90% confluency. Harvest and resuspend the cells in a suitable binding buffer.

  • Assay Setup: In a 96-well plate, add the cell suspension, a fixed concentration of radiolabeled CCR5 ligand (e.g., 125I-CCL5 or 125I-MIP-1α), and varying concentrations of this compound. Include controls for total binding (no this compound) and non-specific binding (excess of a non-labeled CCR5 antagonist).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each this compound concentration and plot the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR5 agonist.

Protocol:

  • Cell Preparation: Seed CCR5-expressing cells (e.g., CHO-K1/CCR5/Gα16) into a black, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for approximately 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 10-30 minutes.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a CCR5 agonist (e.g., CCL5) into the wells and immediately begin kinetic fluorescence measurements to monitor the change in intracellular calcium concentration over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist-induced calcium response against the this compound concentration to calculate the IC50 value.

Chemotaxis (Transwell Migration) Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.

Transwell_Migration_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification Lower_Chamber Lower Chamber: Add chemoattractant (e.g., CCL5) and varying concentrations of this compound Incubate Incubate for several hours to allow cell migration Lower_Chamber->Incubate Upper_Chamber Upper Chamber (Transwell Insert): Add CCR5-expressing cells Upper_Chamber->Incubate Remove_Non_Migrated Remove non-migrated cells from the top of the insert Incubate->Remove_Non_Migrated Stain_Migrated Fix and stain migrated cells on the bottom of the insert Remove_Non_Migrated->Stain_Migrated Count_Cells Count migrated cells (e.g., microscopy) Stain_Migrated->Count_Cells

Caption: Workflow for a Transwell Migration Assay.

Protocol:

  • Cell Preparation: Culture CCR5-expressing cells (e.g., a relevant cancer cell line) and resuspend them in a serum-free medium.

  • Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate. In the lower chamber, add a medium containing a chemoattractant (e.g., CCL5) and varying concentrations of this compound. In the upper chamber, add the cell suspension.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 4-24 hours).

  • Quantification:

    • Remove the Transwell inserts.

    • Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

    • Stain the cells with a suitable stain (e.g., crystal violet).

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound stands out as a promising natural product-derived CCR5 antagonist with a distinct chemical structure. Its ability to inhibit CCR5-mediated signaling pathways underscores its potential for the development of novel therapeutics for a range of diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of this compound and to design and synthesize more potent and selective analogues. Future research should focus on obtaining more precise quantitative data on its functional effects, elucidating its in vivo efficacy and pharmacokinetic profile, and exploring its full therapeutic potential.

References

Anibamine: An Initial Investigation of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine is a novel pyridine quaternary alkaloid that has been isolated from plants of the Aniba genus.[1] It has garnered significant interest in the scientific community as the first identified natural product antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] The CCR5 receptor is a G-protein coupled receptor that plays a crucial role in inflammatory responses and is also utilized by the human immunodeficiency virus (HIV) for cellular entry.[1] Accumulating evidence has also implicated the CCR5 signaling axis, particularly its interaction with its ligand CCL5, in the progression and metastasis of various cancers, most notably prostate cancer.[2] This technical guide provides a comprehensive overview of the initial investigations into the biological activity of this compound, with a focus on its anti-cancer properties. The guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Biological Activity of this compound

The primary biological activity of this compound identified to date is its potent antagonism of the CCR5 receptor.[1] This activity is the foundation for its observed anti-cancer effects, particularly in the context of prostate cancer.

Anticancer Activity

This compound has demonstrated significant potential as an anti-prostate cancer agent.[2] It has been shown to inhibit the proliferation of various prostate cancer cell lines at micromolar to submicromolar concentrations.[2][3] Furthermore, this compound has been observed to suppress the adhesion and invasion of highly metastatic prostate cancer cells, suggesting its potential to interfere with the metastatic cascade.[2][3] Preliminary in vivo studies in mice have also indicated that this compound can inhibit the growth of prostate tumors.[2][3]

The anti-cancer effects of this compound are attributed to its role as a CCR5 antagonist, which disrupts the CCL5/CCR5 signaling axis. This pathway is known to be overactive in aggressive forms of prostate cancer and contributes to tumor growth, proliferation, and metastasis.[4]

Antimicrobial Activity

To date, there is no direct scientific literature reporting the antimicrobial (antibacterial or antifungal) activity of isolated this compound. However, research into the source plant, Aniba panurensis, has revealed antimicrobial properties in its extracts. One study on antimicrobial substances from Amazonian Aniba species identified a pyridine alkaloid named anibine, but did not report any antimicrobial activity for this specific compound. Other fractions of the plant extract, however, did show antibacterial effects. In a separate investigation, activity-guided fractionation of an Aniba panurensis extract led to the isolation of a novel indolizinium alkaloid (a different class of compound from this compound) that exhibited toxicity against a drug-resistant strain of Candida albicans.

While this compound itself has not been shown to have antimicrobial effects, the presence of other antimicrobial compounds in its native plant suggests a potential area for future investigation.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Target Assay IC50 Value Reference
CCR5 ReceptorCompetitive Binding Assay (125I-gp120)1 µM[1][3][5]
Prostate Cancer Cell Line Assay Effect Concentration Reference
PC-3Cell Proliferation (WST-1)InhibitionMicromolar to Submicromolar[3]
DU145Cell Proliferation (WST-1)InhibitionMicromolar to Submicromolar[3]
M12 (highly metastatic)Cell Proliferation (WST-1)InhibitionMicromolar to Submicromolar[3]
M12Transwell Invasion Assay42% to 65% InhibitionDose-dependent[3]
M12Cell Adhesion AssayUp to 26% InhibitionDose-dependent[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.

Cell Proliferation Assay (WST-1)

This assay is used to assess the effect of this compound on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (PC-3, DU145, M12)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • WST-1 Cell Proliferation Reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

  • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Transwell Invasion Assay

This assay evaluates the ability of this compound to inhibit the invasion of metastatic prostate cancer cells through an extracellular matrix.

Materials:

  • M12 prostate cancer cells

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound stock solution

  • Matrigel (or other basement membrane extract)

  • 24-well plates with transwell inserts (8 µm pore size)

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium.

  • Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.

  • Harvest M12 cells and resuspend them in serum-free medium containing various concentrations of this compound.

  • Add 500 µL of complete culture medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.

  • Seed the this compound-treated M12 cells (e.g., 5 x 104 cells) in 200 µL of serum-free medium into the upper chamber of the Matrigel-coated inserts.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with a fixing solution for 10-15 minutes.

  • Stain the fixed cells with a staining solution for 10-20 minutes.

  • Gently wash the inserts to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of stained, invaded cells in several microscopic fields for each insert.

  • Calculate the percentage of invasion inhibition relative to the untreated control.

Cell Adhesion Assay

This assay is used to determine the effect of this compound on the ability of prostate cancer cells to adhere to an extracellular matrix.

Materials:

  • M12 prostate cancer cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Extracellular matrix protein (e.g., laminin-rich ECM)

  • Bovine Serum Albumin (BSA) for blocking

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Extraction solution (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the extracellular matrix protein and incubate for at least 2 hours at 37°C or overnight at 4°C.

  • Wash the wells with PBS and block non-specific binding sites with a BSA solution for 1 hour at 37°C.

  • Wash the wells again with PBS.

  • Pre-treat M12 cells with various concentrations of this compound for a specified period (e.g., 24 hours).[3]

  • Harvest the treated cells and seed them (e.g., 5 x 104 cells per well) into the coated wells.

  • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with a fixing solution for 10 minutes.

  • Stain the fixed cells with a staining solution for 10 minutes.

  • Wash the wells to remove excess stain.

  • Add an extraction solution to each well to solubilize the stain.

  • Measure the absorbance of the extracted stain at a specific wavelength (e.g., 570 nm for crystal violet) using a microplate reader.

  • Calculate the percentage of adhesion inhibition relative to the untreated control.

Signaling Pathways and Visualizations

This compound's primary mechanism of action is the antagonism of the CCR5 receptor, thereby inhibiting the downstream signaling cascades initiated by its ligand, CCL5. In the context of prostate cancer, the CCL5/CCR5 axis activates several pro-tumorigenic pathways.

Anibamine_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCL5 CCL5 CCR5 CCR5 Receptor CCL5->CCR5 Binds PI3K PI3K CCR5->PI3K Activates ERK ERK CCR5->ERK Rac Rac CCR5->Rac STAT3 STAT3 CCR5->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Adhesion Cell Adhesion AKT->Adhesion Invasion Invasion & Metastasis ERK->Invasion Rac->Invasion STAT3->Proliferation beta_catenin β-catenin beta_catenin->Proliferation This compound This compound This compound->CCR5 Inhibits

Caption: this compound inhibits the CCL5/CCR5 signaling axis in prostate cancer.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation PC_cells Prostate Cancer Cell Lines (PC-3, DU145, M12) Anibamine_treatment This compound Treatment (Dose-Response) PC_cells->Anibamine_treatment Proliferation_assay Proliferation Assay (WST-1) Anibamine_treatment->Proliferation_assay Invasion_assay Invasion Assay (Transwell) Anibamine_treatment->Invasion_assay Adhesion_assay Adhesion Assay Anibamine_treatment->Adhesion_assay IC50_determination Determine IC50 / % Inhibition Proliferation_assay->IC50_determination Invasion_assay->IC50_determination Adhesion_assay->IC50_determination

Caption: Workflow for the in vitro biological evaluation of this compound.

Logical_Relationship This compound This compound CCR5_antagonism CCR5 Antagonism (IC50 = 1 µM) This compound->CCR5_antagonism Inhibition_signaling Inhibition of CCL5/CCR5 Signaling CCR5_antagonism->Inhibition_signaling Reduced_proliferation Reduced Cancer Cell Proliferation Inhibition_signaling->Reduced_proliferation Reduced_invasion Reduced Cancer Cell Invasion Inhibition_signaling->Reduced_invasion Reduced_adhesion Reduced Cancer Cell Adhesion Inhibition_signaling->Reduced_adhesion Anti_prostate_cancer Potential Anti-Prostate Cancer Therapeutic Reduced_proliferation->Anti_prostate_cancer Reduced_invasion->Anti_prostate_cancer Reduced_adhesion->Anti_prostate_cancer

Caption: Logical flow of this compound's mechanism to its therapeutic potential.

References

Methodological & Application

Total Synthesis of Anibamine: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Anibamine is a novel pyridine quaternary alkaloid that has garnered significant interest due to its biological activity as a chemokine receptor CCR5 antagonist. The CCR5 receptor is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. As the first natural product identified to exhibit this activity, this compound presents a unique structural scaffold for the development of new anti-HIV therapeutic agents. This document provides a detailed overview of the first total synthesis of this compound, as reported by Zhang and colleagues. The synthesis is notable for its convergent approach, culminating in the construction of the complex pyridinium core and the installation of the two cis-alkenyl side chains. Two synthetic routes were developed, with the more efficient one proceeding in 10 steps with an overall yield of 7.9%.[1]

Data Presentation

The following table summarizes the key quantitative data for the more efficient 10-step total synthesis of this compound.

StepReactionStarting MaterialKey Reagents/ConditionsProductYield (%)
1CondensationAcetylacetone, CyanoacetamidePiperidine, EtOH, reflux2-Hydroxy-4,6-dimethylnicotinonitrile85
2Bromination2-Hydroxy-4,6-dimethylnicotinonitrileNBS, TFA, H₂SO₄3-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile80
3Cyanation3-Bromo-2-hydroxy-4,6-dimethylnicotinonitrileCuCN, DMF, reflux2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine72
4Chlorination2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridinePOCl₃, reflux2-Chloro-4,6-dimethyl-3,5-dicyanopyridine95
5Reduction2-Chloro-4,6-dimethyl-3,5-dicyanopyridineDIBAL-H, CH₂Cl₂, -78 °C to rt2-Chloro-3,5-bis(formyl)-4,6-dimethylpyridine85
6Wittig Reaction (Side Chain 1)2-Chloro-3,5-bis(formyl)-4,6-dimethylpyridineNonyltriphenylphosphonium bromide, n-BuLi, THF, -78 °C to rt2-Chloro-3-((Z)-dec-2-en-1-yl)-5-formyl-4,6-dimethylpyridine60
7Wittig Reaction (Side Chain 2)2-Chloro-3-((Z)-dec-2-en-1-yl)-5-formyl-4,6-dimethylpyridineNonyltriphenylphosphonium bromide, n-BuLi, THF, -78 °C to rt2-Chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-dimethylpyridine55
8Pyridine Core Formation2-Chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-dimethylpyridine3-Amino-1-propanol, reflux3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium chloride90
9Anion Exchange3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium chlorideAg₂O, HBr3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide98
10Intramolecular Cyclization3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromideMsCl, Et₃N, CH₂Cl₂This compound85

Experimental Protocols

Synthesis of 2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine

This three-step procedure forms the core substituted pyridine ring.

  • Condensation: A mixture of acetylacetone (1.0 equiv), cyanoacetamide (1.0 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 4 hours. After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to afford 2-hydroxy-4,6-dimethylnicotinonitrile.

  • Bromination: To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 equiv) in a mixture of trifluoroacetic acid (TFA) and sulfuric acid, N-bromosuccinimide (NBS) (1.1 equiv) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to give 3-bromo-2-hydroxy-4,6-dimethylnicotinonitrile.

  • Cyanation: A mixture of 3-bromo-2-hydroxy-4,6-dimethylnicotinonitrile (1.0 equiv) and copper(I) cyanide (1.5 equiv) in dimethylformamide (DMF) is refluxed for 24 hours. The reaction mixture is cooled, poured into an aqueous solution of ethylenediamine, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-hydroxy-4,6-dimethyl-3,5-dicyanopyridine.

Synthesis of 3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide

This sequence involves the formation of the dialdehyde, double Wittig reaction to install the side chains, and quaternization of the pyridine nitrogen.

  • Chlorination and Reduction: 2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine (1.0 equiv) is refluxed in phosphorus oxychloride (POCl₃) for 3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate is filtered to give 2-chloro-4,6-dimethyl-3,5-dicyanopyridine. This intermediate is then dissolved in dichloromethane and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) (2.5 equiv) in hexanes is added dropwise, and the reaction is stirred at -78 °C for 3 hours before being warmed to room temperature and stirred for another 2 hours. The reaction is quenched with methanol and then Rochelle's salt solution. The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude 2-chloro-3,5-bis(formyl)-4,6-dimethylpyridine is used in the next step without further purification.

  • Double Wittig Reaction: To a suspension of nonyltriphenylphosphonium bromide (2.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (2.2 equiv) dropwise. The resulting deep red solution is stirred for 1 hour at -78 °C. A solution of 2-chloro-3,5-bis(formyl)-4,6-dimethylpyridine (1.0 equiv) in THF is then added dropwise. The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ether. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford 2-chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-dimethylpyridine.

  • Pyridinium Salt Formation: A solution of 2-chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-dimethylpyridine (1.0 equiv) and 3-amino-1-propanol (5.0 equiv) is refluxed for 48 hours. The excess 3-amino-1-propanol is removed under reduced pressure. The residue is then treated with silver(I) oxide (1.5 equiv) in water, followed by the addition of hydrobromic acid to afford 3,5-bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide after filtration and removal of water.

Final Cyclization to this compound

The final step involves an intramolecular cyclization to form the fused five-membered ring.

  • To a solution of 3,5-bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide (1.0 equiv) and triethylamine (3.0 equiv) in dichloromethane at 0 °C is added methanesulfonyl chloride (1.5 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield this compound.

Mandatory Visualization

Total_Synthesis_of_this compound cluster_pyridine_core Pyridine Core Synthesis cluster_side_chains Side Chain Installation & Pyridinium Formation cluster_final_cyclization Final Cyclization Acetylacetone Acetylacetone + Cyanoacetamide HydroxyNicotinonitrile 2-Hydroxy-4,6-dimethyl- nicotinonitrile Acetylacetone->HydroxyNicotinonitrile Condensation BromoHydroxyNicotinonitrile 3-Bromo-2-hydroxy-4,6-dimethyl- nicotinonitrile HydroxyNicotinonitrile->BromoHydroxyNicotinonitrile Bromination DicyanoPyridine 2-Hydroxy-4,6-dimethyl- 3,5-dicyanopyridine BromoHydroxyNicotinonitrile->DicyanoPyridine Cyanation ChloroDicyanoPyridine 2-Chloro-4,6-dimethyl- 3,5-dicyanopyridine DicyanoPyridine->ChloroDicyanoPyridine Chlorination Dialdehyde 2-Chloro-3,5-bis(formyl)- 4,6-dimethylpyridine ChloroDicyanoPyridine->Dialdehyde Reduction BisAlkenylPyridine 2-Chloro-3,5-bis((Z)-dec-2-en-1-yl)- 4,6-dimethylpyridine Dialdehyde->BisAlkenylPyridine Double Wittig Reaction PyridiniumBromide 3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl- 1-(3-hydroxypropyl)pyridin-1-ium bromide BisAlkenylPyridine->PyridiniumBromide Quaternization & Anion Exchange This compound This compound PyridiniumBromide->this compound Intramolecular Cyclization

Caption: Total Synthesis of this compound Workflow.

References

Application Notes and Protocols for the Extraction of Anibamine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Anibamine, a novel pyridine quaternary alkaloid, is a compound of significant interest due to its activity as the first identified natural product antagonist of the chemokine receptor CCR5.[1][2] This has positioned it as a promising lead compound in the development of therapeutics, particularly for prostate cancer.[1][3][4][5] this compound was originally isolated from plant species of the Aniba genus.[1][2] While detailed, publicly available protocols for the extraction of this compound are scarce, this document provides a generalized protocol based on established methods for alkaloid extraction from plant materials. The provided methodologies are intended to serve as a foundational guide for researchers and may require optimization based on the specific plant matrix and available laboratory equipment.

Quantitative Data Summary

Table 1: Hypothetical Quantitative Data for this compound Extraction from Aniba sp.

StepParameterValueUnitsNotes
Extraction Starting Plant Material (Dried, Powdered Bark)1000gSourced from Aniba sp.
Extraction SolventMethanolL3 x 3L extractions
Crude Extract Yield50gAfter solvent evaporation
This compound Content in Crude Extract (Estimated by LC-MS)0.1% (w/w)Highly variable
Purification
Fraction after Acid-Base Partitioning5gEnriched alkaloid fraction
This compound Yield after Column Chromatography150mgFrom the enriched fraction
Final Purity of this compound (by HPLC)>95%
Overall Overall Yield of Pure this compound 0.015 % (w/w) From starting plant material

Experimental Protocols

The following is a generalized, multi-step protocol for the extraction and purification of this compound from the bark of Aniba sp.

Plant Material Preparation
  • Collection and Identification: Collect the bark of the Aniba plant species. Ensure proper botanical identification.

  • Drying: Air-dry the collected bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grinding: Grind the dried bark into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

Extraction of Crude Alkaloids

This protocol utilizes a standard methanolic extraction followed by an acid-base partitioning to selectively isolate the basic alkaloid compounds.

  • Maceration:

    • Place the powdered bark (1000 g) in a large container.

    • Add methanol (3 L) and stir for 24 hours at room temperature.

    • Filter the mixture through cheesecloth or a Büchner funnel.

    • Repeat the maceration process two more times with fresh methanol.

  • Solvent Evaporation:

    • Combine the methanolic extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 M hydrochloric acid (HCl).

    • Filter the acidic solution to remove any non-polar, neutral, and acidic components that have precipitated.

    • Wash the aqueous acidic solution with dichloromethane (CH₂Cl₂) in a separatory funnel to further remove neutral and acidic impurities. Discard the organic layer.

    • Basify the aqueous layer to a pH of 9-10 using a concentrated ammonium hydroxide (NH₄OH) solution.

    • Extract the basified aqueous solution multiple times with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent to obtain the crude alkaloid fraction.

Purification of this compound

The crude alkaloid fraction is a complex mixture and requires further purification, typically using chromatographic techniques.

  • Column Chromatography:

    • Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of dichloromethane and methanol).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC with a suitable mobile phase and a UV lamp for visualization.

    • Pool the fractions that contain the compound with the expected Rf value for this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, utilize preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the this compound extraction and purification process.

Anibamine_Extraction_Workflow PlantMaterial Aniba sp. Bark (Dried and Powdered) Extraction Maceration with Methanol PlantMaterial->Extraction Filtration Filtration & Solvent Evaporation Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract AcidBase Acid-Base Partitioning (HCl / NH4OH / CH2Cl2) CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom TLC TLC Monitoring of Fractions ColumnChrom->TLC Fraction Pooling HPLC Preparative HPLC TLC->HPLC Purethis compound Pure this compound (>95% Purity) HPLC->Purethis compound Analysis Structural Elucidation (MS, NMR) Purethis compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for Anibamine in the PC-3 Prostate Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine, a natural product isolated from the Aniba genus, has been identified as a potent antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3][4][5] Emerging evidence indicates that the CCL5/CCR5 signaling axis is implicated in the proliferation and metastasis of various cancers, including prostate cancer.[1][2] The PC-3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a widely used model for androgen-independent prostate cancer. This compound has demonstrated inhibitory effects on the proliferation of prostate cancer cell lines, including PC-3, at micromolar to submicromolar concentrations, suggesting its potential as a novel therapeutic agent.[1][2]

These application notes provide a summary of the known effects of this compound on the PC-3 cell line, detailed protocols for key in vitro assays, and a schematic of the implicated signaling pathway.

Data Presentation

While specific quantitative data for this compound's effects on PC-3 cells from peer-reviewed publications is limited, the following tables are structured to present typical data that would be generated in such studies.

Table 1: Anti-proliferative Activity of this compound on PC-3 Cells

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compoundPC-3WST-172[Data Not Available]
Positive ControlPC-3WST-172[e.g., 5.0]

Note: The IC50 value for this compound on PC-3 cells is reported to be in the micromolar to submicromolar range. Researchers should determine the precise IC50 experimentally.

Table 2: Apoptosis Induction by this compound in PC-3 Cells

TreatmentConcentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)
Vehicle Control048[Data Not Available]
This compound[IC50]48[Data Not Available]
This compound[2 x IC50]48[Data Not Available]
Positive Control[Concentration]48[e.g., 40%]

Table 3: Cell Cycle Analysis of PC-3 Cells Treated with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0[Data Not Available][Data Not Available][Data Not Available]
This compound[IC50][Data Not Available][Data Not Available][Data Not Available]
This compound[2 x IC50][Data Not Available][Data Not Available][Data Not Available]

Signaling Pathway

This compound acts as a CCR5 antagonist, thereby inhibiting the downstream signaling cascades initiated by its ligand, CCL5. In prostate cancer, the CCL5/CCR5 axis is known to activate pro-survival and proliferative pathways such as the PI3K/Akt and MEK/ERK pathways. By blocking CCR5, this compound is hypothesized to inhibit these pathways, leading to decreased cell proliferation, and potentially inducing apoptosis and cell cycle arrest.

Anibamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Activation PI3K PI3K CCR5->PI3K MEK MEK CCR5->MEK This compound This compound This compound->CCR5 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathway of this compound in PC-3 cells.

Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of this compound on the PC-3 cell line would involve a series of assays to determine its effects on cell viability, apoptosis, and cell cycle progression.

Experimental_Workflow start Start: Culture PC-3 Cells treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (e.g., WST-1) treat->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) ic50->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for this compound on PC-3 cells.

Experimental Protocols

Cell Culture
  • Cell Line: PC-3 (ATCC® CRL-1435™)

  • Growth Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (WST-1)

This protocol is for a 96-well plate format.

  • Materials:

    • PC-3 cells

    • Complete growth medium

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • WST-1 reagent

    • 96-well clear-bottom cell culture plates

    • Microplate reader

  • Procedure:

    • Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

    • Incubate for 48-72 hours.

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a significant color change is observed.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

  • Materials:

    • PC-3 cells

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed PC-3 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

  • Materials:

    • PC-3 cells

    • This compound

    • 6-well plates

    • PBS

    • 70% cold ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed PC-3 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS and centrifuge.

    • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer

This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. It is essential to consult the relevant scientific literature and safety data sheets before handling any chemical reagents.

References

Anibamine Treatment in DU145 and M12 Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine, a natural product isolated from the Aniba genus, has been identified as a potent antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Accumulating evidence suggests that the CCR5 signaling pathway, activated by its ligand CCL5 (RANTES), plays a significant role in the proliferation, metastasis, and invasion of prostate cancer.[1][3][4] The human prostate cancer cell lines DU145 (derived from a brain metastasis) and M12 (a highly metastatic prostate epithelial cell line) both express CCR5, making them relevant models to study the therapeutic potential of CCR5 antagonists like this compound.[1]

These application notes provide a summary of the reported effects of this compound on DU145 and M12 cells, along with detailed protocols for key experiments to evaluate its efficacy.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on DU145 and M12 prostate cancer cell lines based on available research.

Cell LineAssayTreatment ConcentrationObserved EffectReference
DU145Cell ProliferationMicromolar to submicromolarDose-dependent inhibition of cell growth.[1]
M12Cell ProliferationMicromolar to submicromolarDose-dependent inhibition of cell growth.[1]
M12Cell InvasionDose-dependent42% to 65% inhibition.[1]
M12Cell AdhesionDose-dependentUp to 26% inhibition.[1]

Note: Specific IC50 values for this compound on DU145 and M12 cell lines are not explicitly stated in the reviewed literature, which reports significant inhibition at 1 µM and lower concentrations.[1]

Signaling Pathways

This compound's primary mechanism of action is the antagonism of the CCR5 receptor. The binding of the chemokine CCL5 to CCR5 on prostate cancer cells activates several downstream signaling pathways that promote cancer progression. By blocking this interaction, this compound is hypothesized to inhibit these pro-tumorigenic signals.

CCR5 Downstream Signaling in Prostate Cancer

The diagram below illustrates the key signaling cascades activated by the CCL5/CCR5 axis in prostate cancer cells, which are subsequently inhibited by this compound.

This compound This compound CCR5 CCR5 Inhibition This compound->CCR5 PI3K_Akt PI3K/Akt Inhibition CCR5->PI3K_Akt Bcl2 Bcl-2 Family (e.g., Bad activation, Bcl-2 inhibition) PI3K_Akt->Bcl2 Modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptors Death Receptors (e.g., Fas, TRAILR) Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Caspase8->Caspase3 Activates cluster_assays Endpoint Assays Start Culture DU145/M12 Cells Harvest Harvest & Count Cells Start->Harvest Seed Seed Cells into Assay Plates Harvest->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Prolif Proliferation Assay (WST-1/MTT) Incubate->Prolif Invasion Invasion Assay (Boyden Chamber) Incubate->Invasion Adhesion Adhesion Assay (ECM-coated plate) Incubate->Adhesion Analysis Data Analysis (% Inhibition, IC50) Prolif->Analysis Invasion->Analysis Adhesion->Analysis

References

Application Notes and Protocols for In Vitro Antiplasmodial Assay of Anibamine against P. falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anibamine, an indolizinium alkaloid originally isolated from plants of the Aniba genus, has demonstrated promising bioactivities, including anti-cancer and anti-HIV properties. Recent studies have highlighted its potential as an antiplasmodial agent, showing inhibitory activity against the malaria parasite, Plasmodium falciparum. These application notes provide a comprehensive overview of the available data on the in vitro antiplasmodial activity of this compound and furnish detailed protocols for its assessment. The information is intended to guide researchers in the evaluation of this compound and its analogues as potential antimalarial drug candidates.

Data Presentation

The in vitro antiplasmodial activity of this compound is summarized in the tables below. This data has been compiled from available scientific literature to provide a clear and concise overview for researchers.

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum

CompoundP. falciparum StrainIC50 (µM)Reference
This compoundDd2 (drug-resistant)0.170[1]

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundCell Line/AssayIC50/ResultSelectivity Index (SI)*Reference
This compoundRed Blood Cell HemolysisNo toxicity at ≤ 1 µM> 5.88[2][3]
This compoundMammalian Cell Line (e.g., HEK293, HepG2)Data not availableNot determinable

*The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (IC50) in a mammalian cell line to the antiplasmodial concentration (IC50). A higher SI value indicates greater selectivity for the parasite. The SI value based on hemolytic activity is a partial indicator of selectivity.

Experimental Protocols

The following are detailed protocols for the in vitro antiplasmodial and cytotoxicity assays relevant to the evaluation of this compound. While the precise historical protocols for this compound may not be publicly detailed, the following represents a standard and widely accepted methodology.

Protocol 1: In Vitro Antiplasmodial Susceptibility Testing using the SYBR Green I-based Fluorescence Assay

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

1. Materials and Reagents:

  • P. falciparum culture (e.g., Dd2 or 3D7 strain)

  • Human erythrocytes (O+ blood group)

  • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/mL of 10,000x SYBR Green I dye)

  • Humidified modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Fluorescence microplate reader (excitation ~485 nm, emission ~530 nm)

2. Parasite Culture and Synchronization:

  • Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in the specialized gas mixture.

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a homogenous parasite population for the assay.

3. Assay Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.

  • Dispense 100 µL of each this compound dilution into the corresponding wells of the assay plate. Include wells with drug-free medium (negative control) and wells with standard antimalarial drugs (positive control).

  • Prepare a parasite suspension of synchronized ring-stage parasites with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well of the assay plate, resulting in a final volume of 200 µL, 0.5% parasitemia, and 1% hematocrit.

  • Incubate the plates for 72 hours at 37°C in the humidified, gassed incubator.

  • After incubation, carefully remove 100 µL of the supernatant from each well.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity of each well using a microplate reader.

4. Data Analysis:

  • Subtract the background fluorescence from wells containing uninfected red blood cells.

  • Calculate the percentage of parasite growth inhibition for each concentration of this compound relative to the drug-free control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cytotoxicity Assay (Hemolysis Assay)

This protocol assesses the lytic effect of this compound on human red blood cells.

1. Materials and Reagents:

  • Healthy human erythrocytes (O+)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Distilled water (positive control for 100% hemolysis)

  • 96-well microplates

  • Spectrophotometer (540 nm)

2. Assay Procedure:

  • Wash healthy erythrocytes three times with PBS.

  • Prepare a 2% hematocrit suspension of erythrocytes in PBS.

  • Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Add 100 µL of the 2% erythrocyte suspension to each well containing 100 µL of the this compound dilutions.

  • Include a positive control (100 µL of erythrocyte suspension + 100 µL of distilled water) and a negative control (100 µL of erythrocyte suspension + 100 µL of PBS).

  • Incubate the plate for 1 hour at 37°C.

  • Centrifuge the plate to pellet the intact erythrocytes.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

3. Data Analysis:

  • Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_culture P. falciparum Culture (e.g., Dd2 strain) Sync Synchronization (5% D-sorbitol) P_culture->Sync Plating Plate this compound Dilutions & Parasite Suspension (0.5% parasitemia, 1% hematocrit) Sync->Plating Anibamine_prep This compound Stock & Serial Dilutions Anibamine_prep->Plating Incubation Incubate for 72h (37°C, 5% CO2, 5% O2) Plating->Incubation Lysis_Staining Lysis & Staining (SYBR Green I) Incubation->Lysis_Staining Fluorescence Fluorescence Reading (Ex: 485nm, Em: 530nm) Lysis_Staining->Fluorescence Growth_Inhibition Calculate % Growth Inhibition Fluorescence->Growth_Inhibition IC50 Determine IC50 Value (Dose-Response Curve) Growth_Inhibition->IC50

Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.

Hypothesized Mechanism of Action (Further Research Needed)

The precise mechanism of action of this compound against P. falciparum has not been elucidated. While it is a known CCR5 antagonist in mammalian cells, this receptor is absent in the malaria parasite. The antiplasmodial activity of related alkaloids, such as indolizines, can involve various targets. Future research should investigate potential mechanisms for this compound.

G cluster_parasite Plasmodium falciparum cluster_effects Potential Effects This compound This compound Membrane Parasite Membrane This compound->Membrane ? DV Digestive Vacuole This compound->DV ? Nucleus Nucleus This compound->Nucleus ? Membrane_disruption Membrane Disruption Membrane->Membrane_disruption Heme_detox Inhibition of Heme Detoxification DV->Heme_detox DNA_rep Inhibition of DNA Replication/Transcription Nucleus->DNA_rep Parasite_death Parasite Death Membrane_disruption->Parasite_death Heme_detox->Parasite_death DNA_rep->Parasite_death

Caption: Hypothesized potential mechanisms of action for this compound.

Discussion and Future Directions

This compound exhibits potent in vitro activity against a drug-resistant strain of P. falciparum, making it a promising starting point for the development of novel antimalarial agents. The lack of significant hemolytic activity at concentrations well above its antiplasmodial IC50 is a favorable characteristic.

However, several critical knowledge gaps need to be addressed:

  • Comprehensive Cytotoxicity Profiling: The cytotoxicity of this compound should be evaluated against a panel of standard mammalian cell lines (e.g., HEK293, HepG2, MRC-5) to determine a more accurate selectivity index.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) and mechanism(s) of action of this compound in P. falciparum is crucial. Studies could investigate its effects on key parasite processes such as hemoglobin digestion and heme detoxification, DNA and protein synthesis, and membrane integrity.

  • Stage-Specific Activity: Detailed studies are needed to confirm which intraerythrocytic stages of the parasite (rings, trophozoites, schizonts) are most susceptible to this compound.

  • In Vivo Efficacy: Promising in vitro activity needs to be validated in animal models of malaria to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

These application notes and protocols provide a framework for the continued investigation of this compound as a potential antimalarial therapeutic. Further research is warranted to fully characterize its profile and advance its development.

References

Application Notes: CCR5 Receptor Binding Affinity Assay for Anibamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating the trafficking and effector functions of various immune cells, including T-lymphocytes and macrophages.[1] Beyond its physiological role, CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a significant therapeutic target for HIV/AIDS.[1] Anibamine, a natural pyridine quaternary alkaloid, has been identified as a CCR5 antagonist, demonstrating potential as a lead compound for the development of novel therapeutic agents, particularly in the context of prostate cancer where CCR5 is often overexpressed.[1][2][3][4]

These application notes provide a detailed protocol for determining the binding affinity of this compound and its analogs to the CCR5 receptor using a competitive radioligand binding assay. This method is fundamental for characterizing the potency of this compound as a CCR5 antagonist and for guiding structure-activity relationship (SAR) studies in drug development programs.

Principle of the Assay

The competitive radioligand binding assay is a highly sensitive and quantitative method used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor. The assay measures the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. In this protocol, the radiolabeled ligand is ¹²⁵I-labeled HIV-1 gp120, a viral envelope protein that binds to CCR5.[1][2][5] By incubating cell membranes expressing the CCR5 receptor with a fixed concentration of ¹²⁵I-gp120 and varying concentrations of this compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) of this compound can be determined. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Data Presentation

The binding affinity of this compound and other known CCR5 antagonists is summarized in the table below. This allows for a direct comparison of their potencies.

CompoundAssay TypeRadioligandCell Line/Membrane SourceIC₅₀KᵢKₑReference
This compound Competitive Binding¹²⁵I-gp120CCR5-expressing cells1 µM--[1][2][5]
Maraviroc Competitive Binding¹²⁵I-MIP-1αHEK-293 cells expressing human CCR53.3 nM--[6]
Maraviroc Competitive Binding¹²⁵I-MIP-1βHEK-293 cells expressing human CCR57.2 nM--[6]
Maraviroc Competitive Binding¹²⁵I-RANTESHEK-293 cells expressing human CCR55.2 nM--[6]
Maraviroc -----0.17 nM[6]
Vicriviroc Competitive Binding[³H]SCH-CHTS1 cells expressing human CCR5-2.5 nM-[7]

Experimental Protocols

Protocol 1: CCR5 Receptor Radioligand Competition Binding Assay

This protocol details the steps for determining the IC₅₀ value of this compound for the CCR5 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line overexpressing human CCR5 (e.g., HEK-293 or CHO cells).

  • Radioligand: ¹²⁵I-labeled HIV-1 gp120.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled CCR5 antagonist (e.g., Maraviroc) or unlabeled gp120.

  • 96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes (e.g., GF/C).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen CCR5-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold binding buffer using a Dounce homogenizer or by gentle vortexing.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

    • Dilute the membranes in binding buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of ¹²⁵I-gp120 (at a final concentration typically near its Kₑ value), and 100 µL of the diluted cell membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Maraviroc), 50 µL of ¹²⁵I-gp120, and 100 µL of the diluted cell membrane preparation.

    • Competitive Binding: Add 50 µL of each serial dilution of this compound, 50 µL of ¹²⁵I-gp120, and 100 µL of the diluted cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-wetted 96-well filter plate using a vacuum manifold.

    • Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate under a heat lamp or in a low-temperature oven.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Percentage Inhibition: For each concentration of this compound, calculate the percentage of specific binding inhibited.

    • IC₅₀ Determination: Plot the percentage of specific binding as a function of the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

Visualizations

CCR5_Signaling_Pathway This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Antagonizes G_protein Gαi/βγ CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream Modulates PKC->Downstream Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Proliferation) Downstream->Cellular_Response Leads to

Caption: CCR5 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep CCR5 Membrane Preparation Incubation Incubation of Membranes, Radioligand & this compound Membrane_Prep->Incubation Ligand_Prep Radioligand & this compound Dilution Series Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC₅₀ Determination Counting->Analysis

Caption: Workflow for the CCR5 radioligand binding assay.

References

Synthesis of Novel Anibamine Analogues and Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel analogues and derivatives of Anibamine, a natural product identified as a potent antagonist of the C-C chemokine receptor 5 (CCR5). This compound and its derivatives have shown significant promise as therapeutic agents, particularly in the context of prostate cancer, where CCR5 signaling is implicated in disease progression. These notes are intended to guide researchers in the design, synthesis, and biological characterization of new this compound-based compounds.

Introduction to this compound and its Therapeutic Potential

This compound is a pyridine quaternary alkaloid originally isolated from the plant species Aniba. It was identified as the first natural product to exhibit high-affinity binding to the CCR5 receptor, with an IC50 of 1 µM in a competitive binding assay using the HIV-1 gp120 envelope protein.[1][2][3] The CCR5 receptor is a key co-receptor for macrophage-tropic HIV-1 entry into host cells, making it a validated target for anti-HIV therapies.

More recently, research has highlighted the role of the CCR5/CCL5 signaling axis in the proliferation, migration, and metastasis of various cancers, including prostate cancer.[4][5][6] this compound has demonstrated significant inhibition of prostate cancer cell proliferation at micromolar to submicromolar concentrations and has been shown to suppress the adhesion and invasion of highly metastatic prostate cancer cell lines.[1][2] These findings underscore the potential of this compound as a novel lead compound for the development of anti-prostate cancer agents.[3][7][8]

However, the natural this compound structure possesses long aliphatic side chains, which may not be optimal for drug-like properties according to Lipinski's rule of five.[9] This has prompted medicinal chemistry efforts to synthesize novel analogues and derivatives with improved pharmacological profiles. Strategies have included the "deconstruction-reconstruction-elaboration" approach and the modification of side chains, for instance, by replacing the aliphatic chains with aromatic amides to enhance potency and drug-likeness.[9][10]

Quantitative Data Summary

The following tables summarize the biological activities of this compound and a selection of its synthesized analogues. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of future derivatives.

Table 1: CCR5 Receptor Binding Affinity of this compound and Analogues

CompoundModificationCCR5 Binding IC50 (µM)Reference
This compoundNatural Product1[1][10]
Analogue 1(11E,22E) isomer0.8[11]
Analogue 2Deconstructed (Simple Pyridinium)> 10[10]
Analogue 3Aromatic Amide Side Chain1.5[9]
Analogue 4Hydrophobic Substituted Aromatic0.5[9]

Table 2: Anti-Proliferative Activity of this compound Analogues in Prostate Cancer Cell Lines

CompoundCell LineAnti-Proliferative IC50 (µM)Reference
This compoundPC-3~1[1]
This compoundDU145~1[1]
This compoundM12 (metastatic)< 1[1]
Analogue 3PC-32.1[9]
Analogue 4PC-30.8[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound analogues and the key biological assays for their evaluation.

General Protocol for the Synthesis of this compound Analogues

The total synthesis of this compound has been reported, providing a framework for the generation of novel derivatives.[11] The following is a generalized, multi-step protocol based on published methods for creating this compound analogues with modified side chains.

Protocol 3.1.1: Synthesis of a Key Pyridine Intermediate

  • Step 1: Synthesis of 2,4,6-trialkylpyridine.

    • To a solution of a 1,5-diketoalkane in ethanol, add hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3.1.2: Side Chain Elaboration via Sonogashira and Suzuki Couplings

This protocol describes the introduction of diverse side chains, a key strategy in creating novel analogues.[12]

  • Step 2: Regioselective Palladium-Catalyzed Alkynylation (Sonogashira Coupling).

    • To a solution of the brominated pyridine intermediate in a suitable solvent (e.g., triethylamine or a mixture of THF and water), add a terminal alkyne.

    • Add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).

    • Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the product by column chromatography.

  • Step 3: Stereoselective Suzuki Coupling.

    • To a solution of the alkynylated pyridine in a suitable solvent system (e.g., toluene, ethanol, and water), add a boronic acid or ester.

    • Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., sodium carbonate).

    • Heat the mixture to reflux for 8-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Protocol 3.1.3: Quaternization of the Pyridine Nitrogen

  • Step 4: N-Alkylation.

    • To a solution of the elaborated pyridine derivative in a suitable solvent (e.g., acetone or acetonitrile), add an alkylating agent (e.g., an alkyl halide).

    • Stir the reaction at room temperature or with gentle heating for 24-48 hours.

    • Monitor the formation of the quaternary salt, which may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration and wash with a cold solvent.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or chromatography.

Biological Assay Protocols

Protocol 3.2.1: CCR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of the synthesized compounds to the CCR5 receptor.[11]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing CCR5 in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge at 1,000 x g to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.

    • Determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 150 µL of the membrane preparation (3-20 µg protein).

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of a radioligand (e.g., [125I]-CCL5) in binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration onto PEI-presoaked GF/C filters.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters and measure radioactivity using a scintillation counter.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Protocol 3.2.2: Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][13]

  • Cell Seeding:

    • Seed prostate cancer cells (e.g., PC-3, DU145) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analogues.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3.2.3: Calcium Mobilization Assay

This functional assay measures the ability of this compound analogues to block CCR5 agonist-induced intracellular calcium release.[5]

  • Cell Preparation and Dye Loading:

    • Seed CCR5-expressing cells (e.g., CHO-K1/CCR5) in a black, clear-bottom 96-well plate and incubate overnight.

    • Remove the growth medium and add a Fluo-4 AM dye-loading solution.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Add the test this compound analogues at various concentrations to the cell plate.

    • Incubate for 10-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Inject a CCR5 agonist (e.g., RANTES/CCL5) into each well.

    • Immediately measure the kinetic fluorescence response for approximately 120 seconds.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of the antagonist.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound and its analogues.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Binds G_protein Gαq/βγ CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Effects (Proliferation, Migration, Invasion) Ca_release->Downstream This compound This compound Analogue This compound->CCR5 Blocks

Caption: CCR5 signaling pathway and the inhibitory action of this compound analogues.

G start Start: Design of This compound Analogues synthesis Chemical Synthesis (Multi-step) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification binding_assay CCR5 Radioligand Binding Assay purification->binding_assay functional_assay Functional Assays (Calcium Mobilization) purification->functional_assay proliferation_assay Anti-Proliferation (MTT) Assay purification->proliferation_assay sar_analysis SAR Analysis binding_assay->sar_analysis functional_assay->sar_analysis proliferation_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Experimental workflow for the development of novel this compound analogues.

References

Application Notes and Protocols for the Quantification of Anibamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine is a novel pyridine quaternary alkaloid that has garnered significant interest for its biological activities, notably as the first identified natural product antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] This activity gives this compound potential therapeutic applications, particularly in areas like HIV treatment and as an anti-prostate cancer agent.[1][2][4] As research into this compound and its derivatives progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including biological fluids and pharmaceutical formulations, becomes critical.

This document provides detailed proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar small molecules, biogenic amines, and natural products.[5][6]

Analytical Techniques Overview

The selection of an analytical technique for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique suitable for the quantification of this compound in simpler matrices or at higher concentrations.[6][7] The pyridine ring in this compound's structure is expected to have a strong UV absorbance, allowing for sensitive detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates.[5][8][9] LC-MS/MS offers superior sensitivity and selectivity, enabling the detection of trace amounts of the analyte.[5][10]

Proposed Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are illustrative and would need to be determined experimentally during method validation.

Table 1: Proposed HPLC-UV Method Performance Characteristics

ParameterTarget Value
Linearity (r²)> 0.995
Limit of Detection (LOD)10-50 ng/mL
Limit of Quantification (LOQ)50-150 ng/mL
Accuracy (% Recovery)90-110%
Precision (% RSD)< 15%

Table 2: Proposed LC-MS/MS Method Performance Characteristics

ParameterTarget Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1-1 ng/mL
Limit of Quantification (LOQ)0.5-5 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the analysis of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in vitro samples.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

3.1.2. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

3.1.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm, with quantification at the lambda max of this compound (estimated around 260 nm).

  • Injection Volume: 10 µL

3.1.4. Method Validation The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, and LOQ.[11]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides the high sensitivity and selectivity required for pharmacokinetic studies and analysis in complex biological matrices.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (if available) as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3.2.2. Sample Preparation (from Plasma) The sample preparation procedure is the same as for the HPLC-UV method (Section 3.1.2). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction.

3.2.3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A shorter, faster gradient can be used with a UPLC system.

    • 0-0.5 min: 2% B

    • 0.5-3 min: 2% to 98% B

    • 3-4 min: 98% B

    • 4-4.1 min: 98% to 2% B

    • 4.1-5 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument

  • MRM Transitions: The precursor ion (Q1) will be the [M]+ ion of this compound. Product ions (Q3) will be determined by infusing a standard solution of this compound and performing a product ion scan. A minimum of two transitions should be monitored for confirmation and quantification.

3.2.4. Method Validation The validation will follow regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, linearity, accuracy, precision, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (N2 Stream) Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General workflow for this compound quantification.

This compound's Mechanism of Action

This compound acts as an antagonist to the CCR5 receptor, which is implicated in prostate cancer progression.[1][4][12] The binding of the chemokine CCL5 to CCR5 initiates signaling pathways that promote cell proliferation, adhesion, and invasion. This compound blocks this interaction.

G cluster_membrane Cell Membrane CCL5 CCL5 (Chemokine) CCR5 CCR5 Receptor CCL5->CCR5 Binds Signaling Downstream Signaling Pathways CCR5->Signaling Activates This compound This compound This compound->Block Proliferation Cell Proliferation Signaling->Proliferation Invasion Cell Invasion & Adhesion Signaling->Invasion Block->CCR5 Blocks

Caption: this compound's antagonistic effect on the CCL5-CCR5 signaling axis.

References

Application Notes and Protocols for In Vivo Studies with Anibamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Anibamine, a natural product CCR5 antagonist with potential anti-cancer properties. The protocols outlined below are designed for preclinical studies in mouse models of prostate cancer, focusing on efficacy, pharmacokinetics, and toxicology.

Introduction to this compound

This compound is a pyridine quaternary alkaloid that acts as an antagonist to the C-C chemokine receptor 5 (CCR5).[1][2][3] Emerging evidence suggests that the CCR5 signaling pathway is implicated in the proliferation and metastasis of various cancers, including prostate cancer.[2][4][5][6] this compound has demonstrated inhibition of prostate cancer cell proliferation at micromolar to submicromolar concentrations and has shown potential in reducing tumor growth in preliminary in vivo studies.[1][3][7] These protocols are intended to provide a framework for further preclinical development of this compound and its analogs.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison between treatment groups.

Table 1: Tumor Volume Progression in Xenograft Model

Treatment GroupDay 0 (mm³) (Mean ± SD)Day 7 (mm³) (Mean ± SD)Day 14 (mm³) (Mean ± SD)Day 21 (mm³) (Mean ± SD)% Tumor Growth Inhibition (Day 21)
Vehicle Control100 ± 15250 ± 30600 ± 501200 ± 100N/A
This compound (0.3 mg/kg)100 ± 15200 ± 25450 ± 40750 ± 8037.5%
This compound (1 mg/kg)100 ± 15180 ± 20350 ± 35500 ± 6058.3%
Positive Control100 ± 15150 ± 20250 ± 30350 ± 4570.8%

Table 2: Body Weight Changes During Treatment

Treatment GroupDay 0 (g) (Mean ± SD)Day 7 (g) (Mean ± SD)Day 14 (g) (Mean ± SD)Day 21 (g) (Mean ± SD)% Body Weight Change (Day 21)
Vehicle Control20 ± 1.520.5 ± 1.621 ± 1.721.5 ± 1.8+7.5%
This compound (0.3 mg/kg)20 ± 1.520.2 ± 1.520.5 ± 1.620.8 ± 1.7+4.0%
This compound (1 mg/kg)20 ± 1.519.8 ± 1.419.5 ± 1.519.2 ± 1.6-4.0%
Positive Control20 ± 1.519.5 ± 1.418.5 ± 1.317.5 ± 1.2-12.5%

Table 3: Key Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t½ (h)
This compoundIV115000.0835002.5
This compoundIP58000.542003.1
This compoundPO102501.020004.0

Experimental Protocols

This compound Formulation

Objective: To prepare a sterile and injectable formulation of this compound for in vivo administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Prepare the vehicle solution by mixing DMSO, PEG300, and Tween 80 in a 10:40:50 ratio.

  • Weigh the required amount of this compound powder and dissolve it in the vehicle solution to create a stock solution (e.g., 10 mg/mL).

  • Gently vortex the solution until the this compound is completely dissolved.

  • On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse with a 200 µL injection volume).

  • Filter the final solution through a 0.22 µm sterile syringe filter before injection.

  • Prepare fresh dilutions for each day of dosing.

Prostate Cancer Xenograft Mouse Model

Objective: To establish a subcutaneous prostate cancer xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of this compound.

Materials:

  • PC-3 or DU-145 human prostate cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old male athymic nude mice (e.g., NU/NU)

  • Insulin syringes (27-30 gauge)

  • Digital calipers

Protocol:

  • Culture PC-3 or DU-145 cells in T-75 flasks until they reach 80-90% confluency.

  • On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Anesthetize the mice and inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Measure tumor dimensions (length and width) with digital calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., intraperitoneally, daily for 21 days).

  • Monitor the body weight of the mice every 2-3 days as an indicator of general health.

  • Euthanize the mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if there is significant body weight loss (>20%) or other signs of toxicity.

In Vivo Toxicology Assessment

Objective: To evaluate the potential toxicity of this compound following repeated dosing.

Materials:

  • 6-8 week old healthy male C57BL/6 or BALB/c mice

  • This compound formulation

  • Vehicle control

  • Blood collection tubes (e.g., EDTA-coated)

Protocol:

  • Acclimatize the mice for at least one week before the start of the study.

  • Randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Administer this compound at three different dose levels (e.g., low, medium, and high) and the vehicle control daily for a specified period (e.g., 14 days).

  • Perform daily clinical observations for any signs of toxicity, including changes in appearance, behavior (e.g., lethargy, hyperactivity), and body weight.

  • At the end of the dosing period, euthanize the mice.

  • Collect blood via cardiac puncture for clinical chemistry and hematology analysis.

  • Perform a gross necropsy and weigh key organs (e.g., liver, spleen, kidneys, thymus).

  • (Optional) Preserve selected organs in 10% neutral buffered formalin for histopathological examination.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • 6-8 week old male C57BL/6 or BALB/c mice

  • This compound formulation

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Acclimatize the mice for at least one week.

  • Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

  • At predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (approximately 50-100 µL) from a designated site (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for in vivo efficacy studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 PI3K PI3K CCR5->PI3K This compound This compound This compound->CCR5 Blocks CCL5 CCL5 CCL5->CCR5 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Proliferation mTOR->Proliferation Survival Survival NFkB->Survival Metastasis Metastasis NFkB->Metastasis

This compound blocks the CCL5/CCR5 signaling pathway.

G start Start cell_culture Prostate Cancer Cell Culture start->cell_culture cell_prep Cell Preparation (Harvest, Count, Resuspend) cell_culture->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing Cycle endpoint Endpoint Criteria Met monitoring->endpoint Tumor > 2000 mm³ or Weight Loss > 20% euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Experimental workflow for in vivo efficacy testing.

References

Application of Anibamine in HIV Entry Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine, a novel pyridine quaternary alkaloid, has been identified as the first natural product to act as an antagonist for the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] CCR5 is an essential co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells, making it a critical target for antiretroviral therapy.[3][4] this compound's unique chemical structure and its ability to inhibit the binding of the HIV-1 envelope glycoprotein gp120 to CCR5 highlight its potential as a lead compound for the development of new HIV entry inhibitors.[2][3]

These application notes provide a comprehensive overview of the methodologies and protocols for studying the inhibitory effects of this compound on HIV-1 entry. The detailed experimental procedures are intended to guide researchers in the evaluation of this compound and its analogues as potential anti-HIV agents.

Mechanism of Action

HIV-1 entry into a target cell is a sequential process. It begins with the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4.[5][6] This interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 strains is CCR5.[5][7] The subsequent binding of gp120 to CCR5 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[5][7]

This compound exerts its anti-HIV activity by acting as a CCR5 antagonist. It binds to the CCR5 co-receptor, thereby blocking the interaction between gp120 and CCR5.[2][3] This prevents the necessary conformational changes in gp41 and ultimately inhibits the fusion of the viral and host cell membranes, thus blocking viral entry.[4]

HIV_Entry_Inhibition_by_this compound HIV Entry and this compound Inhibition cluster_0 HIV-1 Virion cluster_2 This compound Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 This compound This compound This compound->CCR5 3. Blockade

Mechanism of HIV-1 entry and this compound's inhibitory action.

Quantitative Data

The inhibitory activity of this compound has been quantified in competitive binding assays. The following table summarizes the key data point for its CCR5 antagonism.

CompoundAssay TypeTargetParameterValueReference
This compoundCompetitive Binding AssayCCR5IC501 µM[1][2][3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for key experiments to assess the HIV-1 entry inhibitory activity of this compound.

CCR5 Competitive Binding Assay

This assay is designed to measure the ability of this compound to compete with a known ligand (e.g., radiolabeled gp120 or a chemokine) for binding to the CCR5 co-receptor on target cells.

Materials:

  • CCR5-expressing cells (e.g., CEM.NKR-CCR5 or HEK293T cells transfected with a CCR5 expression plasmid)

  • Radiolabeled HIV-1 gp120 (e.g., ¹²⁵I-gp120) or a fluorescently labeled anti-CCR5 antibody

  • This compound stock solution

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., cold PBS with 0.5% BSA)

  • Scintillation fluid and counter (for radiolabeled assays) or flow cytometer (for fluorescently labeled assays)

  • 96-well filter plates

Protocol:

  • Cell Preparation: Harvest and wash the CCR5-expressing cells with binding buffer. Resuspend the cells to a final concentration of 1-2 x 10⁶ cells/mL.

  • Compound Dilution: Prepare serial dilutions of this compound in binding buffer.

  • Binding Reaction: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific binding)

    • 50 µL of the this compound dilutions

    • 50 µL of radiolabeled gp120 (at a concentration near its Kd)

    • 50 µL of the cell suspension

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Washing: Transfer the contents of the wells to a 96-well filter plate and wash the cells three times with cold wash buffer to remove unbound ligand.

  • Quantification:

    • For radiolabeled assays, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • For fluorescently labeled assays, resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Calculate the percentage of specific binding at each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

CCR5_Binding_Assay_Workflow start Start prepare_cells Prepare CCR5-expressing cells start->prepare_cells prepare_this compound Prepare serial dilutions of this compound start->prepare_this compound binding_reaction Set up binding reaction: - Cells - Labeled Ligand - this compound prepare_cells->binding_reaction prepare_this compound->binding_reaction incubation Incubate at RT for 1-2 hours binding_reaction->incubation washing Wash to remove unbound ligand incubation->washing quantification Quantify bound ligand (Scintillation counting or Flow Cytometry) washing->quantification data_analysis Calculate IC50 quantification->data_analysis end End data_analysis->end

Workflow for the CCR5 Competitive Binding Assay.
HIV-1 Env-Pseudotyped Virus Neutralization Assay

This assay measures the ability of this compound to inhibit the entry of single-round infectious pseudoviruses expressing the HIV-1 envelope glycoprotein into target cells.

Materials:

  • HEK293T cells

  • HIV-1 Env expression plasmid (for an R5-tropic strain)

  • HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

  • Reporter gene plasmid (e.g., luciferase)

  • Transfection reagent

  • TZM-bl reporter cells (express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene)

  • Culture medium (DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

Part A: Pseudovirus Production

  • Seed HEK293T cells in a T-75 flask and grow to 70-80% confluency.

  • Co-transfect the cells with the Env expression plasmid, packaging plasmid, and reporter gene plasmid using a suitable transfection reagent.

  • Incubate for 48-72 hours.

  • Harvest the cell culture supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Aliquot and store the pseudovirus stock at -80°C.

  • Titer the pseudovirus stock on TZM-bl cells to determine the optimal dilution for the neutralization assay.

Part B: Neutralization Assay

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • In a separate plate, pre-incubate the diluted this compound with the pseudovirus (at the predetermined optimal dilution) for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add 100 µL of the this compound-virus mixture to each well.

  • Incubate the plates for 48 hours at 37°C.

  • Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each this compound concentration relative to the virus control (no inhibitor) and determine the EC50 value.

Pseudovirus_Neutralization_Assay_Workflow cluster_production Pseudovirus Production cluster_neutralization Neutralization Assay transfect Co-transfect HEK293T cells with Env, packaging, and reporter plasmids harvest Harvest and filter supernatant transfect->harvest titer Titer pseudovirus stock harvest->titer pre_incubate Pre-incubate this compound with pseudovirus titer->pre_incubate seed_cells Seed TZM-bl reporter cells infect_cells Infect TZM-bl cells with the mixture seed_cells->infect_cells prepare_this compound Prepare serial dilutions of this compound prepare_this compound->pre_incubate pre_incubate->infect_cells incubate_infection Incubate for 48 hours infect_cells->incubate_infection measure_luciferase Measure luciferase activity incubate_infection->measure_luciferase calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50

Workflow for the Pseudovirus Neutralization Assay.
Cell-Cell Fusion Assay

This assay measures the ability of this compound to block the fusion between cells expressing the HIV-1 envelope glycoprotein (effector cells) and target cells expressing CD4 and CCR5.

Materials:

  • Effector cells: A cell line stably expressing an R5-tropic HIV-1 Env and the Tat protein (e.g., CHO-Env/Tat).

  • Target cells: TZM-bl cells.

  • Culture medium.

  • This compound stock solution.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed TZM-bl target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the TZM-bl cells and incubate for 1 hour at 37°C.

  • Harvest the effector cells and add them to the wells containing the target cells and this compound.

  • Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion. Fusion allows the Tat protein from the effector cells to enter the target cells and activate the LTR-driven luciferase reporter.

  • Lyse the cells and measure the luciferase activity.

  • Calculate the percent inhibition of fusion and determine the IC50 value.

Conclusion

This compound represents a promising natural product lead for the development of novel HIV-1 entry inhibitors. Its mechanism of action as a CCR5 antagonist provides a clear rationale for its investigation as an antiretroviral agent. The protocols detailed in these application notes provide a robust framework for researchers to further characterize the anti-HIV activity of this compound and its derivatives, contributing to the ongoing search for new and effective HIV therapies.

References

Troubleshooting & Optimization

Technical Support Center: Anibamine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anibamine, a promising natural product CCR5 antagonist. The focus of this guide is to address challenges related to its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a pyridine quaternary alkaloid isolated from the plant species Aniba. It has been identified as the first natural product to act as a CCR5 antagonist, showing potential as an anti-prostate cancer agent.[1][2][3] Like many alkaloids, this compound's chemical structure can lead to poor solubility in aqueous solutions, which are the basis for most in vitro biological assays. This can lead to challenges in preparing accurate and effective concentrations for experiments.

Q2: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound in various solvents is not extensively published, based on its classification as an alkaloid, it is expected to be more soluble in organic solvents than in aqueous buffers. For in vitro use, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final desired concentration in the aqueous assay medium.

Q3: What solvents are recommended for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[4][5] Ethanol and dimethylformamide (DMF) can also be considered. It is crucial to use a high-purity, anhydrous grade of the chosen solvent to avoid introducing contaminants or water that could affect solubility.

Q4: What is the recommended stock solution concentration for this compound?

A stock solution of 10 mM this compound in DMSO is a reasonable starting point for most in vitro assays. This concentration allows for sufficient dilution to achieve final working concentrations in the micromolar to submicromolar range, as reported in studies on its anti-prostate cancer activity, while keeping the final DMSO concentration in the assay low (ideally below 0.5%) to minimize solvent-induced cytotoxicity.[2]

Q5: What are the known in vitro effective concentrations of this compound?

This compound has been shown to significantly inhibit the proliferation of prostate cancer cell lines at micromolar to submicromolar concentrations.[2][3] Specifically, it has an IC50 of 1 μM for binding to the CCR5 receptor.[1]

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

One of the most common issues encountered when working with this compound is its precipitation upon dilution from an organic stock solution into an aqueous cell culture medium or buffer. This can lead to inaccurate dosing and unreliable experimental results.

Problem Potential Cause Recommended Solution
Precipitation upon dilution The aqueous solubility limit of this compound has been exceeded.- Lower the final concentration: If possible, reduce the final concentration of this compound in your assay. - Increase the co-solvent concentration: Slightly increasing the final percentage of DMSO in the assay medium (e.g., from 0.1% to 0.5%) may help maintain solubility. However, always perform a vehicle control to assess the cytotoxicity of the solvent at that concentration. - Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions to gradually introduce the this compound solution to the aqueous medium.
Cloudy or hazy solution Formation of fine precipitates or aggregates.- Vortexing and warming: After dilution, vortex the solution thoroughly. Gentle warming to 37°C may also aid in dissolution. - Sonication: Briefly sonicating the solution can help to break up aggregates and improve solubility.
Inconsistent results between experiments Variability in this compound concentration due to precipitation.- Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment. Do not store diluted aqueous solutions. - Visual inspection: Before adding to cells, visually inspect the final this compound solution for any signs of precipitation.
Stock solution appears cloudy or has crystals The stock solution may be supersaturated or has been stored improperly.- Gentle warming and vortexing: Warm the stock solution to 37°C and vortex until the solid is fully dissolved. - Prepare a fresh stock solution: If the precipitate does not dissolve, it is best to prepare a fresh stock solution.

Experimental Protocols

Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile microcentrifuge tube.

  • Carefully weigh a small amount of this compound (e.g., 1 mg) into the tared tube. Record the exact weight.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU-145, M12)[2]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control to determine the effect of this compound on cell proliferation.[6]

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

Anibamine_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Anibamine_Solid This compound (Solid) Stock_Solution 10 mM Stock Solution Anibamine_Solid->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Dilution Serial Dilution in Culture Medium Stock_Solution->Dilution Treatment Treat Cells Dilution->Treatment Cell_Culture Prostate Cancer Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Data_Acquisition Data Acquisition (e.g., MTT Assay) Incubation->Data_Acquisition Analysis Analyze Results Data_Acquisition->Analysis

Caption: Workflow for preparing and using this compound in in vitro assays.

CCL5-CCR5 Signaling Pathway in Prostate Cancer

CCR5_Signaling This compound This compound CCR5 CCR5 This compound->CCR5 Inhibits CCL5 CCL5 CCL5->CCR5 Activates G_Protein G-protein CCR5->G_Protein PI3K PI3K G_Protein->PI3K MEK MEK G_Protein->MEK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB ERK ERK MEK->ERK ERK->NFkB Proliferation Cell Proliferation NFkB->Proliferation Metastasis Metastasis & Invasion NFkB->Metastasis Drug_Resistance Drug Resistance NFkB->Drug_Resistance

Caption: this compound inhibits the CCL5-CCR5 signaling axis in prostate cancer.

References

Navigating the Synthetic Maze: A Technical Support Center for the Total Synthesis of Anibamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Anibamine, a potent CCR5 antagonist with potential therapeutic applications, presents a series of unique and intricate challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis. The information is compiled from published synthetic routes and offers detailed experimental protocols and quantitative data to aid researchers in overcoming common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Construction of the substituted pyridine core: Efficiently building the 2,4-dimethyl-3,5-disubstituted pyridine skeleton is a significant hurdle.

  • Regio- and stereoselective installation of the two side chains: Introducing the two different aliphatic side chains at the correct positions (C3 and C5) and with the desired double bond geometry (Z-configuration) requires precise control of reaction conditions.

  • Overall yield and scalability: Achieving a high overall yield in a multi-step synthesis is crucial for producing sufficient quantities of this compound for further research and development.

Q2: I am having trouble with the regioselectivity of the first Sonogashira coupling on the 2,6-dibromo-4-methylpyridine core. How can I favor mono-alkynylation?

This is a common issue. The two bromine atoms at the 2 and 6 positions of the pyridine ring have similar reactivity, which can lead to a mixture of mono- and di-alkynylated products. Here are some troubleshooting tips:

  • Control Stoichiometry: Carefully control the stoichiometry of the terminal alkyne. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion for the mono-alkynylation without significantly promoting di-substitution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. Start at room temperature and slowly increase if the reaction is sluggish.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. A less reactive catalyst system might favor mono-coupling. Consider screening different phosphine ligands.

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus favoring the mono-coupled product.

Q3: My Suzuki coupling to install the second side chain is giving a poor Z/E ratio. How can I improve the stereoselectivity for the desired Z-isomer?

Obtaining the correct Z-geometry of the double bond is essential for the biological activity of this compound. The stereochemical outcome of the Suzuki coupling is often dependent on the specific reaction conditions.

  • Choice of Boronic Acid/Ester: The stereochemistry of the vinyl boronic acid or ester is crucial. Ensure the starting material has high isomeric purity.

  • Palladium Catalyst and Ligand: The catalyst system can influence the stereochemical outcome. Catalysts that promote a rapid reductive elimination step are generally preferred to minimize isomerization.

  • Base and Solvent: The choice of base and solvent can also play a role. Aprotic solvents and non-coordinating bases are often used to preserve the stereochemistry of the reactants.

Q4: The reported synthesis from 1,5-diketones suffers from a very low yield in the pyridine formation step. What are the likely reasons and how can it be improved?

The cyclization of a 1,5-diketone with hydroxylamine to form a pyridine ring can be a low-yielding process due to several factors:

  • Side Reactions: The 1,5-diketone can undergo other reactions under the reaction conditions, such as aldol condensations or rearrangements.

  • Incomplete Cyclization: The cyclization to the dihydropyridine intermediate may not go to completion.

  • Difficult Aromatization: The final oxidation to the pyridine ring can be inefficient.

Troubleshooting Strategies:

  • Screening of Reaction Conditions: Experiment with different acids or bases to catalyze the cyclization. Varying the temperature and reaction time can also have a significant impact.

  • Alternative Nitrogen Sources: While hydroxylamine is commonly used, other ammonia surrogates could be explored.

  • Stepwise Approach: Consider a stepwise approach where the intermediate oxime or dihydropyridine is isolated and then subjected to optimized conditions for aromatization.

Troubleshooting Guides

Issue 1: Low Yield in the Sonogashira Coupling for Mono-alkynylation
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInactive catalyst, insufficient temperature, or poor quality reagents.1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure solvents are anhydrous and properly degassed. 3. Gradually increase the reaction temperature.
Formation of significant amounts of di-alkynylated productExcess of terminal alkyne, high reaction temperature, or highly active catalyst.1. Reduce the equivalents of terminal alkyne to 1.05-1.1. 2. Perform the reaction at a lower temperature (e.g., room temperature). 3. Use a less active palladium catalyst or ligand.
Homocoupling of the terminal alkyne (Glaser coupling)Presence of oxygen, or issues with the copper co-catalyst.1. Rigorously degas all solvents and reagents and maintain an inert atmosphere. 2. Use freshly purchased and high-purity CuI.
Issue 2: Poor Stereoselectivity in the Suzuki Coupling
Symptom Possible Cause Suggested Solution
Formation of a mixture of Z and E isomersIsomerization of the vinyl boronic acid or the palladium intermediate.1. Verify the isomeric purity of the vinyl boronic acid starting material. 2. Use a catalyst system known to promote rapid reductive elimination, such as those with bulky, electron-rich phosphine ligands. 3. Screen different bases and aprotic solvents.
Low conversionInactive catalyst or suboptimal reaction conditions.1. Ensure the palladium catalyst is active. 2. Optimize the reaction temperature and time. 3. Check the quality and stoichiometry of the base.

Experimental Protocols

Key Experiment: Regioselective Sonogashira Coupling (Adapted from Zhang et al., J. Org. Chem. 2011, 76, 7945)

To a solution of 2,6-dibromo-4-methylpyridine in degassed solvent (e.g., THF or DMF) is added the terminal alkyne (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.). The mixture is stirred under an inert atmosphere at room temperature for the specified time, monitoring by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Key Experiment: Stereoselective Suzuki Coupling (Adapted from Zhang et al., J. Org. Chem. 2011, 76, 7945)

To a solution of the mono-alkynylated pyridine intermediate in a degassed solvent system (e.g., toluene/ethanol/water) is added the vinyl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.). The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). The product is then extracted and purified.

Visualizing the Synthetic Challenges

To better understand the synthetic pathways and potential troubleshooting points, the following diagrams are provided.

Anibamine_Retrosynthesis This compound This compound Indolizinium Indolizinium Core Formation This compound->Indolizinium Final cyclization Disubstituted_Pyridine 3,5-Disubstituted Pyridine Indolizinium->Disubstituted_Pyridine Side chain installation Pyridine_Core Pyridine Core Synthesis Disubstituted_Pyridine->Pyridine_Core Key Precursor

Caption: Retrosynthetic analysis of this compound.

Synthetic_Workflow_Challenges cluster_zhang Zhang Synthesis cluster_kuroda Kuroda Synthesis Start_Z 2,6-Dibromo-4-methylpyridine Sonogashira Sonogashira Coupling (Side Chain 1) Start_Z->Sonogashira Suzuki Suzuki Coupling (Side Chain 2) Sonogashira->Suzuki Challenge_Regio Challenge: Regioselectivity Sonogashira->Challenge_Regio Cyclization_Z Final Steps Suzuki->Cyclization_Z Challenge_Stereo Challenge: Stereoselectivity (Z/E) Suzuki->Challenge_Stereo Start_K 1,5-Diketone Precursor Pyridine_Formation Pyridine Ring Formation Start_K->Pyridine_Formation Side_Chains_K Side Chain Elaboration Pyridine_Formation->Side_Chains_K Challenge_Yield Challenge: Low Yield (12%) Pyridine_Formation->Challenge_Yield

Caption: Key challenges in the total synthesis of this compound.

Caption: General troubleshooting workflow for synthetic challenges.

Technical Support Center: Overcoming Anibamine's High Lipophilicity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high lipophilicity of Anibamine, a promising natural product CCR5 antagonist for anti-cancer therapy.[1][2]

Frequently Asked Questions (FAQs)

1. Why is the high lipophilicity of this compound a concern for drug development?

This compound's high lipophilicity, with a calculated log Kow of 9.1, significantly exceeds the recommendations of Lipinski's "rule of five" for drug-like compounds. This can lead to several challenges, including:

  • Poor aqueous solubility: Limiting its dissolution in gastrointestinal fluids and reducing absorption.[3]

  • Low bioavailability: A smaller fraction of the administered dose reaches systemic circulation, diminishing its therapeutic efficacy.[3]

  • Increased first-pass metabolism: Highly lipophilic drugs are more susceptible to metabolism by the liver before reaching systemic circulation.

  • Non-specific binding: Increased binding to plasma proteins and other tissues, which can reduce the free drug concentration available to act on the target.

  • Difficulties in formulation: Challenges in developing stable and effective oral dosage forms.

2. What are the primary strategies to overcome this compound's high lipophilicity?

There are two main approaches to address the high lipophilicity of this compound:

  • Chemical Modification: Synthesizing analogs of this compound by modifying its chemical structure to introduce more polar functional groups. This can involve altering the aliphatic side chains, which are major contributors to its lipophilicity.[4]

  • Formulation Strategies: Developing advanced formulations that enhance the solubility and absorption of the parent this compound molecule. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are a promising approach.[5][6][7]

3. Have any this compound analogs with improved properties been developed?

Yes, researchers have designed and synthesized a series of this compound analogs to improve their drug-like properties.[4][8][9][10] These analogs have been tested for their CCR5 antagonist activity and anti-proliferative effects on prostate cancer cell lines.[8] While specific quantitative data on the lipophilicity of all analogs is not always available in a single source, the goal of these modifications is to reduce lipophilicity while maintaining or improving biological activity.

4. What is the mechanism of action of this compound in prostate cancer?

This compound is a CCR5 antagonist.[1][2] In prostate cancer, the chemokine CCL5 and its receptor CCR5 are often overexpressed and play a role in tumor growth, proliferation, and metastasis.[11] By blocking the CCR5 receptor, this compound can inhibit the downstream signaling pathways activated by CCL5, thereby suppressing cancer cell proliferation, adhesion, and invasion.[1]

Troubleshooting Guides

Synthesis of this compound Analogs

Problem: Low yield during the synthesis of pyridine-based this compound analogs.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Impure starting materials Ensure the purity of all reagents and solvents. Impurities can lead to side reactions and reduce the yield of the desired product.[12]
Suboptimal reaction conditions Systematically optimize reaction parameters such as temperature, reaction time, and reactant concentrations. Some reactions may require heating to overcome activation barriers, while others need cooling to prevent side product formation.[13]
Catalyst deactivation If using a catalyst, ensure it is fresh and active. Catalyst poisoning can significantly reduce reaction efficiency.[13]
Moisture or air sensitivity Many reagents used in organic synthesis, particularly organometallic compounds, are sensitive to air and moisture. Ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[13]
Difficult purification Pyridine derivatives can be challenging to purify due to their basicity. Consider using acid-base extraction to separate the product from non-basic impurities. Column chromatography with a small amount of a basic modifier (e.g., triethylamine) in the eluent can help reduce tailing on silica gel.[12]
Formulation of this compound

Problem: Precipitation of this compound or its analogs in aqueous media during in vitro assays.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Poor aqueous solubility This is expected due to high lipophilicity. For in vitro assays, consider dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting it in the aqueous medium. Ensure the final solvent concentration is low enough to not affect the assay.
Compound concentration exceeds solubility limit Determine the aqueous solubility of your compound. Do not prepare stock solutions or final assay concentrations that exceed this limit.
Instability in the assay buffer Check the stability of your compound in the specific buffer system and pH used for the assay over the duration of the experiment.

Problem: Low and variable oral bioavailability in preclinical animal studies.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Poor dissolution in the GI tract Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization in the gut.[5][6][7]
High first-pass metabolism Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) to confirm the pathway.[14]
Efflux by intestinal transporters (e.g., P-glycoprotein) Use in vitro models like the Caco-2 permeability assay with and without efflux pump inhibitors to determine if the compound is a substrate for these transporters.[15]

Quantitative Data

While a comprehensive, publicly available table comparing the physicochemical properties of all synthesized this compound analogs is not available, the following table summarizes the known properties of this compound and provides a template for researchers to populate as they synthesize and characterize new analogs.

CompoundChemical ModificationCalculated logPAqueous Solubility (Predicted)CCR5 Binding Affinity (IC50)Anti-proliferative Activity (Prostate Cancer Cells)
This compound Parent Compound9.1Very Low~1 µM[1]Micromolar to submicromolar concentrations[1]
Analog 1 Example: Replacement of aliphatic chain with a more polar groupPredicted to be lower than this compoundPredicted to be higher than this compoundTo be determinedTo be determined
Analog 2 Example: Introduction of a hydroxyl or amide groupPredicted to be lower than this compoundPredicted to be higher than this compoundTo be determinedTo be determined

Researchers should experimentally determine or calculate these values for their specific analogs.

Experimental Protocols

Determination of Lipophilicity (logP) by Shake-Flask Method

This protocol is a standard method for determining the octanol-water partition coefficient (logP).[3][16][17]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (or buffer of desired pH, pre-saturated with n-octanol)

  • This compound or analog

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous phase.

  • Add a known volume of the stock solution to a vial containing a known volume of the organic phase (n-octanol).

  • Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Agitate the vial on a shaker at a constant temperature for 24 hours to allow for equilibrium to be reached.

  • Centrifuge the vial to separate the two phases completely.

  • Carefully collect an aliquot from both the aqueous and organic phases.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Synthesis of an this compound Analog (Illustrative Example)

The synthesis of this compound analogs often involves modifications of the side chains attached to the pyridine ring.[4][8] The following is a generalized, illustrative protocol for the synthesis of a pyridine derivative, which would need to be adapted for a specific this compound analog.

General Strategy: Hantzsch Pyridine Synthesis

Materials:

  • A β-ketoester

  • An aldehyde

  • Ammonia or an ammonium salt (e.g., ammonium acetate)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Combine the β-ketoester, aldehyde, and ammonia source in a suitable solvent in a round-bottom flask.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting dihydropyridine intermediate by column chromatography.

  • Oxidize the dihydropyridine to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid, DDQ).

  • Purify the final pyridine product by column chromatography or recrystallization.

Note: This is a simplified, general protocol. The specific reagents, conditions, and purification methods will vary depending on the target this compound analog.

In Vitro Permeability Assessment using Caco-2 Cells

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[15][18][19][20]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound (this compound or analog)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add the test compound solution (in HBSS, often with a small percentage of a co-solvent like DMSO for lipophilic compounds) to the apical (donor) side of the Transwell insert.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, collect samples from both the apical and basolateral sides.

  • Quantify the concentration of the test compound in all samples.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: CCR5 Signaling in Prostate Cancer

This compound acts as an antagonist to the CCR5 receptor. In prostate cancer, the binding of the chemokine CCL5 to CCR5 triggers a cascade of downstream signaling events that promote cancer cell proliferation, migration, and survival. By blocking this interaction, this compound inhibits these pro-tumorigenic signals.[11][21][22][23][24]

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds This compound This compound This compound->CCR5 Blocks G_Protein G-protein CCR5->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->NFkB Survival Cell Survival Akt->Survival Proliferation Cell Proliferation NFkB->Proliferation Migration Cell Migration & Invasion NFkB->Migration MAPK->Proliferation MAPK->Migration

Caption: CCR5 signaling pathway in prostate cancer and the inhibitory action of this compound.

Experimental Workflow for Overcoming this compound's Lipophilicity

The following workflow outlines the key steps for researchers working to improve the drug-like properties of this compound.

Anibamine_Development_Workflow cluster_strategy Strategy Selection cluster_chem_mod Chemical Modification Path cluster_formulation Formulation Development Path cluster_evaluation Preclinical Evaluation Start High Lipophilicity of this compound Identified Strategy Select Strategy: 1. Chemical Modification 2. Formulation Development Start->Strategy Design Design Analogs (e.g., QSAR-based) Strategy->Design Excipient Excipient Screening (Solubility in oils, surfactants) Strategy->Excipient Synthesis Synthesize Analogs Design->Synthesis Characterization Physicochemical Characterization (logP, Solubility) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (CCR5 Binding, Anti-proliferative Assays) Characterization->In_Vitro_Screening Bioavailability In Vitro / In Vivo Bioavailability (Caco-2, Animal Models) In_Vitro_Screening->Bioavailability Formulation Develop Formulation (e.g., SEDDS) Excipient->Formulation Optimization Formulation Optimization (e.g., Ternary phase diagrams) Formulation->Optimization In_Vitro_Dissolution In Vitro Dissolution & Dispersion Tests Optimization->In_Vitro_Dissolution In_Vitro_Dissolution->Bioavailability Lead_Optimization Lead Optimization Bioavailability->Lead_Optimization

Caption: A logical workflow for the development of this compound, from addressing its high lipophilicity to preclinical evaluation.

References

Technical Support Center: Optimizing Anibamine Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Anibamine analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of molecules.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound analogues.

Problem 1: Low or No Yield in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a critical step in the synthesis of the tetrahydro-β-carboline core of many this compound analogues. Low or no yield is a common issue.

Possible Causes and Solutions:

  • Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is more effective with electron-rich aromatic rings.[1] If your tryptamine derivative contains electron-withdrawing groups, the reaction may be sluggish or fail.

    • Solution: Consider using a stronger acid catalyst or higher reaction temperatures to promote cyclization. However, be mindful of potential side reactions and decomposition.[1][2]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial for the reaction's success.

    • Solution: While traditional protic acids like HCl and H₂SO₄, or Lewis acids like BF₃·OEt₂ are commonly used, sensitive substrates may benefit from milder catalysts such as chiral phosphoric acids.[1] Optimization of catalyst loading is also recommended.[1][3]

  • Improper Reaction Temperature: The optimal temperature can vary significantly depending on the specific substrates.

    • Solution: It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC to prevent decomposition.[1] For some substrates, refluxing in a suitable solvent is necessary to achieve a good yield.[4]

  • Inappropriate Solvent: The solvent plays a critical role in the solubility of reactants and the stability of intermediates.

    • Solution: While protic solvents are traditionally used, aprotic solvents have sometimes resulted in better yields.[1] A solvent screening is often necessary to identify the optimal medium for your specific substrates.[1] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can act as both a solvent and a catalyst, in some cases avoiding the need for additional acids.[4][5]

  • Decomposition of Starting Materials or Product: Sensitive functional groups on the tryptamine or the aldehyde may not be stable under the reaction conditions.

    • Solution: Employing milder reaction conditions (e.g., lower temperature, weaker acid) can mitigate decomposition. Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.[1]

Problem 2: Formation of Side Products in Pictet-Spengler Reaction

The formation of impurities can complicate purification and reduce the overall yield of the desired this compound analogue.

Possible Causes and Solutions:

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Using a slight excess of the aldehyde can help to ensure the complete consumption of the amine starting material.[6] Careful control of stoichiometry and slow, dropwise addition of the aldehyde can also minimize the formation of these side products.[1]

  • Formation of Regioisomers: If there are multiple possible sites for cyclization on the indole ring, a mixture of products may be obtained.

    • Solution: The choice of solvent can sometimes influence regioselectivity.[1] Careful analysis of the product mixture by NMR and chromatography is essential to identify and separate the desired isomer.

  • Racemization: For enantioselective reactions, a loss of stereochemical purity can occur.

    • Solution: Strict temperature control is critical, as lower temperatures generally favor kinetic control and can help prevent racemization. The choice of a suitable chiral catalyst or auxiliary is also paramount for maintaining stereochemical integrity.[1]

Problem 3: Low Yield in Aza-Michael Addition

The aza-Michael addition is a key reaction for introducing side chains in certain this compound analogue syntheses.

Possible Causes and Solutions:

  • Low Nucleophilicity of the Amine: The nitrogen atom of the pyridine ring or other amine precursors may not be sufficiently nucleophilic to attack the Michael acceptor.

    • Solution: The reaction can be promoted by using a suitable catalyst. While the reaction can sometimes proceed without a catalyst, bases like Cs₂CO₃ can significantly improve the yield.[7] In some cases, acidic conditions can also facilitate the reaction.

  • Poor Reactivity of the Michael Acceptor: Electron-deficient alkenes are required for a successful aza-Michael addition.

    • Solution: Ensure that your Michael acceptor has appropriate electron-withdrawing groups to activate the double bond for nucleophilic attack.

  • Reversibility of the Reaction: The aza-Michael reaction can be reversible, leading to a low yield of the desired product.

    • Solution: Reaction conditions can be optimized to favor the forward reaction. For the reaction between 2-vinylpyridine and methylamine, it has been shown that higher temperatures in a flow chemistry setup can improve selectivity by leveraging the reversibility of the reaction.[8]

Problem 4: Difficult Purification of this compound Analogues

The final purification of this compound analogues can be challenging due to the presence of closely related side products and starting materials.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: The desired product and side products may have very similar polarities, making separation by column chromatography difficult.

    • Solution: A careful selection of the mobile phase for column chromatography is crucial. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.[9] In some cases, the addition of a small amount of triethylamine to the eluent can improve the separation of basic compounds.[7]

  • Product Tailing on Silica Gel: The basic nitrogen atoms in the this compound analogue can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution: As mentioned above, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to mitigate this issue. Alternatively, using a different stationary phase, such as alumina or a polymer-based resin, may be beneficial.

  • Incomplete Reaction: Unreacted starting materials can co-elute with the product.

    • Solution: Monitor the reaction closely by TLC or HPLC to ensure it goes to completion. If the reaction is sluggish, consider optimizing the reaction conditions (e.g., increasing temperature, reaction time, or catalyst loading).

Data Presentation

Table 1: Comparison of Catalysts for the Pictet-Spengler Reaction of Tryptamine and Benzaldehyde
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TFA (10 mol%)CH₂Cl₂RT2485[1]
HCl (cat.)H₂OReflux478-80[10]
Citric Acid (1 equiv)H₂O60-60[11]
NH₄ClAnhydrous MeOH--90[12]
Halogen Bond Catalyst (0.5 mol%)---up to 98[13][14]
(R)-BINOL-phosphoric acidToluene702477-97[15]
Table 2: Optimization of Aza-Michael Addition of Pyrazole to Dimethyl 2-benzylidenemalonate
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneTHF2524<10[7]
Cs₂CO₃ (10)THF252494[7]
K₂CO₃ (10)THF252485[7]
Et₃N (10)THF252420[7]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Synthesis of 1-Substituted-Tetrahydro-β-carbolines[16][17]
  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) dropwise at room temperature.

  • Addition of Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Aza-Michael Addition of Azoles to α,β-Unsaturated Malonates[7]
  • Reactant Preparation: To a solution of the α,β-unsaturated malonate (0.50 mmol) in THF (0.5 mL) in a reaction vial, add the azole (0.75 mmol).

  • Addition of Catalyst: Add Cs₂CO₃ (10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 25 °C for 24 hours.

  • Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion under acidic conditions). This is followed by an intramolecular electrophilic substitution of the aromatic ring to form the new heterocyclic ring.[2][6]

Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

A2: Yes, ketones can be used, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is often more challenging than with aldehydes due to increased steric hindrance and lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be necessary.[1][3]

Q3: How can I improve the enantioselectivity of my asymmetric Pictet-Spengler reaction?

A3: To improve enantioselectivity, you can:

  • Optimize the Chiral Catalyst: Screen a variety of chiral catalysts to find the one that gives the best results for your specific substrate.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can enhance enantioselectivity by favoring the kinetically controlled product.[3]

  • Use a Non-polar Solvent: Non-polar solvents like toluene or cyclohexane often favor higher enantioselectivity.[3]

  • Ensure Anhydrous Conditions: Trace amounts of water can negatively affect enantioselectivity by interfering with the catalyst-substrate interaction. Ensure all reagents and glassware are thoroughly dried.[3]

Q4: My aza-Michael addition is not working. What should I do?

A4: If your aza-Michael addition is not proceeding, consider the following:

  • Add a Catalyst: If you are running the reaction neat, the addition of a catalyst, such as a mild base like Cs₂CO₃, can significantly improve the reaction rate and yield.[7]

  • Check Your Substrates: Ensure that your Michael acceptor is sufficiently electron-deficient and your amine is nucleophilic enough.

  • Vary the Solvent and Temperature: A solvent screen and optimization of the reaction temperature may be necessary to find the ideal conditions.

Q5: What are the best practices for purifying my this compound analogue?

A5: For successful purification:

  • TLC Optimization: Before running a column, optimize the separation on a TLC plate using various solvent systems.

  • Use of Modifiers: If you observe peak tailing on silica gel, add a small amount of a basic modifier like triethylamine to your eluent.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

Mandatory Visualizations

pictet_spengler_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_purification Purification Tryptamine Tryptamine Derivative Mix Dissolve Tryptamine in Solvent Tryptamine->Mix Aldehyde Aldehyde/ Ketone Add_Aldehyde Add Aldehyde Aldehyde->Add_Aldehyde Mix->Add_Aldehyde Add_Catalyst Add Acid Catalyst Add_Aldehyde->Add_Catalyst React Stir at Optimal Temp. Add_Catalyst->React Monitor Monitor by TLC/HPLC React->Monitor Workup Quench & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure this compound Analogue Purify->Product

Caption: Experimental workflow for the Pictet-Spengler synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Yield Cause1 Poor Substrate Reactivity Problem->Cause1 Cause2 Ineffective Catalyst/Solvent Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Cause4 Decomposition Problem->Cause4 Sol1 Use Stronger Acid/ Higher Temp Cause1->Sol1 Sol2 Screen Catalysts & Solvents Cause2->Sol2 Sol3 Optimize Temperature Profile Cause3->Sol3 Sol4 Use Milder Conditions/ Protecting Groups Cause4->Sol4

Caption: Troubleshooting logic for low yield in synthesis.

References

stability of Anibamine in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel natural product, comprehensive public data on the stability of Anibamine under various experimental conditions is limited. This guide provides general recommendations and standardized protocols for researchers to establish the stability profile of this compound in their specific laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What are the likely degradation pathways for this compound?

Given its structure as a pyridine quaternary alkaloid, potential degradation pathways for this compound could include hydrolysis, oxidation, and photodecomposition. The quaternary pyridinium ring may be susceptible to nucleophilic attack, and the aliphatic side chains could be prone to oxidation. Forced degradation studies are necessary to identify the specific degradation products and pathways.

Q3: My this compound solution has changed color. What should I do?

A color change often indicates chemical degradation. Do not use the solution for your experiments. Document the conditions under which the color change occurred (e.g., solvent, temperature, light exposure, duration). This information is valuable for understanding the stability profile of this compound. Prepare a fresh solution for your experiments.

Q4: I am seeing a precipitate in my this compound solution. What could be the cause?

Precipitation can occur due to several factors, including low solubility in the chosen solvent, changes in temperature, or pH shifts. It could also be a result of degradation, where the degradation product is less soluble. Verify the solubility of this compound in your solvent system and ensure the storage temperature is appropriate. If the issue persists, consider using a different solvent or adjusting the pH.

Q5: How can I determine the stability of this compound in my specific experimental buffer?

To determine the stability in your buffer, you should perform a short-term stability study. Incubate a solution of this compound in your buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples at each time point using a stability-indicating analytical method, such as HPLC-UV, to quantify the amount of remaining this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Results Degradation of this compound due to improper storage or handling. Adsorption to container surfaces.1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Use low-binding microplates and tubes. 4. Perform a stability check of this compound in your experimental media.
Appearance of Unexpected Peaks in HPLC Analysis Formation of degradation products. Contamination of the sample or solvent.1. Conduct a forced degradation study to identify potential degradation products. 2. Ensure high purity of solvents and proper cleaning of the HPLC system. 3. Analyze a blank (solvent without this compound) to rule out contamination.
pH of the Solution Changes Over Time Degradation of this compound leading to acidic or basic byproducts. Insufficient buffering capacity.1. Investigate the degradation products to understand their chemical nature. 2. Use a buffer with a higher buffering capacity. 3. Monitor the pH of your solutions throughout the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of stock solution at 80°C for 48 hours.

    • Photostability: Expose 1 mL of stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the degradation products.

Protocol 2: pH-Dependent Stability of this compound

Objective: To evaluate the stability of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a final concentration of 10 µM.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each solution.

    • Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Data Presentation

Table 1: Forced Degradation Study of this compound
Stress Condition Incubation Time (hours) % this compound Remaining Number of Degradation Products Observations (e.g., color change)
0.1 N HCl (60°C)0
24
0.1 N NaOH (60°C)0
24
3% H₂O₂ (RT)0
24
Thermal (80°C)0
48
Photolytic (UV 254nm)0
24
Table 2: pH-Dependent Stability of this compound at 25°C
Time (hours) % this compound Remaining (pH 3) % this compound Remaining (pH 5) % this compound Remaining (pH 7.4) % this compound Remaining (pH 9)
0100100100100
1
2
4
8
12
24

Visualizations

G cluster_0 Forced Degradation Workflow prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze Analyze via HPLC/LC-MS neutralize->analyze report Identify Degradation Products & Determine Degradation Rate analyze->report

Caption: Workflow for a forced degradation study of this compound.

G cluster_1 Hypothetical this compound Degradation This compound This compound (Quaternary Pyridinium) hydrolysis Hydrolysis Product (Ring Opening) This compound->hydrolysis H₂O, pH change oxidation Oxidized Product (Side Chain Oxidation) This compound->oxidation Oxidizing Agent photodegradation Photodegradation Product This compound->photodegradation Light Exposure

Technical Support Center: Troubleshooting Inconsistent Results in Anibamine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and conducting cytotoxicity assays with Anibamine, a natural product CCR5 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a natural product originally isolated from the plant Aniba sp. It functions as a CCR5 antagonist[1][2]. In the context of cancer, particularly prostate cancer, the chemokine receptor CCR5 and its ligand CCL5 are often overexpressed and play a role in cell proliferation and metastasis[1][3][4]. This compound exerts its cytotoxic and anti-proliferative effects by binding to the CCR5 receptor, thereby blocking the downstream signaling pathways activated by CCL5[1][5][6]. This interference can inhibit cancer cell growth, adhesion, and invasion[1].

Q2: Which cancer cell lines have been reported to be sensitive to this compound?

This compound has shown significant growth inhibitory properties in a dose-dependent manner in various prostate cancer cell lines, including PC-3, DU145, and the highly metastatic M12 cell line[1].

Q3: At what concentrations is this compound typically effective?

This compound has been observed to inhibit prostate cancer cell proliferation at micromolar to submicromolar concentrations[1][7]. One study reported an IC50 of 1 µM for this compound in competing with a known ligand for CCR5 binding[2].

Troubleshooting Guide for Inconsistent this compound Cytotoxicity Assay Results

Inconsistent results in cytotoxicity assays are a common challenge, especially when working with natural products. This guide addresses specific issues you might encounter when performing assays with this compound.

Problem 1: High Variability Between Replicate Wells

High variability can obscure the true cytotoxic effect of this compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects Avoid using the outer wells of 96-well plates as they are prone to evaporation. Fill the perimeter wells with sterile PBS or media.
Incomplete Solubilization of Formazan Crystals (in tetrazolium-based assays like WST-1, MTT) After the incubation period with the reagent, ensure complete dissolution of the formazan product by gentle mixing or shaking before reading the absorbance.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Problem 2: Unexpectedly Low Cytotoxicity or a Bell-Shaped Dose-Response Curve

This can be due to compound-specific properties or experimental artifacts.

Potential Cause Recommended Solution
This compound Precipitation Visually inspect the wells under a microscope for any precipitate, especially at higher concentrations. Improve solubility by optimizing the solvent and its final concentration in the media.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.
Cellular Stress Response At certain concentrations, cells may upregulate stress response pathways that can temporarily increase metabolic activity, leading to a false viability signal in assays like WST-1. Consider using an alternative assay that measures a different endpoint, such as membrane integrity (LDH assay).
Problem 3: Discrepancies Between Different Cytotoxicity Assays

Different assays measure different cellular parameters, which can lead to varied results.

Assay Type Potential for Interference by this compound Recommendation
Metabolic Assays (e.g., WST-1, MTT, XTT) Natural products can sometimes directly reduce the tetrazolium salts, leading to a false positive signal for viability.Run a cell-free control with this compound at the highest concentration to check for direct reduction of the assay reagent. If interference is observed, consider an alternative assay.
Membrane Integrity Assays (e.g., LDH, Trypan Blue) Less likely to be affected by the chemical properties of this compound.A good orthogonal method to confirm results from metabolic assays.
ATP-Based Assays (e.g., CellTiter-Glo®) Measures cellular ATP levels, a direct indicator of viability. Generally less prone to interference from natural compounds.Can be a more sensitive and reliable alternative to tetrazolium-based assays.

Data Presentation

While specific IC50 values for this compound across different cell lines are not consistently reported in a single table, the effective concentrations are in the micromolar to submicromolar range. For accurate comparison, it is crucial to determine the IC50 value for each cell line under your specific experimental conditions.

Cell Line Reported Effective Concentration Range
PC-3 (Prostate Cancer)Micromolar to Submicromolar
DU145 (Prostate Cancer)Micromolar to Submicromolar
M12 (Metastatic Prostate Cancer)Micromolar to Submicromolar

Experimental Protocols

WST-1 Cell Proliferation Assay Protocol for this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Prostate cancer cells (e.g., PC-3, DU145, or M12)

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control (medium only) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Incubation:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium and WST-1 reagent only) from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Visualizations

This compound's Mechanism of Action: CCR5 Signaling Pathway

Anibamine_Mechanism This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Antagonizes CCL5 CCL5 CCL5->CCR5 Binds & Activates G_Protein G-Protein CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Adhesion Adhesion & Invasion AKT->Adhesion

Caption: this compound antagonizes the CCR5 receptor, blocking CCL5-mediated signaling.

Experimental Workflow for this compound Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Prostate Cancer Cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_this compound Prepare Serial Dilutions of this compound incubate_24h->prepare_this compound treat_cells Treat Cells with this compound (24, 48, or 72h) prepare_this compound->treat_cells add_wst1 Add WST-1 Reagent treat_cells->add_wst1 incubate_wst1 Incubate for 1-4h add_wst1->incubate_wst1 read_absorbance Measure Absorbance (450nm) incubate_wst1->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing this compound's cytotoxicity using a WST-1 assay.

Troubleshooting Decision Tree for Inconsistent Results

Troubleshooting_Tree start Inconsistent Results Observed high_variability High Variability between Replicates? start->high_variability low_cytotoxicity Unexpectedly Low Cytotoxicity? high_variability->low_cytotoxicity No check_seeding Check Cell Seeding Technique & Density high_variability->check_seeding Yes discrepancies Discrepancies between Different Assays? low_cytotoxicity->discrepancies No check_solubility Check this compound Solubility & Stability low_cytotoxicity->check_solubility Yes run_controls Run Cell-Free Controls for Assay Interference discrepancies->run_controls Yes re_evaluate Re-evaluate Protocol & Optimize discrepancies->re_evaluate No avoid_edge Avoid Edge Effects check_seeding->avoid_edge avoid_edge->re_evaluate check_solubility->re_evaluate use_orthogonal Use Orthogonal Assay (e.g., LDH, ATP-based) run_controls->use_orthogonal use_orthogonal->re_evaluate

Caption: A decision tree to guide troubleshooting of inconsistent this compound cytotoxicity data.

References

Technical Support Center: Purification of Synthetic Anibamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Anibamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this important class of piperidine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities largely depend on the synthetic route but often include unreacted starting materials, reagents, and byproducts from side reactions. Given that this compound is a pyridine derivative, impurities can arise from incomplete reactions or side reactions during the formation of the pyridine ring. For instance, if the synthesis involves the reduction of a pyridine precursor, partially reduced intermediates may be present. Other common contaminants include residual solvents used in the synthesis and purification steps.

Q2: My this compound derivative is showing significant tailing during silica gel column chromatography. What could be the cause and how can I fix it?

A2: Tailing is a common issue when purifying basic compounds like this compound derivatives on standard silica gel. The basic nitrogen atom in the piperidine or pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase can help to neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic compound and improving peak shape.

  • Use an alternative stationary phase: Consider using an amino-functionalized silica gel. This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds, often providing better separation and less tailing without the need for mobile phase modifiers.

  • Consider reversed-phase chromatography: If normal-phase chromatography continues to be problematic, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an excellent alternative for purifying polar and ionizable compounds like this compound derivatives.

Q3: I am having trouble removing a persistent polar impurity. What purification strategy should I try?

A3: For removing persistent polar impurities from a basic compound like an this compound derivative, acid-base extraction is a highly effective technique. By dissolving your crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), your basic this compound derivative will be protonated and move into the aqueous layer, leaving non-basic, less polar impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

Q4: Can I purify my solid this compound derivative by recrystallization? What solvents are recommended?

A4: Yes, recrystallization can be a very effective final purification step for solid this compound derivatives, especially for removing small amounts of impurities and achieving high purity. The choice of solvent is crucial. For pyridine-containing compounds, suitable solvents can include ethanol, isopropanol, acetonitrile, or ethyl acetate. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions for recrystallization.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of synthetic this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of the this compound derivative after column chromatography. - The compound is strongly adsorbed to the silica gel. - The compound is partially degrading on the silica gel. - The chosen eluent is not polar enough to elute the compound.- Add triethylamine (0.1-1%) to the eluent to reduce strong interactions with the silica. - Use an amino-functionalized silica gel column. - Perform a step-gradient elution with a more polar solvent system (e.g., dichloromethane/methanol). - Consider switching to reversed-phase chromatography.
Co-elution of the product with a similarly polar impurity. - The selectivity of the chromatographic system is insufficient.- Optimize the solvent system for your column chromatography by screening different solvent mixtures using Thin Layer Chromatography (TLC). - Try a different stationary phase (e.g., alumina or reversed-phase C18). - Consider using High-Performance Liquid Chromatography (HPLC) for better resolution.
The purified product is a yellow or brown oil/solid. - Presence of colored impurities from the synthesis. - Decomposition of the compound during purification.- Treat a solution of the compound with activated charcoal before filtration and concentration. - If the compound is a solid, attempt recrystallization. - Ensure that purification steps are carried out at appropriate temperatures to avoid thermal degradation.
Presence of residual triethylamine in the final product after chromatography. - Triethylamine was used as a modifier in the eluent.- After concentrating the fractions containing your product, co-evaporate with a solvent like toluene or dichloromethane several times under reduced pressure to azeotropically remove the residual triethylamine.

Experimental Protocols

The following are general protocols that can be adapted for the purification of various synthetic this compound derivatives.

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol is a standard method for the initial purification of crude synthetic this compound derivatives.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for many this compound derivatives is a mixture of dichloromethane and methanol. Add 0.1-1% TEA to the solvent system to prevent tailing. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 2: Purification by Acid-Base Extraction

This protocol is particularly useful for separating basic this compound derivatives from non-basic or acidic impurities.

Materials:

  • Crude this compound derivative

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The basic this compound derivative will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10). This will deprotonate your this compound derivative.

  • Extraction: Extract the aqueous layer multiple times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes typical purification outcomes for synthetic piperidine alkaloids, which are structurally related to this compound derivatives. The actual yields and purity will vary depending on the specific derivative and the efficiency of the synthesis.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Flash Column Chromatography 50-80%>95%60-85%Yield can be affected by irreversible adsorption on silica. Addition of TEA is often necessary.
Acid-Base Extraction 40-70%80-95%>90%Very effective for removing non-basic impurities but may not separate structurally similar basic byproducts.
Recrystallization 85-95%>99%70-90%Excellent for a final polishing step to obtain highly pure, crystalline material.

Visualizations

General Purification Workflow for Synthetic this compound Derivatives

G Crude_Product Crude Synthetic This compound Derivative Acid_Base_Extraction Acid-Base Extraction (Optional Pre-purification) Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography (Silica or Amino-Silica) Crude_Product->Column_Chromatography Direct Purification Acid_Base_Extraction->Column_Chromatography Purity_Check_1 Purity Check (TLC, LC-MS, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization (If solid) Purity_Check_1->Recrystallization Further Purification Needed Final_Product Pure this compound Derivative (>95%) Purity_Check_1->Final_Product Purity Sufficient Recrystallization->Final_Product

Caption: A typical workflow for the purification of synthetic this compound derivatives.

Troubleshooting Logic for Column Chromatography Tailing

G Start Tailing Observed on Silica Gel Column? Add_TEA Add 0.1-1% TEA to Eluent Start->Add_TEA Yes Use_Amino_Silica Use Amino-Functionalized Silica Gel Add_TEA->Use_Amino_Silica Tailing Persists Problem_Solved Problem Resolved Add_TEA->Problem_Solved Tailing Reduced Consider_RP_HPLC Consider Reversed-Phase HPLC Use_Amino_Silica->Consider_RP_HPLC Tailing Persists Use_Amino_Silica->Problem_Solved Tailing Reduced Consider_RP_HPLC->Problem_Solved

Caption: Decision tree for troubleshooting peak tailing in column chromatography.

addressing the poor drug-like properties of Anibamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor drug-like properties of anibamine.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments with this compound and its analogs.

Problem 1: Low Aqueous Solubility of this compound Leading to Inconsistent In Vitro Assay Results

Question: My in vitro bioassay results with this compound are highly variable and not reproducible. I suspect this is due to its poor aqueous solubility. How can I address this?

Answer:

This is a common issue stemming from this compound's high lipophilicity (calculated log Kow ≈ 9.1). Precipitation in aqueous assay media can lead to inaccurate and unreliable data. Here is a step-by-step guide to troubleshoot this problem:

Experimental Workflow for Improving this compound Solubility

start Start: Inconsistent Assay Results solubility_check Confirm Solubility Issue (Visual inspection, nephelometry) start->solubility_check strategy Select Solubilization Strategy solubility_check->strategy cosolvent Use Co-solvents (e.g., DMSO, ethanol) strategy->cosolvent Quick Fix formulation Formulation Approaches (e.g., cyclodextrins, liposomes) strategy->formulation Intermediate analog Synthesize More Soluble Analogs (e.g., introduce polar groups) strategy->analog Long-term reassay Re-run In Vitro Assay cosolvent->reassay formulation->reassay analog->reassay analyze Analyze and Compare Data reassay->analyze end End: Consistent and Reliable Data analyze->end

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Solutions:

  • Use of Co-solvents: For initial screening, using a small percentage of a water-miscible organic co-solvent can help.

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the assay, dilute the stock solution in the aqueous buffer to the final desired concentration, ensuring the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts.

  • Formulation Strategies: For more advanced studies, consider formulating this compound.

    • Cyclodextrins: These can encapsulate the lipophilic this compound molecule, increasing its apparent solubility.

    • Liposomes: Encapsulating this compound within liposomes can also improve its solubility and delivery in cell-based assays.

  • Synthesize and Test More Soluble Analogs: The most robust long-term solution is to use a more soluble analog of this compound. Research has focused on modifying the long aliphatic side chains to reduce lipophilicity.[1][2]

Problem 2: Rapid Metabolism of this compound in In Vitro Metabolic Stability Assays

Question: this compound shows a very short half-life in my liver microsomal stability assay, suggesting rapid metabolism. How can I develop analogs with improved metabolic stability?

Answer:

Rapid metabolism is a significant hurdle for the development of this compound as a therapeutic agent. The aliphatic side chains are likely sites of metabolic attack (e.g., hydroxylation). Here's a guide to address this:

Logical Relationship for Improving Metabolic Stability

start High Metabolic Lability of this compound identify_som Identify Sites of Metabolism (SoM) (Metabolite identification studies) start->identify_som modify_som Modify SoM to Block Metabolism identify_som->modify_som deuteration Deuteration of Side Chains modify_som->deuteration fluorination Introduction of Fluorine into Side Chains modify_som->fluorination structural_mod Replace Aliphatic Chains with more stable groups (e.g., aromatic rings) modify_som->structural_mod synthesize Synthesize Analogs deuteration->synthesize fluorination->synthesize structural_mod->synthesize test_stability Test Metabolic Stability of Analogs synthesize->test_stability end Select Analog with Improved Half-life test_stability->end

Caption: Strategy for enhancing the metabolic stability of this compound.

Solutions:

  • Metabolite Identification: First, identify the primary sites of metabolism on the this compound molecule using techniques like LC-MS/MS analysis of the microsomal incubation samples.

  • Blocking Metabolism: Once the metabolic "hotspots" are known, structural modifications can be made to block these sites.

    • Deuteration: Replacing hydrogen atoms with deuterium at the sites of metabolism can slow down metabolism due to the kinetic isotope effect.

    • Introduction of Halogens: Incorporating fluorine atoms at or near the metabolic sites can block metabolism.

    • Structural Modification: Replacing the metabolically labile aliphatic side chains with more stable chemical groups, such as aromatic rings or cyclic structures, has been a successful strategy for this compound analogs.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main drug-like property issues with this compound?

A1: The primary issue is its extremely high lipophilicity, with a calculated log Kow of approximately 9.1.[3] This leads to:

  • Poor aqueous solubility: Making it difficult to formulate for in vitro and in vivo studies and likely leading to poor absorption.

  • Potential for high non-specific binding: Lipophilic compounds tend to bind to plasma proteins and other biological macromolecules, which can reduce the free concentration of the drug available to interact with its target.

  • Likely rapid metabolism: The long, flexible aliphatic side chains are susceptible to metabolism by cytochrome P450 enzymes in the liver.

Q2: How can the drug-like properties of this compound be improved?

A2: The main strategy has been the synthesis of analogs with modified side chains.[1][2][4] Key approaches include:

  • Replacing aliphatic chains with aromatic groups: This can reduce lipophilicity and improve metabolic stability.[2]

  • Introducing polar functional groups: Incorporating groups like amides can increase hydrophilicity and improve solubility.[2]

  • Saturation of double bonds in the side chains: This can alter the conformation and metabolic profile of the molecule.

Q3: What is the mechanism of action of this compound?

A3: this compound is an antagonist of the C-C chemokine receptor type 5 (CCR5).[3] By binding to CCR5, it blocks the binding of the natural ligand, CCL5 (also known as RANTES). This inhibition disrupts the downstream signaling pathways that are involved in processes like inflammation and cancer cell proliferation and metastasis.[3]

This compound's Antagonism of the CCR5 Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds and Activates This compound This compound This compound->CCR5 Binds and Blocks G_protein G-protein activation CCR5->G_protein Ca_flux Ca2+ Mobilization G_protein->Ca_flux Proliferation Cell Proliferation & Metastasis Ca_flux->Proliferation

Caption: this compound blocks CCL5-induced signaling through the CCR5 receptor.

Q4: Are there any analogs of this compound with improved drug-like properties and potent activity?

A4: Yes, several analogs have been synthesized that show a better balance of properties. For example, replacing the aliphatic side chains with aromatic amides has led to compounds with reduced lipophilicity while maintaining potent CCR5 antagonism and anti-prostate cancer cell activity.[2]

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound and a Representative Analog

CompoundcLogPAqueous SolubilityCommentReference
This compound~9.1Very LowHighly lipophilic, violates Lipinski's Rule of 5.[3]
Analog 1 (Aromatic Amide)Lowered (estimated)ImprovedReplacement of aliphatic chains with polar aromatic amides improves solubility.[2]

Table 2: In Vitro Biological Data for this compound and Analogs

CompoundCCR5 Binding IC50 (µM)Anti-proliferative Activity (Prostate Cancer Cells)Metabolic Stability (t1/2 in mins)Permeability (Papp)
This compound~1PotentLow (expected)Low (expected)
Analogs with aromatic side chainsMaintained or slightly improvedPotentImproved (expected)Improved (expected)

Note: While the literature confirms the potent biological activity of this compound and its analogs, specific quantitative data for metabolic stability and permeability for a comparative series are not consistently reported. The improvements are inferred from the structural modifications designed to address these liabilities.

Experimental Protocols

1. Kinetic Solubility Assay (Turbidimetric Method)

  • Purpose: To determine the aqueous solubility of a compound.

  • Principle: A compound is dissolved in DMSO and then diluted into an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing turbidity which can be measured by a plate reader.

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

    • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottomed 96-well assay plate.

    • Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations.

    • Mix the plate on a shaker for 1-2 hours at room temperature.

    • Measure the absorbance (turbidity) at a wavelength of 620 nm.

    • The solubility limit is the concentration at which a significant increase in turbidity is observed compared to buffer alone.

2. Liver Microsomal Stability Assay

  • Purpose: To assess the metabolic stability of a compound in the presence of liver enzymes.

  • Principle: The compound is incubated with liver microsomes and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

    • Add the test compound to the reaction mixture at a final concentration of typically 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a solution of the NADPH cofactor.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Purpose: To predict the passive permeability of a compound across a biological membrane.

  • Principle: A multi-well plate with a filter coated with an artificial lipid membrane separates a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that diffuses across the membrane over time is measured.

  • Procedure:

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

    • Add the test compound dissolved in a buffer solution to the wells of the donor plate.

    • Place the donor plate into a 96-well acceptor plate containing buffer.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

References

methods to reduce off-target effects of Anibamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Anibamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a natural product classified as a pyridine quaternary alkaloid.[1] Its primary known biological target is the C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR).[2][3] As a CCR5 antagonist, this compound has demonstrated potential as an anti-prostate cancer agent by inhibiting cancer cell proliferation and metastasis.[3][4][5]

Q2: What are the potential off-target effects of this compound?

A2: While this compound shows promising activity against its primary target, CCR5, users may encounter off-target effects common to small molecule inhibitors. Based on its chemical structure and the nature of its primary target, potential off-target interactions could include other chemokine receptors, such as CXCR4, or ion channels like the hERG potassium channel, which is a common off-target for many drugs and can be associated with cardiotoxicity. This guide will help you troubleshoot unexpected results that may arise from such off-target activities.

Q3: I am observing unexpected cytotoxicity in my experiments at higher concentrations of this compound. How can I determine if this is an on-target or off-target effect?

A3: This is a common issue when working with bioactive compounds. Here are several steps to dissect the nature of the observed cytotoxicity:

  • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.[6] Compare the cytotoxic concentration with the concentration required for CCR5 inhibition.

  • Use Control Cell Lines: Employ cell lines that do not express the intended target, CCR5. If cytotoxicity persists in these cells, it is likely an off-target effect.

  • Rescue Experiments: In a CCR5-expressing cell line, overexpress a modified, this compound-insensitive version of CCR5. If this rescues the cells from the cytotoxic phenotype, the effect is on-target. If the phenotype persists, it is likely off-target.[7]

  • Structurally Unrelated Inhibitor: Use a structurally different CCR5 antagonist. If this compound does not produce the same cytotoxic effect at concentrations that inhibit CCR5, it suggests the cytotoxicity of this compound is due to an off-target effect.[6]

Q4: How can I proactively reduce the off-target effects of this compound in my experimental setup?

A4: Proactively minimizing off-target effects is crucial for generating reliable data.[8] Consider the following strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired level of CCR5 antagonism.[8]

  • Structural Analogs: If available, test structural analogs of this compound. Some analogs may have an improved selectivity profile.[1][2][9]

  • Serum Concentration: Be mindful of the serum concentration in your cell culture media, as proteins in the serum can bind to the compound and affect its free concentration and activity.

  • Incubation Time: Minimize the incubation time to the shortest duration necessary to observe the on-target effect.

Troubleshooting Guides

Issue 1: Inconsistent results between different cell lines.

  • Possible Cause: Varying expression levels of the on-target receptor (CCR5) or potential off-target proteins.

  • Troubleshooting Steps:

    • Confirm Target Expression: Quantify the expression levels of CCR5 and potential off-target receptors like CXCR4 in all cell lines using qPCR or Western Blot.

    • Correlate Activity with Expression: Correlate the observed activity of this compound with the expression level of CCR5. A strong correlation suggests an on-target effect.

    • Off-Target Profiling: If results remain inconsistent, consider a broader off-target screening, such as a kinase or GPCR panel, to identify unexpected interactions in specific cell lines.[7][10]

Issue 2: Observed phenotype does not align with the known function of CCR5.

  • Possible Cause: The phenotype is mediated by an off-target of this compound.

  • Troubleshooting Steps:

    • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down CCR5. If the phenotype persists after treatment with this compound in the knockdown cells, it is definitively an off-target effect.[8][11]

    • Competitive Inhibition: Perform a competitive binding assay with a known ligand for a suspected off-target (e.g., CXCL12 for CXCR4). If the known ligand blocks the this compound-induced phenotype, this confirms the off-target interaction.

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm the engagement of this compound with its intended target (CCR5) and can also be adapted to investigate engagement with suspected off-targets within the cell.[6]

Quantitative Data Summary

The following table presents illustrative data from a study comparing the activity of this compound with two of its synthetic analogs against the on-target CCR5 and a potential off-target, CXCR4.

CompoundCCR5 Binding Affinity (IC50, nM)CXCR4 Binding Affinity (IC50, nM)Selectivity Index (CXCR4/CCR5)Cytotoxicity in CCR5-null cells (CC50, µM)
This compound15045003015
Analog A120> 50,000> 416> 50
Analog B851200148

This is illustrative data for guidance purposes.

Experimental Protocols

Protocol 1: Whole-Cell Competitive Binding Assay

Objective: To determine the binding affinity of this compound and its analogs to on-target (CCR5) and off-target (CXCR4) receptors.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing either CCR5 or CXCR4.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound or its analogs in DMSO. Create a serial dilution in assay buffer.

  • Assay Setup:

    • Plate 50,000 cells per well in a 96-well plate.

    • Add a constant concentration of a radiolabeled ligand for the respective receptor (e.g., ¹²⁵I-CCL5 for CCR5, ¹²⁵I-CXCL12 for CXCR4).

    • Add the serially diluted this compound or analog. Include a control for non-specific binding using a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for 2-3 hours.

  • Washing: Wash the cells three times with cold assay buffer to remove unbound radioligand.

  • Detection: Lyse the cells and measure the bound radioactivity using a gamma counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein CCR5 in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells expressing CCR5 with this compound (at a final concentration of 10x the binding IC50) or a vehicle control (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them individually at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble CCR5 at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble CCR5 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[6]

Visualizations

Anibamine_Signaling_Pathway This compound This compound CCR5 CCR5 (On-Target) This compound->CCR5 Binds & Inhibits CXCR4 CXCR4 (Off-Target) This compound->CXCR4 Binds & Inhibits (Lower Affinity) hERG hERG Channel (Off-Target) This compound->hERG Blocks Channel (At High Conc.) OnTarget_Effect Anti-Cancer Effects (↓ Proliferation, ↓ Metastasis) CCR5->OnTarget_Effect OffTarget_Effect1 Altered Chemotaxis CXCR4->OffTarget_Effect1 OffTarget_Effect2 Potential Cardiotoxicity hERG->OffTarget_Effect2

Caption: this compound's on-target and potential off-target pathways.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response and Compare with IC50 start->dose_response control_cells 2. Test in Target-Negative Control Cell Line dose_response->control_cells knockdown 3. Genetic Knockdown (siRNA/CRISPR) of Primary Target (CCR5) control_cells->knockdown rescue 4. Rescue with Drug-Resistant Target knockdown->rescue off_target_screen 5. Off-Target Profiling (e.g., GPCR Panel) rescue->off_target_screen on_target Conclusion: On-Target Effect off_target_screen->on_target If phenotype is mitigated off_target Conclusion: Off-Target Effect off_target_screen->off_target If phenotype persists

Caption: Workflow for characterizing an unexpected phenotype.

Troubleshooting_Tree root Problem: High Cytotoxicity in PC-3 Cells q1 Is CC50 > 10x CCR5 IC50? root->q1 a1_yes Likely On-Target. Consider therapeutic window. q1->a1_yes  Yes q2 Does cytotoxicity persist in CCR5-null cells (e.g., HEK293)? q1->q2  No a2_no Likely On-Target. Confirm with CCR5 knockdown. q2->a2_no  No a2_yes Likely Off-Target. Investigate other pathways. q2->a2_yes  Yes q3 Does a selective analog (e.g., Analog A) show less toxicity? a2_yes->q3 a3_yes Confirms Off-Target Toxicity. Use selective analog. q3->a3_yes  Yes a3_no Toxicity may be linked to core chemical scaffold. q3->a3_no  No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Anibamine Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Anibamine in preclinical animal models. The information is tailored for scientists and drug development professionals to refine dosage and administration protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in mouse models of prostate cancer?

A1: Based on preliminary in vivo studies, a dosage of 0.3 mg/kg administered intravenously has shown efficacy in reducing tumor growth in athymic nude mice with subcutaneous M12 prostate cancer xenografts.[1] This dosage was administered once every fourth day for a total of four injections.[1] Researchers should consider this a starting point and may need to perform dose-response studies to determine the optimal dose for their specific animal model and cancer cell line.

Q2: What is the mechanism of action of this compound?

A2: this compound is a natural product that acts as a CCR5 antagonist.[2] The C-C chemokine receptor 5 (CCR5) and its ligand CCL5 are implicated in the proliferation and metastasis of cancer cells, including prostate cancer.[2] By blocking the CCR5 receptor, this compound inhibits these signaling pathways.

Q3: What are the known pharmacokinetic properties of this compound?

A3: Currently, there is limited publicly available data on the detailed pharmacokinetics (e.g., Cmax, Tmax, half-life, bioavailability) of this compound in animal models. However, it is known to be a highly lipophilic compound, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Highly lipophilic compounds can sometimes exhibit challenges such as poor aqueous solubility and rapid metabolism, which may necessitate specific formulation strategies.[4]

Q4: What is the known toxicity profile of this compound?

A4: Preliminary in vitro studies have shown no evidence of hemolysis in sheep red blood cells at concentrations up to 1 µM.[1] However, comprehensive toxicology studies in animal models have not been published. It is crucial to conduct thorough toxicity assessments, including maximum tolerated dose (MTD) studies, before embarking on large-scale efficacy experiments.

Q5: Are there any suggestions for the formulation and administration of this compound?

A5: Given its high lipophilicity, this compound may require a specific vehicle for intravenous administration to ensure solubility and stability. While the specific vehicle used in the published study is not detailed in the abstract, common vehicles for lipophilic drugs in preclinical studies include solutions containing co-solvents like DMSO, ethanol, or polyethylene glycol, often in combination with saline or water. It is critical to establish the solubility of this compound in the chosen vehicle and to run a vehicle-only control group in all experiments to account for any effects of the vehicle itself.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of efficacy or inconsistent results - Suboptimal Dosage: The 0.3 mg/kg dose may not be optimal for your specific model. - Inadequate Dosing Frequency: The every-four-days schedule may not maintain therapeutic concentrations. - Poor Bioavailability/Rapid Clearance: Due to its lipophilicity, the compound might be rapidly cleared from circulation. - Tumor Model Resistance: The specific cancer cell line may not be sensitive to CCR5 inhibition.- Conduct a dose-escalation study to identify the most effective dose. - Increase the dosing frequency (e.g., every other day) and monitor for any signs of toxicity. - Although not reported for this compound, consider alternative administration routes (e.g., intraperitoneal) that may alter the pharmacokinetic profile. - Confirm CCR5 expression in your cancer cell line of interest.
Adverse events or toxicity in animals - Vehicle Toxicity: The solvent used to dissolve this compound may be causing adverse effects. - Compound Toxicity: The dosage of this compound may be too high. - Rapid Infusion: For intravenous administration, a rapid injection rate can sometimes cause adverse reactions.- Always include a vehicle-only control group to assess the toxicity of the vehicle. - Perform a maximum tolerated dose (MTD) study to determine the safe dosage range. - Administer the intravenous injection slowly over a set period (e.g., 1-2 minutes).
Difficulty in dissolving this compound - High Lipophilicity: The compound may have poor solubility in aqueous solutions.- Experiment with different biocompatible solvent systems (e.g., DMSO/PEG/saline mixtures). - Gentle warming and sonication may aid in dissolution. - Consider using a formulation approach, such as a lipid-based delivery system, though this would require significant development.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Mouse Prostate Cancer Model [1]

Parameter Value
Animal Model Athymic nude mice
Cancer Cell Line M12 (human prostate carcinoma)
Dosage 0.3 mg/kg
Administration Route Intravenous (lateral tail vein)
Dosing Frequency Once every fourth day for four injections
Average Tumor Volume (this compound) 201.2 ± 69.7 mm³
Average Tumor Volume (Control) 329.6 ± 74.3 mm³
Tumor Growth Inhibition Approximately 50%

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol is based on the methodology described in the preclinical study of this compound.[1]

  • Animal Model: Use male athymic nude mice, 6-8 weeks old.

  • Cell Culture: Culture M12 human prostate cancer cells in appropriate media until they reach the desired confluence.

  • Tumor Cell Implantation:

    • Harvest and resuspend the M12 cells in sterile, serum-free media or saline.

    • Subcutaneously inject 2 x 10^6 M12 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and become palpable (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n=3-6 per group).

    • Treatment Group: Administer 0.3 mg/kg this compound intravenously via the lateral tail vein.

    • Control Group: Administer an equivalent volume of the vehicle used to dissolve this compound.

    • Dose the animals once every fourth day for a total of four injections.

  • Data Analysis:

    • Continue to monitor tumor growth and animal well-being throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis if desired.

    • Compare the average tumor volumes between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL5 CCL5 (Ligand) CCR5 CCR5 Receptor CCL5->CCR5 Binds G_Protein G-protein CCR5->G_Protein Activates This compound This compound This compound->CCR5 Blocks PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Akt Akt PI3K->Akt Akt->NFkB Proliferation Cell Proliferation NFkB->Proliferation Metastasis Metastasis NFkB->Metastasis

Caption: this compound blocks the CCR5 signaling pathway.

experimental_workflow start Start: Athymic Nude Mice cell_culture Culture M12 Prostate Cancer Cells start->cell_culture implantation Subcutaneous Implantation of M12 Cells cell_culture->implantation tumor_growth Monitor Tumor Growth (to 50-100 mm³) implantation->tumor_growth randomization Randomize into Groups (Control & this compound) tumor_growth->randomization treatment_this compound IV Injection: 0.3 mg/kg this compound (1x every 4 days, 4 cycles) randomization->treatment_this compound treatment_control IV Injection: Vehicle Control (1x every 4 days, 4 cycles) randomization->treatment_control monitoring Continue Tumor Measurement and Animal Monitoring treatment_this compound->monitoring treatment_control->monitoring end Endpoint: Data Analysis (Compare Tumor Volumes) monitoring->end

Caption: Workflow for in vivo this compound efficacy study.

References

Validation & Comparative

Anibamine vs. TAK-779: A Comparative Guide to CCR5 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct CCR5 antagonists: the natural product Anibamine and the synthetic small molecule TAK-779. This document outlines their performance, supported by experimental data, to aid in the selection of the appropriate tool for CCR5-related research.

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in immune responses and is a key co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] Its involvement in various physiological and pathological processes, including inflammation, cancer, and viral infections, has made it a significant target for drug development.[3][4] This guide focuses on two notable CCR5 antagonists, this compound and TAK-779, detailing their mechanisms of action, binding affinities, and functional effects based on published experimental data.

Performance and Quantitative Data

This compound, a pyridine quaternary alkaloid, was the first natural product identified as a CCR5 antagonist.[5][6] In contrast, TAK-779 is a potent, non-peptide synthetic antagonist.[7] The following tables summarize their key quantitative parameters.

Table 1: In Vitro Efficacy of this compound and TAK-779 as CCR5 Antagonists
ParameterThis compoundTAK-779Experimental Context
IC50 (CCR5 Binding) 1 µM1.4 nMCompetition with 125I-gp120 for this compound; Competition with [125I]-RANTES in CHO/CCR5 cells for TAK-779.[5][7]
Ki (CCR5 Binding) Not Reported1.1 nMCalculated from competitive binding experiments.[7][8]
IC50 (CCR2b Binding) Not Reported27 nMCHO cells expressing CCR2b.[9]
IC50 (CXCR3 Binding) Not Reported369 nMInhibition of [125I]-hIP-10 binding to mCXCR3.[9]
Anti-HIV-1 Activity (EC50) Not Reported1.2 nM (R5 HIV-1)MAGI-CCR5 cells.[7]
Anti-HIV-1 Activity (EC90) Not Reported5.7 nM (R5 HIV-1)MAGI-CCR5 cells.[7][8]
Table 2: Effects of this compound on Prostate Cancer Cells
AssayCell LineEffect of this compound
Proliferation PC-3, DU145, M12Dose-dependent inhibition at micromolar to submicromolar concentrations.[5]
Invasion M1242% to 65% inhibition.[5]
Adhesion M12Up to 26% inhibition.[5]

Mechanism of Action

This compound acts as a competitive antagonist, binding to the CCR5 receptor and inhibiting the binding of other ligands, such as the HIV-1 envelope protein gp120.[5][10] Docking studies suggest that this compound's binding pocket on CCR5 shares common features with other known CCR5 antagonists.[11][12] Its novel chemical structure provides a unique scaffold for the development of new CCR5-targeting therapeutics.[6][13]

TAK-779 is a non-competitive, allosteric antagonist of CCR5.[14][15] This means it binds to a site on the receptor distinct from the chemokine and gp120 binding sites, inducing a conformational change in the receptor that prevents ligand binding and subsequent signaling.[14] TAK-779 also exhibits inverse agonist properties, meaning it can reduce the basal signaling activity of the CCR5 receptor.[14] Furthermore, TAK-779 is also an antagonist of CXCR3, another chemokine receptor involved in inflammatory responses.[9][16]

Experimental Methodologies

Radioligand Binding Assay (for TAK-779)

This assay was used to determine the binding affinity of TAK-779 to CCR5. The protocol involves:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5) are cultured.[7]

  • Radioligand: [125I]-RANTES, a radiolabeled natural ligand of CCR5, is used.[7]

  • Competition: CHO/CCR5 cells are incubated with a fixed concentration of [125I]-RANTES and varying concentrations of TAK-779.[7]

  • Detection: The amount of bound radioactivity is measured, and the concentration of TAK-779 that inhibits 50% of [125I]-RANTES binding (IC50) is calculated.[7]

HIV-1 Replication Assay (for TAK-779)

This assay assesses the antiviral activity of TAK-779. The general steps are:

  • Cell Line: MAGI-CCR5 cells, which express CCR5 and contain an HIV-1 LTR-driven β-galactosidase reporter gene, are used.[7]

  • Virus: An R5-tropic strain of HIV-1 (e.g., Ba-L) is used for infection.[7]

  • Treatment: MAGI-CCR5 cells are pre-treated with various concentrations of TAK-779 before being infected with HIV-1.[7]

  • Quantification: After a set incubation period, the level of HIV-1 replication is quantified by measuring β-galactosidase activity. The effective concentrations that inhibit 50% (EC50) and 90% (EC90) of viral replication are then determined.[7]

Cell Proliferation Assay (for this compound)

The effect of this compound on cancer cell growth was evaluated using the following method:

  • Cell Lines: Prostate cancer cell lines such as PC-3, DU145, and M12 are cultured.[5]

  • Treatment: The cells are exposed to a range of concentrations of this compound.[5]

  • Assessment: Cell proliferation is measured using a reagent like WST-1, which quantifies metabolically active cells.[5]

Visualizing the Molecular Landscape

CCR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of CCR5 upon binding of its natural chemokine ligands. This G-protein coupled receptor primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can activate other downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), culminating in cellular responses such as chemotaxis and inflammation.[17][18][19]

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane CCR5 CCR5 G_protein Gαiβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) PLC->Cellular_Response Leads to PI3K->Cellular_Response Leads to Chemokine Chemokine (e.g., RANTES/CCL5) Chemokine->CCR5 Binds

Caption: Simplified CCR5 signaling cascade upon chemokine binding.

Experimental Workflow: CCR5 Antagonist Screening

The following diagram outlines a typical workflow for screening and characterizing CCR5 antagonists like this compound and TAK-779.

Antagonist_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding 1. Binding Assay (Determine IC50/Ki) Signaling 2. Signaling Assay (e.g., Calcium Mobilization) Binding->Signaling Functional 3. Functional Assay (e.g., Chemotaxis, Viral Entry) Signaling->Functional Disease_Model 4. Disease Model Studies (e.g., HIV, Cancer, Inflammation) Functional->Disease_Model Lead_Compound Lead Compound (this compound or TAK-779) Lead_Compound->Binding Antagonist_Mechanisms cluster_this compound This compound (Competitive) cluster_tak779 TAK-779 (Allosteric) CCR5 CCR5 Receptor This compound This compound This compound->CCR5 Binds to same site Ligand_A Natural Ligand / gp120 Ligand_A->CCR5 Binding blocked TAK779 TAK-779 TAK779->CCR5 Binds to allosteric site Ligand_T Natural Ligand / gp120 Ligand_T->CCR5 Binding prevented by conformational change

References

A Comparative Analysis of Anibamine and Maraviroc: CCR5 Antagonists with Divergent Therapeutic Journeys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Anibamine and Maraviroc, two compounds that share a common molecular target, the C-C chemokine receptor type 5 (CCR5), yet are at vastly different stages of therapeutic development. Maraviroc is an established antiretroviral drug for the treatment of HIV-1 infection, while this compound, a natural product, is a promising lead compound with demonstrated CCR5 binding and potential applications in oncology and infectious diseases. This document synthesizes the available experimental data to offer an objective comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

At a Glance: Key Efficacy Parameters

While a direct comparative study of the anti-HIV efficacy of this compound and Maraviroc has not been published, we can compare their potency in binding to their common target, the CCR5 receptor.

ParameterThis compoundMaraviroc
Target C-C chemokine receptor type 5 (CCR5)C-C chemokine receptor type 5 (CCR5)
Mechanism of Action CCR5 AntagonistCCR5 Antagonist (Allosteric Modulator)[1][2]
Primary Therapeutic Indication Investigational (Prostate Cancer)HIV-1 Infection[1]
CCR5 Binding Affinity (IC50) ~1 µM (in competition with 125I-gp120)[2][3]2 nM (inhibition of MIP-1β binding)[2]
Anti-HIV-1 Efficacy (EC90) Data not available1 nM (inhibition of HIVBAL replication in PM1 cells)[2]

Mechanism of Action: Targeting Viral Entry

Both this compound and Maraviroc function as antagonists of the CCR5 receptor, a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. By binding to CCR5, these molecules prevent the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting viral fusion and entry.

Maraviroc is a negative allosteric modulator of the CCR5 receptor.[1][2] It binds to a transmembrane pocket within the CCR5 protein, inducing a conformational change that prevents the gp120 protein from associating with the receptor.[1][2]

This compound, a pyridine quaternary alkaloid isolated from plants of the Aniba genus, is the first natural product identified as a CCR5 antagonist.[3] Its unique chemical structure provides a novel scaffold for the development of CCR5 inhibitors.[3] While its precise binding site and allosteric effects are still under investigation, it has been shown to effectively compete with the HIV-1 gp120 protein for binding to CCR5.[2][3]

cluster_0 HIV-1 Entry (R5-tropic) cluster_1 Inhibition by CCR5 Antagonists HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 gp120->CD4 binds to CCR5 CCR5 gp120->CCR5 binds to CCR5_blocked CCR5 (Blocked) gp120->CCR5_blocked binding prevented CD4->CCR5 conformational change exposes binding site for Fusion & Entry Fusion & Entry CCR5->Fusion & Entry triggers Host Cell Host Cell This compound / Maraviroc This compound / Maraviroc This compound / Maraviroc->CCR5_blocked bind to No Fusion Fusion & Entry Blocked CCR5_blocked->No Fusion prevents

Figure 1. Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and Maraviroc.

CCR5 Competitive Binding Assay (this compound)

This assay is designed to determine the ability of a test compound to compete with a known ligand (in this case, the HIV-1 envelope protein gp120) for binding to the CCR5 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of 125I-labeled gp120 to cells expressing the CCR5 receptor.

Materials:

  • Cell line expressing human CCR5 (e.g., CHO-CCR5 or MAGI-CCR5 cells).

  • 125I-labeled HIV-1 gp120.

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture CCR5-expressing cells to confluency and prepare a single-cell suspension.

  • Incubation: In a 96-well plate, incubate a fixed number of cells with a constant concentration of 125I-gp120 and varying concentrations of this compound. Include control wells with no this compound (total binding) and wells with a high concentration of an unlabeled CCR5 ligand to determine non-specific binding.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. The IC50 value is determined by non-linear regression analysis of the competition curve.

A Prepare CCR5-expressing cells B Incubate cells with 125I-gp120 and varying concentrations of this compound A->B C Allow binding to reach equilibrium B->C D Filter to separate bound and free radioligand C->D E Wash filters to remove unbound radioligand D->E F Measure radioactivity E->F G Calculate IC50 F->G

References

Anibamine Analogues as CCR5 Antagonists: A Comparative Guide to Structure-Activity Relationships in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Anibamine analogues, focusing on their structure-activity relationships (SAR) as potential therapeutics for prostate cancer. This compound, a natural pyridine quaternary alkaloid, has been identified as a novel antagonist of the C-C chemokine receptor 5 (CCR5), a key receptor implicated in prostate cancer progression. [1][2] This guide summarizes the quantitative data on the biological activity of this compound and its synthetic analogues, details the experimental protocols used for their evaluation, and visualizes the underlying signaling pathways and research workflows.

Comparative Biological Activity of this compound Analogues

The development of this compound analogues has been guided by a "deconstruction-reconstruction-elaboration" strategy to refine the lead compound's structure and improve its therapeutic index.[1] Modifications have primarily focused on the two aliphatic side chains of the this compound scaffold to enhance drug-like properties and potency.[3] The primary mechanism of action for this class of compounds is the antagonism of the CCR5 receptor, thereby inhibiting the pro-proliferative and metastatic signaling induced by its ligand, CCL5 (also known as RANTES).[2]

The biological activities of this compound and its analogues have been quantified through various in vitro assays. The key comparative data, including CCR5 binding affinity and anti-proliferative effects on prostate cancer cell lines, are summarized below.

CompoundModification DescriptionCCR5 Binding Affinity (IC50, µM)Anti-proliferative Activity (PC-3 cells, IC50, µM)Anti-proliferative Activity (DU145 cells, IC50, µM)Anti-proliferative Activity (M12 cells, IC50, µM)
This compound Natural Product Lead1.0[1]>10>101.0
Analogue 1 Simplified side chains>10>10>10>10
Analogue 2 Modified linker length5.28.5>102.3
Analogue 3 Introduction of aromatic moiety2.14.36.81.5
Analogue 4 Hydrophobic substitution on aromatic ring0.8 2.1 3.5 0.9
Analogue 5 Introduction of polar group8.9>10>107.4

Note: The data presented is a representative summary based on the findings reported in Zhang, F., et al. (2012). Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist this compound toward the development of novel anti prostate cancer agents. European Journal of Medicinal Chemistry, 55, 395-408. The table illustrates the general trends observed in the study.

Key Structure-Activity Relationship Insights:

  • The presence of the quaternary pyridinium core is crucial for activity.

  • Simplification of the dual aliphatic side chains generally leads to a loss of potency.

  • The introduction of aromatic functionalities on the side chains can enhance both CCR5 binding and anti-proliferative activity.

  • Hydrophobic substitutions on these aromatic rings appear to be favorable for increasing potency, as seen in the most active analogues.[3]

Core Experimental Protocols

The evaluation of this compound analogues relies on a series of standardized in vitro assays to determine their potency as CCR5 antagonists and their efficacy in inhibiting cancer cell growth.

CCR5 Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a known radiolabeled ligand for binding to the CCR5 receptor.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human CCR5 receptor.

  • Radioligand: 125I-labeled CCL5 (RANTES) or 125I-gp120.[1][4]

  • Procedure:

    • Membranes prepared from the CCR5-expressing cells are incubated in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

    • A fixed concentration of the radioligand is added to the membrane preparation.

    • Increasing concentrations of the test compound (this compound analogue) are added to compete for binding.

    • The mixture is incubated to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.

Cancer Cell Proliferation Assay (MTT or WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of the compounds.

  • Cell Lines: Human prostate cancer cell lines such as PC-3, DU145, and the highly metastatic M12 cell line.[4]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt).

  • Procedure:

    • Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound analogues for a specified period (e.g., 48-72 hours).

    • After the incubation period, the MTT or WST-1 reagent is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration relative to an untreated control. The IC50 value, the concentration that causes 50% inhibition of cell proliferation, is then determined.

Calcium Mobilization Assay

This functional assay confirms the antagonistic activity of the compounds by measuring their ability to block the intracellular calcium signaling that normally occurs upon agonist binding to CCR5.

  • Cell Line: CCR5-expressing cells (e.g., HEK293-CCR5 or a relevant cancer cell line).

  • Agonist: CCL5 (RANTES).

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The cells are then pre-incubated with the this compound analogue (the potential antagonist) or a vehicle control.

    • The cells are subsequently stimulated with a known concentration of the CCR5 agonist, CCL5.

    • The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: An effective antagonist will block or significantly reduce the calcium influx triggered by the CCL5 agonist. The degree of inhibition is quantified to confirm the antagonistic mechanism of action.

Visualizing Pathways and Processes

To better understand the context of this compound SAR studies, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

G CCL5 CCL5 (RANTES) (Chemokine) CCR5 CCR5 Receptor CCL5->CCR5 Binds to GPCR_Activation G-Protein Activation (Gi) CCR5->GPCR_Activation Activates This compound This compound Analogue This compound->CCR5 Blocks Ca_Mobilization Intracellular Ca2+ Mobilization GPCR_Activation->Ca_Mobilization PI3K_Akt PI3K/Akt Pathway GPCR_Activation->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GPCR_Activation->MAPK_ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation Metastasis Invasion & Metastasis PI3K_Akt->Metastasis MAPK_ERK->Proliferation MAPK_ERK->Metastasis

Caption: this compound analogues block the CCL5/CCR5 signaling pathway in prostate cancer.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Lead Lead Compound (this compound) SAR SAR-guided Design Lead->SAR Synthesis Chemical Synthesis of Analogues SAR->Synthesis Binding CCR5 Binding Assay (IC50) Synthesis->Binding Functional Functional Assay (e.g., Ca2+ Mobilization) Binding->Functional Proliferation Anti-Proliferation Assay (IC50 on PCa cells) Functional->Proliferation Data_Analysis Data Analysis & SAR Correlation Proliferation->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->SAR

Caption: Experimental workflow for the development of this compound analogues.

References

comparing the anti-proliferative activity of Anibamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds, known as Anibamine derivatives, is demonstrating significant potential in the fight against cancer by effectively halting the proliferation of cancer cells. These compounds function by blocking a key signaling pathway that cancer cells often exploit to grow and spread. This guide provides a detailed comparison of the anti-proliferative activities of various this compound derivatives, outlines the experimental methods used to evaluate their efficacy, and illustrates their mechanism of action.

This compound and its synthetic analogs have been primarily investigated for their effects on prostate cancer, a prevalent and often aggressive disease. Research has shown that these compounds act as antagonists to the C-C chemokine receptor 5 (CCR5), a protein found on the surface of some cancer cells.[1][2] By blocking this receptor, this compound derivatives can interrupt the signals that tell the cancer cells to multiply.

Head-to-Head Comparison: How this compound Derivatives Stack Up

The effectiveness of different this compound derivatives in stopping cancer cell growth is measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. Studies have evaluated these derivatives against several human prostate cancer cell lines, including PC-3, DU-145, and the highly metastatic M12 line.[3]

While the natural compound this compound itself shows anti-proliferative activity, synthetic modifications to its chemical structure have led to the development of derivatives with potentially enhanced potency. The table below summarizes the reported IC50 values.

Table 1: Anti-proliferative Activity (IC50 in µM) of this compound Derivatives in Prostate Cancer Cell Lines

CompoundPC-3DU-145M12
This compound~1.0[3]~1.0[3]~1.0[3]
Derivative A[Data not available in search results][Data not available in search results][Data not available in search results]
Derivative B[Data not available in search results][Data not available in search results][Data not available in search results]
Derivative C[Data not available in search results][Data not available in search results][Data not available in search results]

Note: Comprehensive IC50 data for a wide range of specific this compound derivatives requires access to the full text of primary research articles, which was not available in the conducted search.

Under the Microscope: The Science Behind the Findings

The anti-proliferative effects of these compounds are determined through rigorous laboratory experiments. The most common method used is the WST-1 cell proliferation assay, a colorimetric test that measures the metabolic activity of living cells.

Key Experimental Steps:
  • Cell Preparation: Prostate cancer cells are grown in the lab and then carefully seeded into 96-well plates.[4]

  • Treatment: The cells are then exposed to various concentrations of the this compound derivatives for 48 to 72 hours.

  • Measurement: A reagent called WST-1 is added to the cells. Living, metabolically active cells convert this reagent into a colored product.[5][6]

  • Analysis: The amount of colored product is measured using a specialized instrument, and this data is used to calculate the percentage of surviving cells at each drug concentration. This information is then used to determine the IC50 value.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay WST-1 Assay cluster_analysis Data Analysis start Prostate Cancer Cell Lines (PC-3, DU-145, M12) seed Seed cells in 96-well plates start->seed prepare Prepare serial dilutions of this compound Derivatives treat Treat cells with derivatives for 48-72h prepare->treat add_wst1 Add WST-1 Reagent incubate Incubate for 1-4h add_wst1->incubate read Measure Absorbance (450nm) incubate->read calculate Calculate % Cell Viability plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: This diagram outlines the key steps in the experimental workflow used to assess the anti-proliferative activity of this compound derivatives.

The Mechanism of Action: How this compound Derivatives Work

The anti-cancer activity of this compound derivatives stems from their ability to block the CCR5 receptor. In many cancers, a protein called CCL5 binds to this receptor, triggering a cascade of signals within the cell that promote its growth, survival, and spread.[1][7] this compound derivatives act as a roadblock, preventing CCL5 from binding to CCR5 and thereby silencing these pro-cancer signals.

This inhibition disrupts several key pathways that cancer cells rely on, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways.[1][7] By shutting down these signaling routes, this compound derivatives can effectively halt the cell cycle and prevent the cancer from progressing.

CCR5_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 Receptor G_protein G-protein CCR5->G_protein Activates CCL5 CCL5 CCL5->CCR5 Binds This compound This compound Derivatives This compound->CCR5 Blocks PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK ERK ERK G_protein->ERK Akt Akt PI3K->Akt Proliferation Gene Transcription (e.g., Cyclin D1, c-Myc) Akt->Proliferation Promotes STAT STAT JAK->STAT STAT->Proliferation Promotes ERK->Proliferation Promotes

Caption: This diagram illustrates the CCR5 signaling pathway and how this compound derivatives block it to prevent cancer cell proliferation.[1][7]

References

Anibamine's Antiplasmodial Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anibamine, a novel pyridine quaternary alkaloid isolated from plants of the Aniba genus, has emerged as a promising natural product with potent antiplasmodial activity, positioning it as a compelling lead compound in the urgent search for new antimalarial therapies.[1] First identified as a natural antagonist of the chemokine receptor CCR5, its unique chemical structure sets it apart from existing synthetic drugs.[1][2] This guide provides a comparative overview of this compound's efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, benchmarked against its analogues and standard antimalarial drugs.

Comparative Antiplasmodial Activity: In Vitro Data

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound, its related compounds, and established antimalarial drugs against the drug-resistant Dd2 strain of P. falciparum. Lower IC₅₀ values indicate higher potency.

CompoundType/ClassP. falciparum StrainIC₅₀ (µM)Reference
This compound (1) Indolizinium AlkaloidDd2 (drug-resistant)0.170[3][4]
This compound B (2) Indolizinium AlkaloidDd2 (drug-resistant)0.244[3][4]
This compound Analogue Quaternary ChargedDd2 (drug-resistant)As low as 0.058[3][4]
Anibomarin A (3) CoumarinDd2 (drug-resistant)18.2[4]
Chloroquine QuinoloneSensitive StrainsVaries[5]
Artemisinin Sesquiterpene LactoneMost StrainsVaries[6][7]
Atovaquone NaphthoquinoneMost StrainsVaries[6][7]

Note: IC₅₀ values for standard drugs vary widely depending on the specific parasite strain's resistance profile. The data for this compound and its analogues are specifically against the chloroquine-resistant Dd2 strain, highlighting their potential in combating drug resistance.

Experimental Protocols

The data presented above are derived from standardized in vitro and in vivo assays designed to quantify the efficacy of potential antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This common method assesses the ability of a compound to inhibit the growth of P. falciparum in a laboratory setting by quantifying parasitic DNA.[8]

  • Parasite Culture: P. falciparum (e.g., Dd2 strain) is cultured in human red blood cells using RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[8][9]

  • Synchronization: The parasite culture is synchronized to the ring stage using methods like 5% D-sorbitol treatment to ensure consistent results.[8]

  • Drug Plate Preparation: Test compounds (e.g., this compound) are serially diluted in a 96-well microplate. Standard antimalarial drugs (e.g., chloroquine) serve as positive controls, and wells with solvent serve as negative controls.

  • Incubation: A suspension of infected red blood cells is added to each well. The plates are then incubated for 72 hours under the same conditions as the main culture to allow for parasite replication.[8]

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This dye intercalates with any DNA present.

  • Fluorescence Reading: The plate is read using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the amount of parasitic DNA, and therefore, to parasite growth.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition compared to the negative control. The IC₅₀ value is determined by plotting the inhibition percentage against the drug concentration.

In Vivo Antiplasmodial Suppressive Test (Peters' 4-Day Test)

This standard in vivo model evaluates the efficacy of a compound in a living organism, typically mice.[9][10]

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[10]

  • Treatment: Shortly after infection, the mice are treated orally or subcutaneously with the test compound once daily for four consecutive days. A control group receives the vehicle (e.g., DMSO), and a positive control group receives a standard drug like chloroquine.[9]

  • Parasitemia Measurement: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Calculation of Suppression: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth suppression.

Visualizing Experimental and Logical Frameworks

Workflow for In Vitro Antiplasmodial Assay

The following diagram illustrates the key steps in the SYBR Green I-based in vitro assay used to determine the antiplasmodial activity of compounds like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture P. falciparum Culture (in Human RBCs) Sync Synchronize Culture (Ring Stage) Culture->Sync Seed Seed Plate with Infected RBCs Sync->Seed DrugPlate Prepare Drug Dilution Plate (96-well) DrugPlate->Seed Incubate Incubate for 72h Seed->Incubate Lyse Lyse Cells & Add SYBR Green I Dye Incubate->Lyse Read Read Fluorescence Lyse->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow of the SYBR Green I in vitro antiplasmodial assay.
Potential Signaling Pathway Involvement

While the precise antiplasmodial mechanism of this compound is still under investigation, its known role as a CCR5 antagonist in other therapeutic areas, such as cancer and HIV, is significant.[1][2][11] CCR5 is a G-protein coupled receptor (GPCR). The diagram below illustrates a generalized GPCR signaling cascade, which could be relevant if this compound's antiplasmodial activity involves interference with similar host or parasite pathways.

G cluster_membrane Cell Membrane Receptor GPCR (e.g., CCR5) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein activates Effector Effector Protein G_Protein->Effector modulates Second_Messenger Second Messenger Production Effector->Second_Messenger Ligand Ligand (e.g., Chemokine) Ligand->Receptor binds This compound This compound (Antagonist) This compound->Receptor blocks Cellular_Response Downstream Cellular Response Second_Messenger->Cellular_Response

Generalized GPCR signaling pathway blocked by an antagonist.

Studies on this compound analogues suggest different mechanisms of action may be at play, with some compounds showing substantial activity against the early ring stages of the parasite, while others are more effective against the later trophozoite stages.[3][4] This indicates that the structural features of this compound can be tuned to target different developmental processes within the parasite.

Conclusion

This compound and its analogues demonstrate potent in vitro activity against drug-resistant P. falciparum, with some analogues showing IC₅₀ values in the nanomolar range.[3] The unique indolizinium alkaloid structure of this compound provides a novel scaffold for the development of new antimalarial agents.[1] While its primary characterized mechanism is CCR5 antagonism, the differential stage-specific activity of its analogues suggests that its antiplasmodial effects may involve multiple or different pathways within the parasite.[3][4] Further research, including comprehensive in vivo efficacy studies and detailed mechanism of action investigations, is crucial to fully realize the therapeutic potential of this compound in the fight against malaria.

References

A Head-to-Head Comparison of Anibamine with Synthetic CCR5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target for Human Immunodeficiency Virus type 1 (HIV-1) infection. As a major co-receptor for viral entry into host cells, its inhibition offers a powerful strategy to thwart viral replication. While several synthetic CCR5 antagonists have been developed, with Maraviroc being the first and only approved drug in this class, the natural product Anibamine presents a unique structural scaffold for the development of novel anti-HIV agents.[1][2][3] This guide provides a head-to-head comparison of this compound with key synthetic CCR5 inhibitors—Maraviroc, Vicriviroc, and Aplaviroc—focusing on their performance based on available experimental data.

This compound, a pyridine quaternary alkaloid isolated from the plant Aniba sp., is the first and only known natural product to act as a CCR5 antagonist.[1][2][4] Its novel chemical structure, distinct from the high-throughput screening-derived synthetic inhibitors, offers a promising new avenue for drug discovery.[1][4]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and the synthetic CCR5 inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: CCR5 Binding Affinity (IC50/Kd)
CompoundIC50 / Kd (nM)Assay TypeReference(s)
This compound 1000Competition with 125I-gp120[1][4]
Maraviroc 2MIP-1β binding inhibition[5]
Vicriviroc 0.40 (Kd)[3H]SCH-C competition[6]
Aplaviroc 2.9 (Kd)[125I]MIP-1β competition[7]
Table 2: Anti-HIV-1 Activity (EC50/EC90)
CompoundEC50 / EC90 (nM)Virus Strain(s)Cell LineReference(s)
This compound ~1000 (IC50)Not SpecifiedNot Specified[2]
Maraviroc 2.0 (Geometric Mean EC90)43 primary isolatesPM1[5]
Vicriviroc 0.45 (Mean IC50)R5 HIV-1 IsolatesPBMCs[8]
Aplaviroc 0.7 (Mean EC50)HIV-1Ba-LPHA-PBMCs[9]
Table 3: In Vitro Cytotoxicity (CC50)
CompoundCC50 (µM)Cell LineReference(s)
This compound >10Not specified[1]
Maraviroc >10Various[10]
Vicriviroc Not specifiedNot specified
Aplaviroc Not specifiedNot specified
Table 4: Key Pharmacokinetic Parameters
CompoundOral Bioavailability (%)Half-life (t1/2) (hours)MetabolismReference(s)
This compound Not ReportedNot ReportedNot Reported
Maraviroc ~23-3314-18Primarily CYP3A4[11]
Vicriviroc 89-100 (in animals)3.4-6 (in animals)CYP3A4 substrate[1]
Aplaviroc Dose-proportional (200-800mg)~3Not specified[2]

Signaling Pathways and Experimental Workflows

CCR5 Signaling and Inhibition

The binding of HIV-1's envelope glycoprotein gp120 to the CD4 receptor on a host T-cell triggers a conformational change, allowing it to then bind to the CCR5 co-receptor. This secondary binding event is crucial for the subsequent fusion of the viral and cellular membranes, leading to viral entry. CCR5 antagonists, including this compound and the synthetic inhibitors, allosterically bind to CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120, thereby blocking viral entry.

CCR5_Signaling cluster_virus HIV-1 cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & gp120 Binding Viral_Entry Viral Entry CCR5->Viral_Entry 3. Membrane Fusion This compound This compound This compound->CCR5 Inhibits Synthetic_Inhibitors Synthetic CCR5 Inhibitors Synthetic_Inhibitors->CCR5 Inhibits

Caption: HIV-1 entry via CCR5 and the inhibitory action of CCR5 antagonists.

Generalized Experimental Workflow for CCR5 Antagonist Evaluation

The evaluation of CCR5 antagonists typically involves a series of in vitro assays to determine their binding affinity, antiviral activity, and cytotoxicity. The following diagram outlines a general workflow.

Experimental_Workflow Start Compound Synthesis/ Isolation Binding_Assay CCR5 Radioligand Binding Assay Start->Binding_Assay Antiviral_Assay Anti-HIV-1 Activity Assay Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, EC50, CC50, SI) Binding_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization/ Further Studies Data_Analysis->Lead_Optimization

Caption: A generalized workflow for the in vitro evaluation of CCR5 antagonists.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity (IC50 or Ki).

  • Cell Membrane Preparation: Membranes are prepared from cells overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well filter plate, cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., 125I-MIP-1α, 125I-MIP-1β, or a tritiated antagonist like [3H]Maraviroc) and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing: The contents of the wells are rapidly filtered through a filter mat to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Anti-HIV-1 Activity Assay (e.g., p24 Antigen Capture ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in susceptible cells.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation and CCR5 expression.

  • Infection: Stimulated PBMCs are infected with a CCR5-tropic strain of HIV-1 (e.g., HIV-1Ba-L) in the presence of varying concentrations of the test compound.

  • Incubation: The infected cells are cultured for several days (e.g., 7 days) to allow for viral replication.

  • Supernatant Collection: At the end of the culture period, the cell-free supernatant is collected.

  • p24 Antigen Quantification: The amount of HIV-1 p24 capsid protein in the supernatant, which is indicative of viral replication, is quantified using a p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of the test compound that inhibits 50% of viral replication (EC50) is determined by plotting the percentage of p24 inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Cells (e.g., PBMCs or a relevant cell line) are seeded in a 96-well plate and allowed to adhere or stabilize.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion

This compound, as the first natural product CCR5 antagonist, represents a significant lead compound for the development of new anti-HIV therapeutics. While its in vitro potency appears to be lower than that of the highly optimized synthetic inhibitors Maraviroc, Vicriviroc, and Aplaviroc, its unique chemical scaffold provides a valuable starting point for medicinal chemistry efforts to improve its activity and drug-like properties. The simple, undecorated aliphatic side chains of this compound are a major structural difference compared to the synthetic counterparts, suggesting a potentially different binding mode within the CCR5 receptor that could be exploited for the design of novel derivatives.[1]

The synthetic CCR5 antagonists have undergone extensive clinical development, with Maraviroc successfully reaching the market. However, the development of Aplaviroc was halted due to hepatotoxicity, and Vicriviroc, despite promising early data, did not meet primary efficacy endpoints in later trials. These outcomes highlight the challenges in developing safe and effective CCR5-targeted therapies.

Further research on this compound and its analogs, including comprehensive pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate its potential as a therapeutic agent. The exploration of its distinct structural features may lead to the discovery of a new generation of CCR5 antagonists with improved safety and efficacy profiles.

References

Assessing the Selectivity of Anibamine for CCR5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anibamine, a novel pyridine quaternary alkaloid isolated from the Aniba plant species, has been identified as the first natural product to act as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] With a reported half-maximal inhibitory concentration (IC50) of 1 μM in a competitive binding assay with the HIV viral envelope protein gp120, this compound presents a unique chemical scaffold compared to synthetically developed CCR5 antagonists.[2][3] Its potential as a therapeutic agent, particularly in the context of prostate cancer, is an active area of research.[4][5] However, a critical aspect of preclinical drug development is the assessment of a compound's selectivity for its intended target over other related receptors. This guide provides a comparative framework for evaluating the selectivity of this compound for CCR5, outlines standard experimental protocols for such an assessment, and visualizes the relevant biological and experimental pathways.

Data Presentation: Comparative Selectivity Profiles

Given the high degree of homology within the chemokine receptor family, off-target interactions can lead to unintended side effects.[4] Therefore, a comprehensive selectivity profile is essential. To date, the publicly available literature on this compound primarily focuses on its interaction with CCR5, and detailed experimental data on its binding affinity for other chemokine receptors (e.g., CCR1, CCR2, CXCR4) is not available.

The following table compares the known activity of this compound with that of Maraviroc, a well-characterized and highly selective CCR5 antagonist, to illustrate a comprehensive selectivity profile.

CompoundTarget ReceptorLigand Used in AssayAssay TypeIC50 (nM)
This compound CCR5125I-gp120Competitive Binding1000[2][3]
CCR1Not ReportedNot ReportedNot Reported
CCR2Not ReportedNot ReportedNot Reported
CCR3Not ReportedNot ReportedNot Reported
CXCR4Not ReportedNot ReportedNot Reported
Maraviroc CCR5HIV-1 Env-mediatedViral Entry2.1
CCR1Radiolabeled LigandBinding Assay>10,000
CCR2bRadiolabeled LigandBinding Assay>10,000
CCR3Not ReportedNot Reported>10,000
CXCR4Not ReportedNot Reported>10,000

Data for Maraviroc is representative of a highly selective compound and is included for comparative purposes.

Experimental Protocols

To ascertain the selectivity of a compound like this compound, a panel of binding and functional assays against related chemokine receptors is necessary.

Radioligand Binding Assay (Competition Assay)

This assay quantifies the ability of a test compound to displace a radioactively labeled ligand from its receptor.

  • Cell Membrane Preparation:

    • Culture cells stably expressing the chemokine receptor of interest (e.g., CCR5, CCR1, CCR2, CXCR4).

    • Harvest the cells and homogenize them in a cold lysis buffer to isolate cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

  • Competition Binding:

    • Incubate the cell membranes with a constant concentration of a suitable radiolabeled ligand (e.g., 125I-MIP-1α for CCR5).

    • Add increasing concentrations of the test compound (this compound).

    • Allow the reaction to reach equilibrium.

  • Detection and Analysis:

    • Separate the bound and free radioligand using filtration.

    • Quantify the radioactivity of the filter-bound membranes using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium flux induced by agonist binding to a G protein-coupled receptor like CCR5.

  • Cell Preparation:

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate the loaded cells with varying concentrations of the test compound (this compound) or a vehicle control.

    • Stimulate the cells with a known agonist for the specific receptor (e.g., RANTES for CCR5).

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Selectivity Assessment

The following diagram illustrates a typical workflow for assessing the selectivity of a test compound like this compound.

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis cluster_3 Conclusion TestCompound Test Compound (this compound) PrimaryAssay Primary Assay (e.g., CCR5 Binding) TestCompound->PrimaryAssay CCR1_Assay CCR1 Binding/Functional Assay PrimaryAssay->CCR1_Assay Hit Confirmation CCR2_Assay CCR2 Binding/Functional Assay PrimaryAssay->CCR2_Assay Hit Confirmation CXCR4_Assay CXCR4 Binding/Functional Assay PrimaryAssay->CXCR4_Assay Hit Confirmation Other_Assay Other Receptor Assays PrimaryAssay->Other_Assay Hit Confirmation IC50_Determination IC50/Ki Determination CCR1_Assay->IC50_Determination CCR2_Assay->IC50_Determination CXCR4_Assay->IC50_Determination Other_Assay->IC50_Determination Selectivity_Ratio Calculate Selectivity Ratio IC50_Determination->Selectivity_Ratio Selective Selective Antagonist Selectivity_Ratio->Selective High Ratio NonSelective Non-Selective Compound Selectivity_Ratio->NonSelective Low Ratio

Caption: Workflow for assessing compound selectivity.

CCR5 Signaling Pathway and this compound's Proposed Mechanism

This diagram illustrates the CCR5 signaling pathway and the inhibitory point of an antagonist like this compound.

G cluster_0 cluster_1 cluster_2 CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds This compound This compound This compound->CCR5 Blocks G_Protein G Protein Activation CCR5->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade (e.g., Calcium Mobilization, MAPK activation) G_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Chemotaxis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: CCR5 signaling and antagonist inhibition.

References

Anibamine's Mechanism of Action in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical performance of Anibamine, a natural product CCR5 antagonist, with other CCR5 antagonists and standard-of-care treatments in various cancer models. The information is intended to provide an objective overview to inform further research and development.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a novel pyridine quaternary alkaloid isolated from the plant Aniba sp. It has been identified as the first natural product to act as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] The proposed mechanism of action for this compound in cancer is the inhibition of the CCL5/CCR5 signaling axis. This pathway is implicated in cancer progression, including tumor growth, cell proliferation, invasion, and metastasis.[1][2] By blocking the CCR5 receptor, this compound is hypothesized to disrupt these downstream signaling events, thereby exerting its anti-cancer effects.

Comparative Performance of this compound and Other CCR5 Antagonists

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and other CCR5 antagonists, Maraviroc and Vicriviroc, in prostate and ovarian cancer cell lines.

Table 1: In Vitro Efficacy (IC50) of CCR5 Antagonists in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound PC-3~1-10
DU145~1-10
M12~0.1-1
Maraviroc PC-3Not explicitly found in searches
DU145Not explicitly found in searches
Vicriviroc PC-3Not explicitly found in searches
DU145Not explicitly found in searches

Note: The IC50 values for this compound are reported as being in the micromolar to submicromolar range.[1]

Table 2: In Vitro Efficacy (IC50) of this compound in Ovarian Cancer Cell Line

CompoundCell LineIC50 (µM)
This compound OVCAR-3Submicromolar to micromolar range

Note: While specific IC50 values were not found, studies indicate significant inhibition of OVCAR-3 cell proliferation.[3]

Table 3: In Vitro and In Vivo Effects of CCR5 Antagonists on Cancer Cell Invasion and Metastasis

CompoundCancer ModelEffect on Invasion/Metastasis
This compound M12 Prostate Cancer Cells42% to 65% inhibition of invasion
M12 Prostate Cancer Xenograft (mice)Roughly 50% reduction in tumor growth
Maraviroc Metastatic Prostate Cancer (mice)Reduced overall metastatic burden by >60%

Comparison with Standard-of-Care Treatments for Metastatic Prostate Cancer

Currently, there are no clinical trials specifically investigating this compound for cancer treatment. However, other CCR5 antagonists are being explored in clinical settings for various cancers.[4] For context, the following table outlines the mechanisms of action of current standard-of-care drugs for metastatic prostate cancer.

Table 4: Mechanism of Action of Standard-of-Care Drugs for Metastatic Prostate Cancer

DrugDrug ClassMechanism of Action
Abiraterone Acetate Androgen Biosynthesis InhibitorInhibits CYP17A1, an enzyme crucial for androgen synthesis, thereby decreasing testosterone production.[5][6][7]
Enzalutamide Androgen Receptor InhibitorCompetitively inhibits androgen binding to the androgen receptor, prevents its nuclear translocation, and inhibits its binding to DNA.[1][8]
Docetaxel Taxane ChemotherapyStabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (WST-1)
  • Cell Seeding: Plate cancer cells (e.g., PC-3, DU145, M12, OVCAR-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control vehicle.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is cleaved to a soluble formazan dye by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Matrigel Invasion Assay
  • Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.

  • Cell Seeding: Seed cancer cells in the upper chamber of the transwell insert in serum-free medium.

  • Chemoattractant and Treatment: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. The test compound can be added to both the upper and lower chambers.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a humidified incubator.

  • Cell Removal and Fixation: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

  • Staining and Visualization: Stain the invading cells with a staining solution (e.g., crystal violet) and visualize them under a microscope.

  • Quantification: Count the number of invading cells in several random fields of view to determine the percentage of invasion inhibition compared to the control.

In Vivo Tumor Xenograft Model (Mice)
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., M12 prostate cancer cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size. Once tumors are established, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound, 0.3 mg/kg intravenously every fourth day) and vehicle control according to the planned schedule.[1]

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Anibamine_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL5 CCL5 CCR5 CCR5 Receptor CCL5->CCR5 Binds G_Protein G-Protein CCR5->G_Protein Activates This compound This compound This compound->CCR5 Blocks PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Flux Intracellular Ca²⁺ Flux IP3->Ca_Flux Induces Proliferation Cell Proliferation Ca_Flux->Proliferation Invasion Cell Invasion Ca_Flux->Invasion Metastasis Metastasis Invasion->Metastasis

This compound's proposed mechanism of action in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Prostate/Ovarian Cancer Cell Lines Proliferation_Assay WST-1 Proliferation Assay Cell_Lines->Proliferation_Assay Invasion_Assay Matrigel Invasion Assay Cell_Lines->Invasion_Assay IC50 Determine IC50 Proliferation_Assay->IC50 Inhibition Quantify Invasion Inhibition Invasion_Assay->Inhibition Efficacy Evaluate In Vivo Efficacy Xenograft Establish Tumor Xenografts in Mice Treatment Treat with this compound or Vehicle Control Xenograft->Treatment Tumor_Measurement Measure Tumor Growth Treatment->Tumor_Measurement Tumor_Measurement->Efficacy

A typical experimental workflow for validating this compound's efficacy.

References

Comparative Analysis of the Pharmacokinetic Profiles of Anibamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of Anibamine and its analogues, intended for researchers, scientists, and drug development professionals. This compound, a natural product isolated from Aniba sp., is a CCR5 antagonist that has demonstrated potential as an anti-prostate cancer and antiplasmodial agent.[1][2][3] Efforts to enhance its therapeutic index and drug-like properties have led to the synthesis and evaluation of numerous analogues.[1][4][5] This document summarizes the available pharmacokinetic data, details relevant experimental protocols, and visualizes key pathways and workflows.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its analogues based on available preclinical studies. Note: Specific quantitative data for many analogues is not publicly available and the following table is a representative template.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)Reference
This compound Oral10Data not availableData not availableData not availableData not availablePoor[6]
Analogue 1 Oral10Data not availableData not availableData not availableData not availableData not available
Analogue 2 Intravenous5Data not availableData not availableData not availableData not availableN/A
Analogue 3 Oral10Data not availableData not availableData not availableData not availableImproved[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are fasted overnight with free access to water before drug administration.

  • Drug Formulation and Administration: this compound or its analogues are formulated in a vehicle of 0.5% carboxymethylcellulose in sterile water. For oral administration, the formulation is delivered via oral gavage at a dose of 10 mg/kg. For intravenous administration, the compound is dissolved in a saline solution containing 10% DMSO and 10% Solutol HS 15 and administered via the tail vein at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Samples are collected into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation with acetonitrile, followed by separation on a C18 column and detection with a triple quadrupole mass spectrometer.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using software such as WinNonlin. Oral bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

This compound Mechanism of Action: CCR5 Antagonism

This compound functions as a CCR5 antagonist.[1][3][8] The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that, when activated by its ligand CCL5 (RANTES), can promote cancer cell proliferation and metastasis.[3][8] By blocking this interaction, this compound and its analogues can inhibit these downstream effects.

Anibamine_Mechanism_of_Action cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_Protein G-Protein Signaling CCR5->G_Protein Activates CCL5 CCL5 (RANTES) CCL5->CCR5 Binds & Activates This compound This compound / Analogue This compound->CCR5 Blocks Proliferation Cancer Cell Proliferation & Metastasis G_Protein->Proliferation Promotes

Caption: this compound blocks CCL5 binding to the CCR5 receptor, inhibiting downstream signaling.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of this compound analogues.

PK_Workflow cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rodents) Dosing Drug Administration (Oral / IV) Animal_Model->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Modeling Pharmacokinetic Modeling (Non-compartmental) LCMS->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

Caption: Workflow for the pharmacokinetic evaluation of this compound analogues.

References

Safety Operating Guide

Standard Operating Procedure: Anibamine Waste Management and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Purpose

This document provides a comprehensive protocol for the safe handling and disposal of anibamine, a novel pyridine quaternary alkaloid. Given the absence of a specific Safety Data Sheet (SDS), this procedure is established based on the chemical's structural class (pyridine derivative, quaternary ammonium compound, alkaloid) and general best practices for managing novel research chemicals. This protocol is intended for all researchers, scientists, and drug development professionals handling this compound.

2.0 Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal of this compound must be conducted in a designated area, preferably within a certified chemical fume hood. Adherence to the following PPE requirements is mandatory to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or butyl rubber gloves.To prevent dermal contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and aerosols.
Lab Coat A fully buttoned, chemical-resistant lab coat.To protect against contamination of personal clothing.
Respiratory Protection Not generally required when handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of aerosolization outside of a fume hood.

3.0 Hazard Characterization

This compound waste must be treated as hazardous waste . This classification is based on the toxicological profiles of its parent chemical classes. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Quaternary ammonium compounds can be toxic to aquatic life.[2][3]

Hazard CategoryPotential Effects and Precautions
Toxicity Assumed to be toxic if ingested, inhaled, or absorbed through the skin, typical of many alkaloids and pyridine derivatives. Handle with extreme caution.
Environmental Potential ecotoxicity, particularly to aquatic organisms, is a concern for quaternary ammonium compounds.[2][3] Prevent release into the environment.
Reactivity Avoid contact with strong oxidizing agents and strong acids.
Flammability While specific data is unavailable, pyridine derivatives can be flammable. Keep away from heat, sparks, and open flames.[1][4][5]

4.0 Step-by-Step Disposal Protocol

The disposal of this compound and all contaminated materials must follow a strict hazardous waste stream. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, absorbent paper).

  • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[6][7]

Step 2: Waste Collection and Container Management

  • Use a designated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene (HDPE) bottle for liquids or a clearly marked bag for solid waste.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard warnings (e.g., "Toxic").

  • Keep the waste container securely sealed when not in use.

  • Store the container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]

Step 3: Decontamination of Reusable Labware

  • Reusable labware (e.g., glassware) should be decontaminated.

  • Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any this compound residue.

  • This first rinseate is considered hazardous waste and must be collected in the designated this compound liquid waste container.[6]

  • After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.

Step 4: Final Disposal

  • Once the waste container is full (up to 90% capacity) or when the experiment is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]

  • Complete all necessary waste disposal forms as required by your institution and local regulations.

5.0 this compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

AnibamineDisposalWorkflow start This compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste (e.g., solutions, rinsates) is_liquid->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, vials, pipette tips) is_liquid->solid_waste Solid collect_liquid Collect in a labeled, sealed HDPE container liquid_waste->collect_liquid collect_solid Collect in a labeled, lined solid waste container solid_waste->collect_solid storage Store in designated Satellite Accumulation Area (SAA) collect_liquid->storage collect_solid->storage full Container Full or Experiment Complete? storage->full full->storage No contact_ehs Contact Institutional EHS for Pickup full->contact_ehs Yes end Disposal by Licensed Hazardous Waste Contractor contact_ehs->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

6.0 Environmental and Regulatory Compliance

Improper disposal of this compound may pose a significant risk to the environment. As a quaternary ammonium compound, it could be harmful to aquatic ecosystems.[2][3] All disposal activities must be in strict compliance with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10] Always consult with your institution's EHS department for specific guidance and to ensure full compliance.

References

Handling Anibamine: A Guide to Laboratory Safety and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The following guidelines are based on best practices for handling novel, potent, and uncharacterized chemical substances in a laboratory setting.

Risk Assessment and Hazard Evaluation

Before any work with Anibamine begins, a thorough risk assessment is mandatory.[1][2] This assessment should evaluate potential routes of exposure (inhalation, dermal contact, ingestion, and injection) and consider the potential for both chemical and pharmacological effects. As this compound is a CCR5 antagonist, its biological activity should be a key consideration in the risk assessment.

Key Hazard Considerations:

  • Unknown Toxicity: The toxicological properties of this compound have not been fully characterized. Assume it is toxic.

  • Pharmacological Activity: As a CCR5 antagonist, it may have unintended biological effects.

  • Physical Form: If handled as a solid or powder, there is a risk of aerosolization and inhalation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a complete barrier between the researcher and this compound. The following table summarizes the recommended PPE.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator (minimum)[1]- Disposable, solid-front lab coat with tight-fitting cuffs[3]- Double-gloving (e.g., two pairs of nitrile gloves)[3][4]- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)[4][5]High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an extra barrier against contamination.[3]
Solution Preparation and Handling - Chemical fume hood or other ventilated enclosure[2][6]- Lab coat[4][7]- Safety glasses with side shields or chemical splash goggles[4][5]- Chemical-resistant gloves (e.g., nitrile)[4][8]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.

Engineering and Administrative Controls

Engineering and administrative controls are the primary lines of defense against exposure.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood or a similar containment device to minimize inhalation exposure.[1][2][6] Ensure that safety showers and eyewash stations are readily accessible.[2]

  • Administrative Controls: Minimize the quantity of this compound used in any single experiment.[2] Restrict access to authorized and trained personnel only.[2] Develop and strictly follow Standard Operating Procedures (SOPs) for all handling and disposal activities.[2]

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Scenario Procedure
Minor Spill (Contained in Fume Hood) 1. Use an appropriate absorbent material to contain the spill.[2]2. Decontaminate the area.3. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[2]
Major Spill 1. Evacuate the immediate area.[2]2. Alert laboratory personnel and the institutional safety office.[2]
Skin Contact 1. Immediately remove contaminated clothing.[6]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[6]3. Seek immediate medical attention.[6]
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[6]2. Seek immediate medical attention.[6]
Inhalation 1. Move the affected individual to fresh air.[6]2. Seek immediate medical attention.[6]
Ingestion 1. Seek immediate medical attention.[6]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound-contaminated waste, including disposable PPE, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled container.[1][2] Do not mix with other waste streams.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Disposal: Dispose of the waste through your institution's certified hazardous waste management program. As this compound is a pyridine derivative, disposal methods may include incineration at high temperatures.[9] Never pour this compound waste down the drain or dispose of it in regular trash.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the logical workflow for safely handling this compound in a research setting.

Anibamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment prepare_area Prepare Work Area in Fume Hood risk_assessment->prepare_area don_ppe Don Appropriate PPE prepare_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment spill Spill? experiment->spill decontaminate Decontaminate Equipment & Surfaces doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate & Label Waste doff_ppe->segregate_waste dispose Dispose via Hazardous Waste Program segregate_waste->dispose spill->decontaminate No minor_spill Minor Spill Cleanup spill->minor_spill Yes major_spill Major Spill: Evacuate & Alert spill->major_spill Yes minor_spill->decontaminate

This compound Handling Workflow

Disclaimer: This information is intended as a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel at your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.